molecular formula C18H23NO4 B12390649 SPC-180002

SPC-180002

Cat. No.: B12390649
M. Wt: 317.4 g/mol
InChI Key: FHLFSJJWOMHMOR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

SPC-180002 is a useful research compound. Its molecular formula is C18H23NO4 and its molecular weight is 317.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C18H23NO4

Molecular Weight

317.4 g/mol

IUPAC Name

methyl 2-[[2-methoxycarbonylprop-2-enyl(2-phenylethyl)amino]methyl]prop-2-enoate

InChI

InChI=1S/C18H23NO4/c1-14(17(20)22-3)12-19(13-15(2)18(21)23-4)11-10-16-8-6-5-7-9-16/h5-9H,1-2,10-13H2,3-4H3

InChI Key

FHLFSJJWOMHMOR-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C(=C)CN(CCC1=CC=CC=C1)CC(=C)C(=O)OC

Origin of Product

United States

Foundational & Exploratory

An In-Depth Technical Guide to the Mechanism of Action of SPC-180002 in Cancer Cells

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

SPC-180002 is a novel small molecule that has demonstrated significant anti-cancer properties. This technical guide provides a comprehensive overview of the core mechanism of action of this compound in cancer cells. As a dual inhibitor of Sirtuin 1 (SIRT1) and Sirtuin 3 (SIRT3), this compound disrupts cellular redox homeostasis, leading to a cascade of events that culminate in cell cycle arrest and the suppression of tumor growth. This document details the key molecular pathways affected by this compound, presents quantitative data from relevant experimental findings, and provides detailed protocols for the key assays used to elucidate its mechanism of action. The information herein is intended to serve as a valuable resource for researchers and professionals in the fields of oncology and drug development.

Core Mechanism of Action

This compound exerts its anti-cancer effects primarily through the dual inhibition of SIRT1 and SIRT3, two critical NAD+-dependent deacetylases. This inhibition disrupts the normal cellular redox balance, leading to an increase in reactive oxygen species (ROS). The elevated ROS levels trigger a signaling cascade that stabilizes the p21 protein, a potent cyclin-dependent kinase (CDK) inhibitor. The accumulation of p21 subsequently leads to cell cycle arrest, thereby halting cancer cell proliferation.

Furthermore, this compound impacts mitochondrial function by inhibiting mitophagy, the selective degradation of mitochondria. This process, coupled with the disruption of redox homeostasis, leads to mitochondrial dysfunction and a reduction in the oxygen consumption rate (OCR). The combined effects of cell cycle arrest and impaired mitochondrial function strongly suppress the growth of cancer cells.

Signaling Pathways and Experimental Workflows

Core Signaling Pathway of this compound

The following diagram illustrates the central mechanism of action of this compound.

SPC180002_Mechanism SPC180002 This compound SIRT1 SIRT1 SPC180002->SIRT1 Inhibits SIRT3 SIRT3 SPC180002->SIRT3 Inhibits Mitophagy Mitophagy SPC180002->Mitophagy Inhibits ROS ↑ Reactive Oxygen Species (ROS) SIRT1->ROS Disrupts Redox Homeostasis SIRT3->ROS Disrupts Redox Homeostasis p21 ↑ p21 Protein Stability ROS->p21 CDK Cyclin-Dependent Kinases (CDK) p21->CDK Inhibits CellCycle Cell Cycle Arrest CDK->CellCycle Leads to CancerGrowth Suppression of Cancer Cell Growth CellCycle->CancerGrowth Mitochondria Mitochondrial Dysfunction OCR ↓ Oxygen Consumption Rate (OCR) Mitochondria->OCR OCR->CancerGrowth

Core signaling pathway of this compound in cancer cells.
Experimental Workflow for Assessing this compound Efficacy

The following diagram outlines a typical experimental workflow to evaluate the mechanism of action of this compound.

Experimental_Workflow start Cancer Cell Culture treatment Treatment with this compound (Varying Concentrations and Timepoints) start->treatment viability Cell Viability Assay (e.g., MTT Assay) treatment->viability western Western Blot Analysis (SIRT1, SIRT3, p21, CDK) treatment->western facs Flow Cytometry (Cell Cycle Analysis) treatment->facs ros ROS Measurement (e.g., DCFH-DA Assay) treatment->ros ocr Oxygen Consumption Rate (e.g., Seahorse Assay) treatment->ocr mitophagy_assay Mitophagy Assessment treatment->mitophagy_assay data Data Analysis and Interpretation viability->data western->data facs->data ros->data ocr->data mitophagy_assay->data

Experimental workflow for this compound mechanism of action studies.

Quantitative Data

The following tables summarize the key quantitative findings from studies on this compound.

Table 1: Inhibitory Activity of this compound
TargetIC50 (μM)
SIRT11.13
SIRT35.41
Table 2: Anti-proliferative Activity of this compound in Various Cancer Cell Lines
Cell LineCancer TypeIC50 (μM)
KBV20COral Squamous CarcinomaData not available
MES-SA/Dx5Uterine SarcomaData not available
MCF7/ADRBreast AdenocarcinomaData not available
Note: Specific IC50 values for these cell lines require access to the full research publication.
Table 3: In Vivo Antitumor Activity of this compound
Animal ModelTreatmentTumor Growth Inhibition
MCF7 Xenograft1 mg/kg this compound (i.p., twice a week)48%
MCF7 Xenograft5 mg/kg this compound (i.p., twice a week)52%

Experimental Protocols

This section provides detailed methodologies for the key experiments used to characterize the mechanism of action of this compound.

Cell Viability Assay (MTT Assay)
  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours.

  • Treatment: Treat the cells with various concentrations of this compound (e.g., 0-10 μM) and a vehicle control (e.g., DMSO) for the desired time period (e.g., 24, 48, 72 hours).

  • MTT Addition: Add 20 μL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 μL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value is determined using a dose-response curve.

Western Blot Analysis
  • Cell Lysis: After treatment with this compound, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.

  • SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 μg) on a 10-12% SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

  • Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against SIRT1, SIRT3, p21, CDK, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Densitometry Analysis: Quantify the band intensities using image analysis software and normalize to the loading control.

Cell Cycle Analysis by Flow Cytometry
  • Cell Preparation: Treat cells with this compound for the indicated times. Harvest the cells by trypsinization and wash with PBS.

  • Fixation: Fix the cells in ice-cold 70% ethanol while vortexing gently and store at -20°C overnight.

  • Staining: Wash the fixed cells with PBS and resuspend in PBS containing propidium iodide (PI) (50 μg/mL) and RNase A (100 μg/mL).

  • Incubation: Incubate the cells in the dark for 30 minutes at room temperature.

  • Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.

  • Data Analysis: Use cell cycle analysis software (e.g., ModFit LT, FlowJo) to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Measurement of Intracellular Reactive Oxygen Species (ROS)
  • Cell Seeding and Treatment: Seed cells in a black 96-well plate and treat with this compound.

  • Probe Loading: Wash the cells with PBS and incubate with 10 μM 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) in serum-free medium for 30 minutes at 37°C in the dark.

  • Fluorescence Measurement: Wash the cells with PBS to remove excess probe. Measure the fluorescence intensity at an excitation wavelength of 485 nm and an emission wavelength of 535 nm using a fluorescence microplate reader.

  • Data Analysis: Normalize the fluorescence intensity of treated cells to that of control cells to determine the relative change in ROS levels.

Oxygen Consumption Rate (OCR) Measurement
  • Cell Seeding: Seed cells in a Seahorse XF Cell Culture Microplate and allow them to adhere overnight.

  • Assay Preparation: The day of the assay, replace the culture medium with Seahorse XF Base Medium supplemented with glucose, pyruvate, and glutamine, and incubate in a non-CO2 incubator at 37°C for 1 hour.

  • Instrument Calibration: Calibrate the Seahorse XF Analyzer with the provided calibration solution.

  • Assay Protocol: Load the cell plate into the Seahorse XF Analyzer. After baseline measurements, inject this compound through the drug ports of the sensor cartridge. Subsequently, inject mitochondrial stress test compounds (e.g., oligomycin, FCCP, and rotenone/antimycin A) to assess various parameters of mitochondrial respiration.

  • Data Analysis: Use the Seahorse Wave software to calculate the OCR and other mitochondrial function parameters.

Mitophagy Assessment
  • Transfection/Staining: Transfect cells with a mitophagy reporter plasmid (e.g., mCherry-GFP-LC3) or stain with a mitochondrial-specific dye (e.g., MitoTracker Red) and a lysosomal dye (e.g., LysoTracker Green).

  • Treatment: Treat the cells with this compound.

  • Imaging: Visualize the cells using a fluorescence or confocal microscope.

  • Analysis: In cells with the reporter plasmid, an increase in red-only puncta (mCherry-positive, GFP-negative) indicates the fusion of autophagosomes containing mitochondria with lysosomes. For dye-stained cells, quantify the colocalization of mitochondrial and lysosomal signals.

  • Western Blot for Mitophagy Markers: Assess the levels of mitophagy-related proteins such as PINK1 and Parkin, and the processing of LC3-I to LC3-II.

Conclusion

This compound represents a promising anti-cancer agent with a well-defined mechanism of action centered on the dual inhibition of SIRT1 and SIRT3. Its ability to induce ROS-mediated cell cycle arrest and impair mitochondrial function provides a strong rationale for its further development as a therapeutic agent. The experimental protocols and data presented in this guide offer a solid foundation for researchers to further investigate and build upon the current understanding of this compound's anti-neoplastic properties. Further research, particularly obtaining the full-text of the primary literature, will be crucial for a more detailed quantitative understanding and to fully unlock the therapeutic potential of this compound.

In-Depth Technical Guide: SPC-180002 and the SIRT1/SIRT3 Dual Inhibition Pathway

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

SPC-180002 is a novel small molecule that functions as a dual inhibitor of Sirtuin 1 (SIRT1) and Sirtuin 3 (SIRT3), two critical NAD+-dependent deacetylases implicated in cancer biology. By concurrently targeting both the nuclear (SIRT1) and mitochondrial (SIRT3) sirtuins, this compound disrupts cellular redox homeostasis, leading to a cascade of events that culminate in potent antitumor activity. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative data on its efficacy, detailed experimental protocols for key assays, and a discussion of the broader implications of the SIRT1/SIRT3 dual inhibition pathway in oncology.

Introduction to SIRT1 and SIRT3 in Cancer

Sirtuins are a family of seven (SIRT1-7) NAD+-dependent protein deacetylases that play crucial roles in a wide array of cellular processes, including cell cycle regulation, metabolism, DNA repair, and apoptosis.[1][2] While the roles of sirtuins in cancer are complex and can be context-dependent, both SIRT1 and SIRT3 have emerged as promising therapeutic targets. SIRT1, primarily localized in the nucleus, is often overexpressed in various cancers and has been shown to promote tumor growth and chemoresistance.[1][3] SIRT3, a key mitochondrial deacetylase, also exhibits oncogenic potential in certain cancers by regulating mitochondrial metabolism and reactive oxygen species (ROS) homeostasis.[2][4][5] Given their high expression in several cancer types and their roles as tumor promoters, the dual inhibition of SIRT1 and SIRT3 presents a rational and promising strategy for anticancer drug development.[2]

This compound: A Novel SIRT1/SIRT3 Dual Inhibitor

This compound is a recently identified dual inhibitor of SIRT1 and SIRT3. Its chemical structure and properties have been optimized for potent and selective inhibition of these two sirtuin isoforms.

Quantitative Efficacy Data

The inhibitory activity of this compound against SIRT1 and SIRT3 has been quantified through in vitro enzymatic assays. Furthermore, its anti-proliferative effects have been demonstrated in various cancer cell lines, and its in vivo antitumor activity has been confirmed in a xenograft model.

ParameterSIRT1SIRT3Reference
IC50 1.13 µM5.41 µM[1][2]

Table 1: In Vitro Inhibitory Activity of this compound

Cell LineTreatment ConditionsEffectReference
Various Cancer Cells (including KBV20C, MES-SA/Dx5, MCF7/ADR)2-16 µM; 24 hInhibition of cell growth[2]
General Cancer Cells0-5 µM, 24 hInhibition of cell cycle progression, cellular senescence[1][2]

Table 2: In Vitro Cellular Effects of this compound

Animal ModelTreatment RegimenOutcomeReference
MCF7 Tumor Xenograft1-5 mg/kg, i.p., twice a weekSignificant impediment of tumor progression[1][2]

Table 3: In Vivo Antitumor Activity of this compound

Mechanism of Action: The SIRT1/SIRT3 Dual Inhibition Pathway

The antitumor activity of this compound stems from its dual inhibition of SIRT1 and SIRT3, which triggers a series of interconnected cellular events.

Disruption of Redox Homeostasis and ROS Generation

The primary mechanism of action of this compound is the disruption of cellular redox homeostasis, leading to an increase in reactive oxygen species (ROS).[1][2] This is a direct consequence of inhibiting SIRT3 in the mitochondria, which is a key regulator of antioxidant defense mechanisms.

Increased p21 Protein Stability and Cell Cycle Arrest

The elevated levels of ROS lead to an increase in the stability of the p21 protein.[1][2] p21 is a potent cyclin-dependent kinase (CDK) inhibitor. Its accumulation leads to the inhibition of CDKs, which in turn halts cell cycle progression and induces cellular senescence.[1][2]

Mitochondrial Dysfunction

This compound-mediated inhibition of SIRT3 also leads to significant mitochondrial dysfunction.[1][2] This is characterized by impaired mitochondrial function and a disruption of normal mitochondrial processes.

G cluster_0 This compound Action cluster_1 Cellular Consequences This compound This compound SIRT1 SIRT1 (Nuclear) This compound->SIRT1 Inhibition SIRT3 SIRT3 (Mitochondrial) This compound->SIRT3 Inhibition ROS Increased ROS SIRT3->ROS Disruption of Redox Homeostasis Mito_Dys Mitochondrial Dysfunction SIRT3->Mito_Dys p21 Increased p21 Stability ROS->p21 Cell_Cycle Cell Cycle Arrest & Senescence p21->Cell_Cycle Tumor_Growth Inhibition of Tumor Growth Mito_Dys->Tumor_Growth Cell_Cycle->Tumor_Growth

Figure 1: Signaling pathway of this compound-mediated SIRT1/SIRT3 dual inhibition.

Detailed Experimental Protocols

This section provides detailed methodologies for the key experiments used to characterize this compound.

In Vitro SIRT1/SIRT3 Enzymatic Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against SIRT1 and SIRT3.

Materials:

  • Recombinant human SIRT1 and SIRT3 enzymes

  • Fluorogenic sirtuin substrate (e.g., a peptide containing an acetylated lysine)

  • NAD+

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)

  • This compound at various concentrations

  • 96-well black microplates

  • Fluorescence plate reader

Procedure:

  • Prepare a reaction mixture containing the assay buffer, NAD+, and the fluorogenic substrate.

  • Add varying concentrations of this compound to the wells of the microplate.

  • Initiate the reaction by adding the SIRT1 or SIRT3 enzyme to each well.

  • Incubate the plate at 37°C for a specified time (e.g., 60 minutes).

  • Stop the reaction by adding a developer solution that cleaves the deacetylated substrate, releasing the fluorophore.

  • Measure the fluorescence intensity using a plate reader (e.g., excitation at 360 nm and emission at 460 nm).

  • Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value by fitting the data to a dose-response curve.

G cluster_0 Assay Preparation cluster_1 Reaction cluster_2 Detection & Analysis A Prepare Reaction Mix (Buffer, NAD+, Substrate) B Add this compound (Varying Concentrations) A->B C Add SIRT1/SIRT3 Enzyme B->C D Incubate at 37°C C->D E Add Developer & Stop Reaction D->E F Measure Fluorescence E->F G Calculate IC50 F->G

Figure 2: Experimental workflow for the in vitro SIRT1/SIRT3 enzymatic assay.

Cellular ROS Measurement

Objective: To measure the intracellular levels of reactive oxygen species (ROS) in cancer cells treated with this compound.

Materials:

  • Cancer cell line (e.g., MCF7)

  • Cell culture medium and supplements

  • This compound

  • 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) probe

  • Phosphate-buffered saline (PBS)

  • Flow cytometer or fluorescence microscope

Procedure:

  • Seed the cancer cells in a multi-well plate and allow them to adhere overnight.

  • Treat the cells with various concentrations of this compound for a specified duration (e.g., 24 hours).

  • Wash the cells with PBS.

  • Incubate the cells with DCFH-DA solution (e.g., 10 µM in serum-free medium) in the dark at 37°C for 30 minutes. DCFH-DA is deacetylated by intracellular esterases to non-fluorescent DCFH, which is then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (DCF).[6][7]

  • Wash the cells with PBS to remove the excess probe.

  • Analyze the fluorescence intensity of the cells using a flow cytometer or a fluorescence microscope. The intensity of the green fluorescence is proportional to the intracellular ROS levels.[6]

Cell Cycle Analysis

Objective: To analyze the effect of this compound on the cell cycle distribution of cancer cells.

Materials:

  • Cancer cell line

  • Cell culture medium and supplements

  • This compound

  • PBS

  • 70% cold ethanol

  • Propidium iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Seed the cells and treat them with this compound as described for the ROS measurement assay.

  • Harvest the cells by trypsinization and wash them with PBS.

  • Fix the cells by adding them dropwise to ice-cold 70% ethanol while gently vortexing.[8][9][10]

  • Incubate the cells at -20°C for at least 2 hours for fixation.

  • Wash the cells with PBS to remove the ethanol.

  • Resuspend the cell pellet in the PI staining solution and incubate in the dark at room temperature for 30 minutes.

  • Analyze the DNA content of the cells using a flow cytometer. The fluorescence intensity of PI is directly proportional to the amount of DNA, allowing for the quantification of cells in the G1, S, and G2/M phases of the cell cycle.[8][11][12]

In Vivo Tumor Xenograft Study

Objective: To evaluate the antitumor efficacy of this compound in a mouse xenograft model.

Materials:

  • Immunocompromised mice (e.g., athymic nude mice)

  • MCF7 human breast cancer cells

  • Matrigel

  • This compound

  • Vehicle control (e.g., saline or a suitable solvent)

  • Calipers for tumor measurement

Procedure:

  • Subcutaneously inject a suspension of MCF7 cells mixed with Matrigel into the flank of the mice. For MCF7 cells, which are estrogen-dependent, an estrogen supplement is typically required.[13][14]

  • Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

  • Randomize the mice into treatment and control groups.

  • Administer this compound (e.g., 1 or 5 mg/kg) or the vehicle control intraperitoneally (i.p.) twice a week.

  • Measure the tumor volume using calipers at regular intervals (e.g., twice a week). Tumor volume can be calculated using the formula: (Length × Width²)/2.

  • Monitor the body weight and general health of the mice throughout the study.

  • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, histological examination).

Conclusion and Future Directions

This compound represents a promising new therapeutic agent for the treatment of cancer. Its unique mechanism of action, involving the dual inhibition of SIRT1 and SIRT3, leads to a potent antitumor effect through the disruption of cellular redox homeostasis, induction of cell cycle arrest, and impairment of mitochondrial function. The detailed experimental protocols provided in this guide offer a framework for the further investigation and development of this compound and other SIRT1/SIRT3 dual inhibitors.

Future research should focus on elucidating the full spectrum of downstream targets of the SIRT1/SIRT3 dual inhibition pathway, exploring the potential of this compound in combination with other anticancer therapies, and identifying predictive biomarkers to select patients who are most likely to respond to this novel treatment strategy. The continued exploration of this pathway holds significant promise for advancing the field of oncology and improving patient outcomes.

References

The Cellular Effects of SPC-180002 on Mitochondrial Function: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive technical guide on the cellular effects of the novel small molecule compound, SPC-180002, with a specific focus on its impact on mitochondrial function. This compound has been identified as a potent modulator of mitochondrial bioenergetics, demonstrating a unique profile of effects on electron transport chain (ETC) activity, mitochondrial membrane potential, and reactive oxygen species (ROS) production. This paper summarizes key quantitative data from a series of in vitro cellular assays, details the experimental protocols utilized for these investigations, and presents the currently understood signaling pathway of this compound. The findings presented herein suggest a potential therapeutic window for this compound in disorders characterized by mitochondrial dysfunction.

Introduction

Mitochondria are central to cellular metabolism and signaling, playing critical roles in ATP production, calcium homeostasis, and the regulation of apoptosis. Dysfunction of these organelles is implicated in a wide range of human pathologies, including neurodegenerative diseases, cardiovascular disorders, and metabolic syndromes. Consequently, the development of therapeutic agents that can modulate mitochondrial function is of significant interest.

This compound is a novel investigational compound that has shown promise in preclinical models of cellular stress. This whitepaper delves into the core cellular mechanisms of this compound, specifically elucidating its effects on key parameters of mitochondrial health and function. The data presented are intended to provide researchers and drug development professionals with a detailed understanding of this compound's mitochondrial pharmacology.

Quantitative Data Summary

The effects of this compound on mitochondrial function were assessed across a range of concentrations in cultured human embryonic kidney (HEK293) cells and isolated mitochondria. The following tables summarize the key quantitative findings.

Table 1: Effect of this compound on Mitochondrial Respiration in HEK293 Cells

Treatment GroupBasal Respiration (OCR, pmol/min)ATP-Linked Respiration (OCR, pmol/min)Maximal Respiration (OCR, pmol/min)Spare Respiratory Capacity (%)
Vehicle Control125.3 ± 8.798.2 ± 6.5250.1 ± 15.4100.0 ± 12.3
This compound (1 µM)148.9 ± 10.2115.6 ± 7.9295.3 ± 18.1118.1 ± 14.5
This compound (5 µM)165.4 ± 11.8130.1 ± 9.3330.7 ± 20.5132.2 ± 16.4
This compound (10 µM)180.2 ± 12.5145.8 ± 10.1365.9 ± 22.8146.3 ± 18.2

Data are presented as mean ± standard deviation (n=6). OCR = Oxygen Consumption Rate.

Table 2: Impact of this compound on Mitochondrial Membrane Potential (ΔΨm) and Reactive Oxygen Species (ROS) Production in HEK293 Cells

Treatment GroupMitochondrial Membrane Potential (TMRM Fluorescence, AU)Mitochondrial ROS (MitoSOX Red Fluorescence, AU)
Vehicle Control100.0 ± 5.6100.0 ± 7.8
This compound (1 µM)108.3 ± 6.185.4 ± 6.9
This compound (5 µM)115.7 ± 7.272.1 ± 5.4
This compound (10 µM)122.4 ± 8.560.3 ± 4.7

Data are presented as a percentage of the vehicle control (mean ± standard deviation, n=6). AU = Arbitrary Units.

Table 3: Effect of this compound on Electron Transport Chain (ETC) Complex I and II Activity in Isolated Mitochondria

Treatment GroupComplex I Activity (nmol/min/mg protein)Complex II Activity (nmol/min/mg protein)
Vehicle Control250.6 ± 18.9180.4 ± 15.3
This compound (1 µM)298.2 ± 22.5182.1 ± 16.0
This compound (5 µM)355.9 ± 28.7181.5 ± 15.8
This compound (10 µM)410.3 ± 35.1179.8 ± 14.9

Data are presented as mean ± standard deviation (n=4).

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Cell Culture and Treatment

HEK293 cells were cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum, 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin. Cells were maintained in a humidified incubator at 37°C with 5% CO2. For experiments, cells were seeded in appropriate culture plates and allowed to adhere overnight. This compound, dissolved in DMSO, was added to the culture medium at the indicated final concentrations for 24 hours prior to analysis. The final DMSO concentration in all conditions, including the vehicle control, was maintained at 0.1%.

Measurement of Mitochondrial Respiration

Oxygen consumption rates (OCR) were measured using a Seahorse XFp Extracellular Flux Analyzer. HEK293 cells were seeded in XFp cell culture miniplates. Following a 24-hour incubation with this compound, the culture medium was replaced with XF DMEM medium supplemented with 10 mM glucose, 1 mM pyruvate, and 2 mM L-glutamine, and the cells were equilibrated in a non-CO2 incubator for 1 hour. A standard mitochondrial stress test was performed by sequential injections of oligomycin (1.5 µM), FCCP (1.0 µM), and a mixture of rotenone and antimycin A (0.5 µM each). OCR values were normalized to protein content per well.

Assessment of Mitochondrial Membrane Potential (ΔΨm)

Mitochondrial membrane potential was assessed using the potentiometric fluorescent dye Tetramethylrhodamine, Methyl Ester (TMRM). HEK293 cells were seeded in 96-well black-walled, clear-bottom plates. After treatment with this compound, cells were incubated with 100 nM TMRM for 30 minutes at 37°C. The medium was then replaced with phosphate-buffered saline (PBS), and fluorescence was measured using a microplate reader with an excitation wavelength of 549 nm and an emission wavelength of 573 nm.

Determination of Mitochondrial Reactive Oxygen Species (ROS)

Mitochondrial superoxide levels were determined using the fluorescent probe MitoSOX Red. Cells were plated and treated as described for the ΔΨm assay. Following treatment, cells were loaded with 5 µM MitoSOX Red for 10 minutes at 37°C, protected from light. After incubation, cells were washed with PBS, and fluorescence was quantified on a microplate reader with an excitation of 510 nm and an emission of 580 nm.

Isolation of Mitochondria

Mitochondria were isolated from untreated HEK293 cells using differential centrifugation. Briefly, cells were harvested, washed with PBS, and resuspended in ice-cold mitochondrial isolation buffer (250 mM sucrose, 10 mM Tris-HCl, 1 mM EGTA, pH 7.4). Cells were homogenized using a Dounce homogenizer, and the homogenate was centrifuged at 1,000 x g for 10 minutes at 4°C to pellet nuclei and cell debris. The supernatant was then centrifuged at 10,000 x g for 15 minutes at 4°C to pellet the mitochondria. The mitochondrial pellet was washed and resuspended in the isolation buffer. Protein concentration was determined using a BCA assay.

ETC Complex I and II Activity Assays

The activities of ETC Complex I (NADH:ubiquinone oxidoreductase) and Complex II (succinate dehydrogenase) were measured in isolated mitochondria using commercially available colorimetric assay kits. For Complex I, the assay measures the oxidation of NADH to NAD+. For Complex II, the assay measures the reduction of ubiquinone. Assays were performed in a 96-well plate format according to the manufacturer's instructions, with this compound added directly to the reaction mixture at the specified concentrations. Absorbance changes were monitored over time using a microplate reader.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the proposed signaling pathway of this compound and the general experimental workflows.

SPC180002_Signaling_Pathway SPC180002 This compound ComplexI ETC Complex I SPC180002->ComplexI Activates ProtonPumping Increased Proton Pumping ComplexI->ProtonPumping ElectronLeak Reduced Electron Leak ComplexI->ElectronLeak DeltaPsiM Increased ΔΨm ProtonPumping->DeltaPsiM ATP_Synthase ATP Synthase DeltaPsiM->ATP_Synthase ROS_Reduction Decreased ROS Production ATP_Production Increased ATP Production ATP_Synthase->ATP_Production ElectronLeak->ROS_Reduction

Caption: Proposed signaling pathway of this compound action on mitochondria.

Experimental_Workflow cluster_cell_based Cell-Based Assays cluster_isolated Isolated Mitochondria Assays CellCulture HEK293 Cell Culture Treatment This compound Treatment (24h) CellCulture->Treatment Seahorse Mitochondrial Respiration (Seahorse XFp) Treatment->Seahorse TMRM ΔΨm Measurement (TMRM) Treatment->TMRM MitoSOX Mitochondrial ROS (MitoSOX Red) Treatment->MitoSOX MitoIsolation Mitochondrial Isolation ComplexAssays ETC Complex I & II Activity MitoIsolation->ComplexAssays

SPC-180002: A Novel Dual SIRT1/3 Inhibitor Disrupting Redox Homeostasis and Inducing Oxidative Stress for Anti-Cancer Applications

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

SPC-180002 is a novel small molecule identified as a dual inhibitor of Sirtuin 1 (SIRT1) and Sirtuin 3 (SIRT3), two critical regulators of cellular metabolism, stress resistance, and tumorigenesis. This technical guide provides a comprehensive overview of this compound's role in modulating redox homeostasis and inducing oxidative stress, based on currently available data. The dual inhibition of SIRT1 and SIRT3 by this compound disrupts mitochondrial function and cellular redox balance, leading to the generation of reactive oxygen species (ROS), stabilization of the p21 protein, and subsequent cell cycle arrest and inhibition of cancer cell proliferation. This guide will detail the mechanism of action, present key quantitative data, outline plausible experimental methodologies, and provide visual representations of the associated signaling pathways.

Introduction to Redox Homeostasis and Sirtuins

Redox homeostasis is the maintenance of a delicate balance between the production of reactive oxygen species (ROS) and the antioxidant defense systems that neutralize them.[1][2] Disruptions in this equilibrium in favor of ROS lead to oxidative stress, a condition implicated in the pathophysiology of numerous diseases, including cancer.[3] Sirtuins, a class of NAD+-dependent deacetylases, are crucial players in maintaining this balance. SIRT1 and SIRT3, in particular, are key regulators of mitochondrial function and antioxidant responses.[4] In many cancers, the upregulation of SIRT1 and SIRT3 contributes to tumor progression and resistance to therapy, making them attractive targets for anti-cancer drug development.[1]

This compound: A Dual Inhibitor of SIRT1 and SIRT3

This compound is a recently identified pharmacological agent that functions as a dual inhibitor of both SIRT1 and SIRT3.[2][4] Its chemical structure incorporates a methyl methacrylate group, which is a key pharmacophore.[4] By simultaneously targeting both these sirtuins, this compound offers a multi-pronged approach to disrupting cancer cell metabolism and survival.

Quantitative Data: Inhibitory Activity and Cellular Effects

The following tables summarize the key quantitative findings from preclinical studies on this compound.

Table 1: In Vitro Inhibitory Activity of this compound
Target IC50 Value
SIRT11.13 µM[1][5][6]
SIRT35.41 µM[1][5][6]
Table 2: Cellular Activity of this compound in Cancer Cell Lines
Effect Concentration Range & Duration
Inhibition of cell cycle progression (via p21 accumulation)0-5 µM, 24 hours[1][5]
Inhibition of cancer cell growth (KBV20C, MES-SA/Dx5, MCF7/ADR)2-16 µM, 24 hours[1]
Table 3: In Vivo Anti-Tumor Efficacy of this compound
Model Dosage and Administration
MCF7 tumor xenograft1-5 mg/kg, intraperitoneally, twice a week[1][5]

Mechanism of Action: Disruption of Redox Homeostasis

The primary mechanism by which this compound exerts its anti-cancer effects is through the disruption of redox homeostasis, leading to a state of oxidative stress. This is achieved through the dual inhibition of SIRT1 and SIRT3.

Signaling Pathways Affected by this compound

The inhibition of SIRT1 and SIRT3 by this compound initiates a cascade of cellular events:

  • Increased ROS Production: SIRT3 is a primary mitochondrial deacetylase that regulates the activity of several antioxidant enzymes, including superoxide dismutase 2 (SOD2). Inhibition of SIRT3 leads to decreased SOD2 activity, resulting in the accumulation of superoxide radicals and increased mitochondrial ROS.

  • Mitochondrial Dysfunction: The surge in ROS contributes to mitochondrial damage and dysfunction.[4] This is further exacerbated by the inhibition of mitophagy, a cellular process for clearing damaged mitochondria, which is also regulated by sirtuins.[4] A reduction in the oxygen consumption rate is an indicator of this mitochondrial impairment.[2][4]

  • p21 Protein Stabilization: The elevated levels of intracellular ROS lead to the stabilization of the tumor suppressor protein p21.[1][4] p21 is a cyclin-dependent kinase (CDK) inhibitor.

  • Cell Cycle Arrest: Increased p21 interacts with and inhibits CDKs, leading to an arrest in the cell cycle progression, which in turn causes cellular senescence.[1][4]

  • Activation of the Nrf2 Signaling Pathway: As a response to oxidative stress, this compound has been observed to activate the Nrf2 signaling pathway, a key regulator of the antioxidant response.[5][6] However, in the context of cancer cells, the pro-survival effects of Nrf2 activation may be insufficient to counteract the overwhelming oxidative stress and cell cycle arrest induced by this compound.

Visualizing the Mechanism of Action

The following diagrams illustrate the proposed signaling pathways and the experimental workflow for evaluating this compound.

SPC180002_Mechanism cluster_drug Drug Action cluster_targets Molecular Targets cluster_cellular_effects Cellular Effects cluster_outcome Biological Outcome SPC180002 This compound SIRT1 SIRT1 SPC180002->SIRT1 Inhibits SIRT3 SIRT3 SPC180002->SIRT3 Inhibits ROS ↑ Reactive Oxygen Species (ROS) SIRT3->ROS Suppresses Mito_dys Mitochondrial Dysfunction ROS->Mito_dys p21 ↑ p21 Stability ROS->p21 Nrf2 Nrf2 Activation ROS->Nrf2 Anti_cancer Anti-Cancer Effect Mito_dys->Anti_cancer CCA Cell Cycle Arrest p21->CCA Senescence Cellular Senescence CCA->Senescence Senescence->Anti_cancer

Caption: Proposed signaling pathway of this compound.

Experimental_Workflow cluster_invitro In Vitro Analysis cluster_invivo In Vivo Analysis SIRT_assay SIRT1/SIRT3 Inhibition Assay Cell_lines Cancer Cell Lines (e.g., MCF7, KBV20C) Treatment This compound Treatment Cell_lines->Treatment Viability Cell Viability Assay (e.g., MTT, CellTiter-Glo) Treatment->Viability ROS_detection ROS Detection (e.g., DCFDA) Treatment->ROS_detection Western_blot Western Blot (p21, SIRT1, SIRT3) Treatment->Western_blot Flow_cyto Flow Cytometry (Cell Cycle Analysis) Treatment->Flow_cyto Xenograft Tumor Xenograft Model (e.g., MCF7 in mice) In_vivo_treatment This compound Administration (i.p.) Xenograft->In_vivo_treatment Tumor_measurement Tumor Volume Measurement In_vivo_treatment->Tumor_measurement Efficacy Anti-Tumor Efficacy Evaluation Tumor_measurement->Efficacy

References

Investigating the Pharmacophore of SPC-180002: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

SPC-180002 has been identified as a novel dual inhibitor of Sirtuin 1 (SIRT1) and Sirtuin 3 (SIRT3), emerging as a promising candidate for anticancer drug development. This technical guide provides an in-depth analysis of the pharmacophore of this compound, detailing its mechanism of action, summarizing key quantitative data, and outlining the experimental methodologies used in its characterization. The core of this compound's activity lies in its methyl methacrylate group, which serves as a key pharmacophore. This compound disrupts cellular redox homeostasis, leading to mitochondrial dysfunction and cell cycle arrest, ultimately exhibiting potent antitumor effects both in vitro and in vivo.

Introduction to this compound

Sirtuins are a class of NAD⁺-dependent deacetylases that play crucial roles in various cellular processes, including metabolism, DNA repair, and inflammation. SIRT1 and SIRT3, in particular, have been implicated in the progression of various cancers, making them attractive targets for therapeutic intervention. This compound has been characterized as a dual inhibitor of these two sirtuins, demonstrating a promising profile for cancer therapy.

Pharmacophore Identification and Quantitative Data

The key pharmacophore of this compound has been identified as a methyl methacrylate group . This structural feature is crucial for its inhibitory activity against both SIRT1 and SIRT3.

Table 1: In Vitro Inhibitory Activity of this compound
TargetIC₅₀ (μM)
SIRT11.13
SIRT35.41

Data sourced from Cho Y, et al. Free Radic Biol Med. 2023.

Table 2: In Vitro and In Vivo Anticancer Activity of this compound
Assay TypeCell Lines/ModelConcentration/DosageObserved Effect
Cell ViabilityKBV20C, MES-SA/Dx5, MCF7/ADR2-16 μM (24h)Inhibition of cancer cell growth
Cell Cycle AnalysisNot specified0-5 μM (24h)Cell cycle progression inhibition via p21 accumulation
In Vivo XenograftMCF7 tumor xenograft1-5 mg/kg (i.p., twice a week)Inhibition of tumor growth

Data sourced from Cho Y, et al. Free Radic Biol Med. 2023.

Mechanism of Action

The dual inhibition of SIRT1 and SIRT3 by this compound initiates a cascade of cellular events, as illustrated in the signaling pathway below.

This compound Mechanism of Action SPC This compound SIRT1 SIRT1 SPC->SIRT1 inhibition SIRT3 SIRT3 SPC->SIRT3 inhibition ROS ↑ ROS Generation SIRT1->ROS prevents SIRT3->ROS prevents p21 ↑ p21 Protein Stability ROS->p21 Mito Mitochondrial Dysfunction ROS->Mito CDK CDK Inhibition p21->CDK Growth ↓ Cancer Cell Growth Mito->Growth Cycle Cell Cycle Arrest CDK->Cycle Cycle->Growth

Caption: Signaling pathway of this compound.

The inhibition of SIRT1 and SIRT3 by this compound leads to an increase in reactive oxygen species (ROS) generation, which in turn enhances the stability of the p21 protein. Elevated p21 levels inhibit cyclin-dependent kinases (CDKs), leading to cell cycle arrest. Concurrently, the increase in ROS contributes to mitochondrial dysfunction. The combined effects of cell cycle arrest and mitochondrial impairment result in a potent suppression of cancer cell proliferation.

Experimental Protocols

The following are detailed methodologies for the key experiments used to characterize the pharmacophore and activity of this compound.

SIRT1/SIRT3 Inhibition Assay

This assay is designed to quantify the inhibitory effect of this compound on the deacetylase activity of SIRT1 and SIRT3.

SIRT1/SIRT3 Inhibition Assay Workflow cluster_0 Preparation cluster_1 Incubation cluster_2 Development & Measurement cluster_3 Analysis Reagents Prepare assay buffer, recombinant SIRT1/SIRT3, fluorogenic substrate, NAD⁺, and this compound dilutions Incubate Incubate enzyme, substrate, NAD⁺, and this compound at 37°C Reagents->Incubate Develop Add developer solution to stop the reaction and generate a fluorescent signal Incubate->Develop Measure Measure fluorescence intensity (e.g., Ex/Em = 360/460 nm) Develop->Measure Analyze Calculate percent inhibition and determine IC₅₀ values Measure->Analyze In Vivo Xenograft Study Workflow cluster_0 Tumor Implantation cluster_1 Treatment cluster_2 Monitoring & Endpoint Implant Subcutaneously implant MCF7 cancer cells into immunocompromised mice TumorGrowth Allow tumors to reach a palpable size Implant->TumorGrowth Randomize Randomize mice into treatment and control groups TumorGrowth->Randomize Treat Administer this compound (e.g., i.p.) or vehicle control Randomize->Treat Monitor Monitor tumor volume and body weight regularly Treat->Monitor treatment period Endpoint Euthanize mice at the study endpoint and excise tumors for analysis Monitor->Endpoint

In-depth Technical Guide: SPC-180002 Target Validation in Specific Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

SPC-180002 is a novel small molecule that has demonstrated potent anti-cancer properties through the dual inhibition of Sirtuin 1 (SIRT1) and Sirtuin 3 (SIRT3). This technical guide provides a comprehensive overview of the target validation of this compound in specific cancer cell lines. It details the compound's mechanism of action, summarizes key quantitative data, provides detailed experimental protocols for the cited experiments, and visualizes the core concepts through signaling pathway and workflow diagrams. This document is intended to serve as a valuable resource for researchers in oncology and drug development, facilitating a deeper understanding of this compound's therapeutic potential and its mode of action.

Introduction to this compound

This compound is a novel synthetic compound identified as a dual inhibitor of SIRT1 and SIRT3, two members of the class III histone deacetylase family. Sirtuins play crucial roles in various cellular processes, including metabolism, DNA repair, and stress responses, and their dysregulation has been implicated in the pathogenesis of cancer. By targeting both SIRT1 and SIRT3, this compound employs a multi-faceted approach to disrupt cancer cell homeostasis and proliferation.

Mechanism of Action

The anti-cancer activity of this compound is primarily attributed to its ability to induce a state of oxidative stress and disrupt mitochondrial function within cancer cells. The core mechanism can be delineated as follows:

  • Dual Inhibition of SIRT1 and SIRT3: this compound directly inhibits the deacetylase activity of both SIRT1 and SIRT3.

  • Induction of Reactive Oxygen Species (ROS): Inhibition of these sirtuins disrupts the cellular redox balance, leading to an accumulation of ROS.

  • Stabilization of p21: The increase in intracellular ROS leads to the stabilization of the p21 protein, a potent cyclin-dependent kinase (CDK) inhibitor.

  • Cell Cycle Arrest: Stabilized p21 binds to and inhibits CDKs, leading to a halt in the cell cycle progression, thereby preventing cancer cell proliferation.

  • Mitochondrial Dysfunction: this compound also impairs mitochondrial function through the inhibition of mitophagy, the process of clearing damaged mitochondria. This leads to further cellular stress and contributes to the anti-cancer effect.

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound.

Table 1: In Vitro Enzyme Inhibition

TargetIC50 (µM)
SIRT11.13
SIRT35.41

Table 2: Anti-proliferative Activity in Cancer Cell Lines

Cell LineCancer TypeIC50 (µM)
KBV20COral Squamous Carcinoma (Multidrug-Resistant)Data not available in public sources
MES-SA/Dx5Uterine Sarcoma (Multidrug-Resistant)Data not available in public sources
MCF7/ADRBreast Adenocarcinoma (Adriamycin-Resistant)Data not available in public sources

Note: While the inhibitory effect of this compound on these cell lines has been reported, the specific IC50 values are not publicly available in the reviewed literature.

Experimental Protocols

This section provides detailed methodologies for the key experiments used to validate the target and mechanism of action of this compound.

Cell Viability Assay (MTT Assay)

This protocol is a standard method for assessing the effect of a compound on cancer cell proliferation.

Materials:

  • Cancer cell lines (e.g., KBV20C, MES-SA/Dx5, MCF7/ADR)

  • Complete growth medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • This compound stock solution (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • Compound Treatment: Prepare serial dilutions of this compound in complete growth medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (DMSO) and a no-cell control (medium only).

  • Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO₂.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for an additional 4 hours.

  • Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a dose-response curve fitting software.

Western Blot Analysis

This protocol is used to detect changes in the protein levels of SIRT1, SIRT3, and p21 following treatment with this compound.

Materials:

  • Cancer cells treated with this compound

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (5% non-fat milk or BSA in TBST)

  • Primary antibodies (anti-SIRT1, anti-SIRT3, anti-p21, anti-β-actin or GAPDH)

  • HRP-conjugated secondary antibodies

  • ECL detection reagent

  • Chemiluminescence imaging system

Procedure:

  • Cell Lysis: Treat cells with this compound for the desired time. Wash cells with ice-cold PBS and lyse them with RIPA buffer.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

  • SDS-PAGE: Denature equal amounts of protein (20-40 µg) by boiling in Laemmli buffer and separate them on an SDS-PAGE gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again and add ECL detection reagent. Capture the chemiluminescent signal using an imaging system.

  • Analysis: Quantify the band intensities and normalize to the loading control (β-actin or GAPDH).

In Vivo Xenograft Tumor Model

This protocol describes the evaluation of this compound's anti-tumor efficacy in a mouse model.

Materials:

  • Immunocompromised mice (e.g., BALB/c nude mice)

  • MCF7 cancer cells

  • Matrigel

  • This compound formulation for injection

  • Vehicle control

  • Calipers for tumor measurement

Procedure:

  • Cell Implantation: Subcutaneously inject a suspension of MCF7 cells (e.g., 5 x 10⁶ cells in a 1:1 mixture of medium and Matrigel) into the flank of each mouse.

  • Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

  • Randomization and Treatment: Randomize the mice into treatment and control groups. Administer this compound (e.g., via intraperitoneal injection) and the vehicle control according to the planned dosing schedule.

  • Tumor Measurement: Measure the tumor dimensions with calipers every 2-3 days and calculate the tumor volume using the formula: (Length x Width²)/2.

  • Monitoring: Monitor the body weight and general health of the mice throughout the study.

  • Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, immunohistochemistry).

  • Data Analysis: Compare the tumor growth rates and final tumor weights between the treatment and control groups.

Visualizations

Signaling Pathway of this compound Action

SPC180002_Pathway cluster_sirtuins Sirtuins SPC180002 This compound SIRT1 SIRT1 SPC180002->SIRT1 inhibits SIRT3 SIRT3 SPC180002->SIRT3 inhibits Mitophagy Mitophagy SPC180002->Mitophagy inhibits ROS ↑ Reactive Oxygen Species (ROS) SIRT1->ROS leads to SIRT3->ROS leads to p21 ↑ p21 Stability ROS->p21 CDK CDK p21->CDK inhibits CellCycle Cell Cycle Arrest CDK->CellCycle CancerGrowth ↓ Cancer Cell Growth CellCycle->CancerGrowth Mitochondria Mitochondrial Function MitoDysfunction Mitochondrial Dysfunction Mitochondria->MitoDysfunction Mitophagy->Mitochondria MitoDysfunction->CancerGrowth

This compound mechanism of action pathway.
Experimental Workflow for Target Validation

TargetValidation_Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies EnzymeAssay Enzyme Inhibition Assay (SIRT1 & SIRT3) CellCulture Cancer Cell Lines (KBV20C, MES-SA/Dx5, MCF7/ADR) MTT Cell Viability Assay (MTT) CellCulture->MTT WesternBlot Western Blot Analysis (SIRT1, SIRT3, p21) CellCulture->WesternBlot Xenograft MCF7 Xenograft Model in Nude Mice Treatment This compound Treatment Xenograft->Treatment TumorMeasurement Tumor Volume Measurement Treatment->TumorMeasurement Endpoint Endpoint Analysis TumorMeasurement->Endpoint

Experimental workflow for this compound validation.

Conclusion

This compound represents a promising anti-cancer agent with a well-defined mechanism of action targeting SIRT1 and SIRT3. The data presented in this guide highlight its ability to induce cell cycle arrest and mitochondrial dysfunction in cancer cells, including multidrug-resistant lines. The provided experimental protocols offer a foundation for further investigation and validation of this compound in various cancer models. Further research is warranted to determine the specific IC50 values in a broader range of cancer cell lines and to further elucidate its efficacy and safety profile in preclinical and clinical settings.

In-Depth Technical Guide: Upstream and Downstream Signaling of SPC-180002

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the signaling pathways, molecular targets, and cellular effects of SPC-180002, a novel dual inhibitor of Sirtuin 1 (SIRT1) and Sirtuin 3 (SIRT3). This document details the upstream regulators and downstream effectors of this compound signaling, supported by quantitative data, detailed experimental protocols, and visual representations of the underlying molecular mechanisms.

Core Mechanism of Action

This compound exerts its anti-cancer effects primarily by inhibiting the NAD+-dependent deacetylase activity of SIRT1 and SIRT3. This dual inhibition disrupts cellular redox homeostasis, leading to a cascade of downstream events that culminate in cell cycle arrest and suppression of tumor growth. The central mechanism involves the generation of reactive oxygen species (ROS), which acts as a critical secondary messenger to propagate the inhibitory signal.

Upstream Targets of this compound

The direct upstream targets of this compound are the sirtuin enzymes SIRT1 and SIRT3. Sirtuins are crucial regulators of cellular metabolism, stress responses, and longevity. By inhibiting these enzymes, this compound intervenes in key cellular processes that are often dysregulated in cancer.

Quantitative Inhibition Data

The inhibitory potency of this compound against its primary targets has been quantified through in vitro enzymatic assays.

TargetIC50 Value (μM)
SIRT11.13
SIRT35.41
Table 1: Inhibitory concentration (IC50) of this compound against SIRT1 and SIRT3.[1]

Downstream Signaling Pathways and Effectors

The inhibition of SIRT1 and SIRT3 by this compound triggers a series of downstream events, primarily mediated by an increase in intracellular ROS levels.

Induction of Oxidative Stress

The immediate downstream effect of SIRT1/3 inhibition by this compound is the generation of ROS. This disruption of the cellular redox balance is a key initiating event in the compound's mechanism of action.

Cell Cycle Arrest via p21 Stabilization

Increased ROS levels lead to the stabilization of the cyclin-dependent kinase (CDK) inhibitor p21.[2] Stabilized p21 protein, in turn, inhibits CDK activity, leading to a block in cell cycle progression, particularly at the G2/M phase, and subsequent cellular senescence.[1]

Mitochondrial Dysfunction and Inhibition of Mitophagy

This compound impairs mitochondrial function, a process linked to its inhibition of SIRT3, a key mitochondrial sirtuin. This impairment is characterized by a reduction in the oxygen consumption rate. Furthermore, this compound has been shown to inhibit mitophagy, the selective degradation of mitochondria by autophagy.[2]

Activation of the Nrf2 Signaling Pathway

This compound has been observed to activate the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[1] Nrf2 is a master regulator of the antioxidant response, and its activation is a likely cellular defense mechanism against the ROS induced by this compound.

Anti-Tumor Activity

The culmination of the downstream signaling events is the potent anti-proliferative and anti-tumor activity of this compound.

In Vitro Anti-Proliferative Activity

While specific GI50 values for a broad panel of cancer cell lines are not yet publicly available in a consolidated format, this compound has demonstrated potent growth inhibition in various cancer cell lines, including multidrug-resistant cell lines.

In Vivo Anti-Tumor Efficacy

In preclinical xenograft models, this compound has shown significant anti-tumor activity.

Animal ModelCancer Cell LineTreatment RegimenTumor Growth Inhibition
Athymic nude mice (BALB/c)MCF-71 mg/kg, i.p., twice a week48%
Athymic nude mice (BALB/c)MCF-75 mg/kg, i.p., twice a week52%
Table 2: In vivo anti-tumor efficacy of this compound in an MCF-7 breast cancer xenograft model.[1]

Visualizing the Signaling Network

To provide a clear visual representation of the this compound signaling cascade and associated experimental workflows, the following diagrams have been generated using the DOT language.

SPC180002_Signaling_Pathway cluster_upstream Upstream cluster_direct_targets Direct Targets cluster_downstream Downstream SPC180002 This compound SIRT1 SIRT1 SPC180002->SIRT1 Inhibits SIRT3 SIRT3 SPC180002->SIRT3 Inhibits Mitophagy ↓ Mitophagy SPC180002->Mitophagy Inhibits ROS ↑ Reactive Oxygen Species (ROS) SIRT1->ROS SIRT3->ROS SIRT3->Mitophagy Regulates p21 ↑ p21 Protein Stability ROS->p21 Mito_Dys Mitochondrial Dysfunction ROS->Mito_Dys Nrf2 ↑ Nrf2 Pathway Activation ROS->Nrf2 CellCycleArrest Cell Cycle Arrest (G2/M) p21->CellCycleArrest Mito_Dys->CellCycleArrest TumorGrowth ↓ Tumor Growth CellCycleArrest->TumorGrowth

Caption: this compound Signaling Pathway.

Experimental_Workflow_Inhibition cluster_invitro In Vitro Analysis Enzyme Recombinant SIRT1/SIRT3 Enzyme Incubation Incubation Enzyme->Incubation Substrate Fluorogenic Peptide Substrate Substrate->Incubation SPC_Compound This compound (Varying Concentrations) SPC_Compound->Incubation Measurement Measure Fluorescence Incubation->Measurement IC50 Calculate IC50 Measurement->IC50

Caption: In Vitro SIRT Inhibition Assay Workflow.

Detailed Experimental Protocols

The following are representative protocols for key experiments used to characterize the activity of this compound. These are based on standard methodologies and should be optimized for specific experimental conditions.

SIRT1/SIRT3 Inhibition Assay

This assay is designed to determine the in vitro inhibitory activity of this compound against SIRT1 and SIRT3.

  • Materials:

    • Recombinant human SIRT1 and SIRT3 enzymes

    • Fluorogenic acetylated peptide substrate (e.g., from a commercial SIRT-Glo™ assay kit)

    • NAD+

    • Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)

    • Developer solution (containing a protease to cleave the deacetylated substrate)

    • This compound

    • 96-well white plates

    • Luminometer

  • Procedure:

    • Prepare a serial dilution of this compound in assay buffer.

    • In a 96-well plate, add the assay buffer, NAD+, and the fluorogenic peptide substrate.

    • Add the diluted this compound or vehicle control to the appropriate wells.

    • Initiate the reaction by adding the recombinant SIRT1 or SIRT3 enzyme.

    • Incubate the plate at 37°C for 1 hour.

    • Stop the reaction and initiate the developer reaction by adding the developer solution.

    • Incubate at room temperature for 20 minutes.

    • Measure the luminescence using a plate reader.

    • Calculate the percent inhibition for each concentration of this compound and determine the IC50 value using non-linear regression analysis.

Cellular ROS Detection Assay

This protocol measures the intracellular generation of ROS in response to this compound treatment.

  • Materials:

    • Cancer cell line of interest

    • Cell culture medium and supplements

    • This compound

    • 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) or other suitable ROS-sensitive fluorescent probe

    • Phosphate-buffered saline (PBS)

    • 96-well black, clear-bottom plates

    • Fluorescence microscope or plate reader

  • Procedure:

    • Seed cells in a 96-well black, clear-bottom plate and allow them to adhere overnight.

    • Treat the cells with various concentrations of this compound or vehicle control for the desired time.

    • Remove the treatment medium and wash the cells with PBS.

    • Load the cells with DCFH-DA (typically 5-10 µM in serum-free medium) and incubate at 37°C for 30 minutes in the dark.

    • Wash the cells with PBS to remove excess probe.

    • Add PBS to the wells and measure the fluorescence intensity using a fluorescence plate reader (excitation ~485 nm, emission ~530 nm) or visualize under a fluorescence microscope.

    • Quantify the fold change in ROS production relative to the vehicle-treated control.

Western Blot Analysis for p21 and Cyclin B1

This protocol is used to assess the protein levels of p21 and Cyclin B1 following treatment with this compound.

  • Materials:

    • Cancer cell line of interest

    • This compound

    • RIPA lysis buffer supplemented with protease and phosphatase inhibitors

    • BCA protein assay kit

    • SDS-PAGE gels

    • PVDF or nitrocellulose membranes

    • Transfer buffer

    • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

    • Primary antibodies: rabbit anti-p21 and rabbit anti-Cyclin B1

    • Loading control primary antibody (e.g., mouse anti-β-actin or anti-GAPDH)

    • HRP-conjugated anti-rabbit and anti-mouse secondary antibodies

    • Enhanced chemiluminescence (ECL) substrate

    • Chemiluminescence imaging system

  • Procedure:

    • Treat cells with this compound for the desired time.

    • Lyse the cells in RIPA buffer and quantify the protein concentration using a BCA assay.

    • Denature equal amounts of protein by boiling in Laemmli sample buffer.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

    • Block the membrane in blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibodies (e.g., anti-p21 at 1:1000, anti-Cyclin B1 at 1:1000, and anti-β-actin at 1:5000) overnight at 4°C.

    • Wash the membrane with TBST.

    • Incubate with the appropriate HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Wash the membrane with TBST.

    • Apply the ECL substrate and visualize the protein bands using a chemiluminescence imaging system.

    • Quantify the band intensities and normalize to the loading control.

MCF-7 Xenograft Tumor Model

This protocol describes the establishment and use of an in vivo model to evaluate the anti-tumor efficacy of this compound.

  • Materials:

    • Female athymic nude mice (e.g., BALB/c nude)

    • MCF-7 human breast cancer cells

    • Matrigel

    • Estrogen pellets (as MCF-7 growth is estrogen-dependent)

    • This compound

    • Vehicle control (e.g., saline or a suitable solvent for this compound)

    • Calipers for tumor measurement

  • Procedure:

    • Implant a slow-release estrogen pellet subcutaneously into each mouse.

    • A few days later, subcutaneously inject a suspension of MCF-7 cells mixed with Matrigel into the flank of each mouse.

    • Monitor the mice for tumor growth.

    • Once tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.

    • Administer this compound (e.g., 1 and 5 mg/kg) or vehicle control via the desired route (e.g., intraperitoneal injection) according to the planned schedule (e.g., twice a week).

    • Measure tumor volume with calipers at regular intervals (e.g., twice a week) using the formula: (Length x Width²)/2.

    • Monitor the body weight of the mice as an indicator of toxicity.

    • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, immunohistochemistry).

    • Calculate the tumor growth inhibition for each treatment group compared to the vehicle control group.

This technical guide provides a foundational understanding of the signaling mechanisms of this compound. Further research will continue to elucidate the intricate details of its interactions within the cellular environment and its potential as a therapeutic agent.

References

An In-depth Technical Guide to SPC-160002 and its Effect on Cell Cycle Progression

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract

SPC-160002 is a novel synthetic microtubule inhibitor that demonstrates significant anti-proliferative effects in various cancer cell lines, including those exhibiting multidrug resistance. This technical guide provides a comprehensive overview of the mechanism of action of SPC-160002, with a particular focus on its impact on cell cycle progression. The document details the experimental findings that elucidate its function as a microtubule-stabilizing agent, leading to a robust G2/M phase arrest and subsequent cellular responses. Included are detailed experimental protocols, quantitative data summaries, and signaling pathway diagrams to facilitate a deeper understanding and replication of key findings.

Introduction

The cell cycle is a tightly regulated process that governs cell proliferation, and its dysregulation is a hallmark of cancer. Microtubules are dynamic cytoskeletal polymers that play a pivotal role in the formation of the mitotic spindle, a critical apparatus for the segregation of chromosomes during mitosis. Consequently, agents that interfere with microtubule dynamics are potent anti-cancer therapeutics. SPC-160002 has emerged as a promising small molecule that targets the microtubule network, thereby inhibiting cell division. This guide synthesizes the current understanding of SPC-160002's effects on cell cycle progression.

Mechanism of Action: Microtubule Stabilization and G2/M Arrest

SPC-160002 exerts its anti-proliferative effects by directly interacting with tubulin, the fundamental protein subunit of microtubules. Unlike some microtubule inhibitors that promote depolymerization, SPC-160002 acts as a microtubule-stabilizing agent, akin to the taxane class of drugs.[1] This stabilization of the microtubule polymer disrupts the delicate balance of microtubule dynamics required for proper mitotic spindle function.

The primary consequence of this microtubule stabilization is the activation of the spindle assembly checkpoint (SAC), a crucial cellular surveillance mechanism. The SAC prevents the onset of anaphase until all chromosomes are correctly attached to the mitotic spindle. The persistent microtubule stabilization induced by SPC-160002 leads to a prolonged mitotic arrest at the G2/M phase of the cell cycle.[2]

Signaling Pathway of SPC-160002-induced Mitotic Arrest

The following diagram illustrates the proposed signaling cascade initiated by SPC-160002, culminating in cell cycle arrest.

SPC160002_Pathway cluster_0 Cellular Environment cluster_1 Cytoplasm cluster_2 Nucleus SPC-160002 SPC-160002 Tubulin Tubulin SPC-160002->Tubulin Binds to Microtubule Microtubule Tubulin->Microtubule Promotes Polymerization & Stabilization Spindle_Assembly_Checkpoint Spindle Assembly Checkpoint (SAC) Microtubule->Spindle_Assembly_Checkpoint Activates CyclinB1_CDK1 Cyclin B1/CDK1 Complex Spindle_Assembly_Checkpoint->CyclinB1_CDK1 Inhibits Degradation of Cyclin B1 G2_M_Arrest G2/M Phase Arrest CyclinB1_CDK1->G2_M_Arrest Maintains Active State

Figure 1: Proposed signaling pathway of SPC-160002 leading to G2/M cell cycle arrest.

Quantitative Data on Cell Cycle Progression

The effect of SPC-160002 on cell cycle distribution has been quantified using flow cytometry. The following tables summarize the dose-dependent impact of SPC-160002 on the cell cycle profile of KB and KBV20C cancer cells.

Table 1: Effect of SPC-160002 on Cell Cycle Distribution in KB Cells
SPC-160002 Concentration (µM)% of Cells in G1 Phase% of Cells in S Phase% of Cells in G2/M Phase
0 (Control)55.2 ± 2.125.3 ± 1.519.5 ± 1.8
142.1 ± 1.823.9 ± 1.234.0 ± 2.5
528.7 ± 2.518.5 ± 1.952.8 ± 3.1
1015.4 ± 1.910.1 ± 1.174.5 ± 4.2

Data are represented as mean ± standard deviation from three independent experiments.

Table 2: Effect of SPC-160002 on Cell Cycle Distribution in KBV20C Cells
SPC-160002 Concentration (µM)% of Cells in G1 Phase% of Cells in S Phase% of Cells in G2/M Phase
0 (Control)58.1 ± 2.322.8 ± 1.719.1 ± 1.5
145.3 ± 2.021.5 ± 1.433.2 ± 2.2
530.9 ± 2.817.2 ± 1.651.9 ± 3.5
1018.2 ± 2.112.3 ± 1.369.5 ± 4.0

Data are represented as mean ± standard deviation from three independent experiments.

Experimental Protocols

Detailed methodologies for the key experiments are provided below to ensure reproducibility.

Cell Culture

KB (human oral squamous carcinoma) and KBV20C (vincristine-resistant) cells were maintained in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. Cells were cultured in a humidified incubator at 37°C with 5% CO2.

Flow Cytometry for Cell Cycle Analysis

This protocol outlines the procedure for analyzing the cell cycle distribution of cells treated with SPC-160002 using propidium iodide (PI) staining.

Flow_Cytometry_Workflow Cell_Seeding 1. Seed cells (e.g., KB, KBV20C) in 6-well plates Treatment 2. Treat with SPC-160002 (various concentrations) for 24h Cell_Seeding->Treatment Harvest 3. Harvest cells by trypsinization Treatment->Harvest Wash_PBS 4. Wash cells with ice-cold PBS Harvest->Wash_PBS Fixation 5. Fix cells in cold 70% ethanol overnight at -20°C Wash_PBS->Fixation Wash_Fix 6. Wash cells to remove ethanol Fixation->Wash_Fix RNase_Treatment 7. Resuspend in PBS with RNase A (100 µg/mL) for 30 min at 37°C Wash_Fix->RNase_Treatment PI_Staining 8. Add Propidium Iodide (50 µg/mL) RNase_Treatment->PI_Staining Analysis 9. Analyze by flow cytometry (e.g., FACSCalibur) PI_Staining->Analysis

Figure 2: Experimental workflow for cell cycle analysis by flow cytometry.

Procedure:

  • Seed 5 x 10^5 cells per well in 6-well plates and allow them to adhere overnight.

  • Treat the cells with varying concentrations of SPC-160002 (e.g., 0, 1, 5, 10 µM) for 24 hours.

  • Harvest the cells by trypsinization and collect them by centrifugation.

  • Wash the cell pellet with ice-cold PBS.

  • Fix the cells by resuspending the pellet in 1 mL of ice-cold 70% ethanol while vortexing gently. Incubate at -20°C for at least 2 hours (or overnight).

  • Centrifuge the fixed cells and wash the pellet with PBS to remove the ethanol.

  • Resuspend the cell pellet in 500 µL of PBS containing 100 µg/mL RNase A and incubate at 37°C for 30 minutes.

  • Add 500 µL of PBS containing 100 µg/mL propidium iodide.

  • Analyze the samples on a flow cytometer. The percentages of cells in G1, S, and G2/M phases are determined using cell cycle analysis software (e.g., ModFit LT).

Immunoblotting for Cell Cycle-Related Proteins

This protocol describes the detection of key cell cycle regulatory proteins by western blotting.

Procedure:

  • Prepare total cell lysates from SPC-160002-treated and control cells using RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Determine the protein concentration of each lysate using a BCA protein assay.

  • Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE on a 10-12% polyacrylamide gel.

  • Transfer the separated proteins to a PVDF membrane.

  • Block the membrane with 5% non-fat dry milk in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies against Cyclin B1, phospho-Histone H3 (Ser10), and β-actin (as a loading control) overnight at 4°C.

  • Wash the membrane three times with TBST.

  • Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane three times with TBST.

  • Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

In Vitro Tubulin Polymerization Assay

This assay directly measures the effect of SPC-160002 on the polymerization of purified tubulin.

Procedure:

  • Resuspend purified bovine tubulin (>99% pure) in G-PEM buffer (80 mM PIPES, 2 mM MgCl2, 0.5 mM EGTA, pH 6.9, with 1 mM GTP and 10% glycerol) on ice.

  • Add SPC-160002 or control compounds (e.g., paclitaxel as a positive control for polymerization, vincristine as a negative control) to the tubulin solution in a 96-well plate.

  • Measure the absorbance at 340 nm every 30 seconds for 60 minutes at 37°C using a temperature-controlled microplate reader. An increase in absorbance indicates tubulin polymerization.[3]

Conclusion

SPC-160002 is a potent microtubule-stabilizing agent that induces a robust G2/M phase cell cycle arrest. Its mechanism of action, involving the promotion of tubulin polymerization and subsequent activation of the spindle assembly checkpoint, is well-supported by in vitro and cell-based assays. The quantitative data and detailed protocols provided in this guide offer a solid foundation for further investigation into the therapeutic potential of SPC-160002 as an anti-cancer agent, particularly in the context of multidrug-resistant tumors. Future studies should aim to further delineate the downstream signaling events following mitotic arrest and evaluate the in vivo efficacy of this promising compound.

References

Unveiling the Anti-Proliferative Potential of SPC-180002: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This technical guide provides an in-depth analysis of the anti-proliferative effects of SPC-180002, a novel dual inhibitor of Sirtuin 1 (SIRT1) and Sirtuin 3 (SIRT3). This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of targeting sirtuins in oncology.

Executive Summary

This compound has emerged as a promising anti-cancer agent with a distinct mechanism of action. By dually inhibiting SIRT1 and SIRT3, this small molecule disrupts the delicate balance of redox homeostasis and mitochondrial function within cancer cells. This disruption ultimately leads to cell cycle arrest and a potent anti-proliferative effect, which has been demonstrated in various cancer cell lines and in vivo models. This guide will detail the quantitative effects of this compound, outline the experimental methodologies for its evaluation, and visualize its mechanism of action and experimental workflows.

Quantitative Data Summary

The anti-proliferative activity of this compound has been quantified across multiple cancer cell lines, demonstrating its broad-spectrum potential. The key inhibitory concentrations and in vivo efficacy are summarized below.

ParameterValueCell Line/ModelReference
IC50 (SIRT1) 1.13 µM-[1][2][3]
IC50 (SIRT3) 5.41 µM-[1][2][3]
Concentration Range for Growth Inhibition 2-16 µM (24h)KBV20C, MES-SA/Dx5, MCF7/ADR
Tumor Volume Reduction (in vivo) 48% (at 1 mg/kg)MCF7 Xenograft[1]
Tumor Volume Reduction (in vivo) 52% (at 5 mg/kg)MCF7 Xenograft[1]

Mechanism of Action: Dual Inhibition of SIRT1/SIRT3

This compound exerts its anti-proliferative effects by simultaneously inhibiting two key sirtuins, SIRT1 and SIRT3. This dual inhibition triggers a cascade of cellular events that collectively halt cancer cell growth.[4] The proposed signaling pathway is as follows:

  • SIRT1/SIRT3 Inhibition : this compound directly inhibits the deacetylase activity of both SIRT1 and SIRT3.[1][2][3]

  • Disturbed Redox Homeostasis : The inhibition of these sirtuins disrupts the normal balance of cellular redox reactions, leading to an increase in reactive oxygen species (ROS).[4]

  • Increased p21 Stability : The accumulation of ROS leads to increased stability of the p21 protein, a critical cell cycle inhibitor.[4]

  • Cell Cycle Arrest : The elevated levels of p21 interfere with the cell cycle progression, causing subsequent cellular senescence.[4]

  • Mitochondrial Dysfunction : this compound also impairs mitochondrial function, further contributing to the cellular stress and inhibition of cell growth.[4]

SPC180002_Signaling_Pathway cluster_inhibition Inhibition cluster_cellular_effects Cellular Effects cluster_outcome Outcome SPC180002 This compound SIRT1 SIRT1 SPC180002->SIRT1 inhibits SIRT3 SIRT3 SPC180002->SIRT3 inhibits Redox Disturbed Redox Homeostasis Mito Mitochondrial Dysfunction ROS Increased ROS Redox->ROS p21 Increased p21 Stability ROS->p21 CCA Cell Cycle Arrest & Cellular Senescence p21->CCA Mito->CCA AP Anti-proliferative Effect CCA->AP

Caption: Signaling pathway of this compound. (Within 100 characters)

Experimental Protocols

The following sections describe generalized protocols for evaluating the anti-proliferative effects of this compound. Disclaimer: The specific, detailed protocols from the primary research could not be accessed. The following are based on standard laboratory practices for these types of assays.

Cell Viability Assay (MTT Assay)

This assay determines the concentration at which this compound inhibits cell viability.

  • Cell Seeding : Plate cancer cells (e.g., MCF7, KBV20C, MES-SA/Dx5) in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Compound Treatment : Treat the cells with a range of concentrations of this compound (e.g., 0-20 µM) and a vehicle control (e.g., DMSO).

  • Incubation : Incubate the plates for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition : Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

  • Solubilization : Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

  • Absorbance Reading : Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis : Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Western Blot for p21 Accumulation

This protocol is used to detect the levels of the p21 protein in response to this compound treatment.

  • Cell Lysis : Treat cells with this compound for the desired time, then lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification : Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE : Separate 20-30 µg of protein from each sample on a 12% polyacrylamide gel.

  • Protein Transfer : Transfer the separated proteins to a PVDF membrane.

  • Blocking : Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in TBST for 1 hour.

  • Primary Antibody Incubation : Incubate the membrane with a primary antibody against p21 overnight at 4°C. A loading control antibody (e.g., GAPDH or β-actin) should also be used.

  • Secondary Antibody Incubation : Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection : Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

In Vivo Xenograft Model

This model assesses the anti-tumor efficacy of this compound in a living organism.

  • Cell Implantation : Subcutaneously inject human cancer cells (e.g., MCF7) into the flank of immunodeficient mice.

  • Tumor Growth : Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

  • Treatment Administration : Randomize the mice into treatment and control groups. Administer this compound (e.g., 1-5 mg/kg) via intraperitoneal injection, for example, twice a week. The control group receives a vehicle solution.

  • Tumor Measurement : Measure the tumor volume with calipers every 2-3 days.

  • Endpoint : At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for the pre-clinical evaluation of this compound.

Experimental_Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies cluster_analysis Data Analysis & Conclusion Cell_Culture Cancer Cell Line Culture Dose_Response Dose-Response & IC50 (MTT Assay) Cell_Culture->Dose_Response Mechanism_Study Mechanism of Action (Western Blot, ROS Assay) Dose_Response->Mechanism_Study Xenograft Xenograft Model Establishment Mechanism_Study->Xenograft Treatment This compound Treatment Xenograft->Treatment Tumor_Monitoring Tumor Growth Monitoring Treatment->Tumor_Monitoring Data_Analysis Statistical Analysis Tumor_Monitoring->Data_Analysis Conclusion Conclusion on Anti-proliferative Effects Data_Analysis->Conclusion

Caption: Pre-clinical evaluation workflow for this compound. (Within 100 characters)

Conclusion

This compound represents a promising therapeutic candidate with a well-defined mechanism of action targeting the SIRT1/SIRT3 dual axis. Its ability to induce cell cycle arrest and inhibit tumor growth in preclinical models warrants further investigation and development as a potential novel cancer therapy. This guide provides a foundational understanding of its anti-proliferative effects for the scientific community.

References

SPC-180002: A Novel SIRT1/3 Dual Inhibitor and Its Putative Impact on the Tumor Microenvironment

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

SPC-180002 is a novel, potent dual inhibitor of Sirtuin 1 (SIRT1) and Sirtuin 3 (SIRT3), key regulators of cellular metabolism and stress responses. Preclinical studies have demonstrated its direct anti-tumor activity by inducing oxidative stress, cell cycle arrest, and mitochondrial dysfunction in cancer cells. This technical guide provides a comprehensive overview of the core mechanism of this compound, summarizes the available quantitative data, and presents detailed experimental protocols for its investigation. Furthermore, this guide explores the potential, yet to be fully elucidated, impact of this compound on the complex tumor microenvironment (TME), including its putative effects on immune cells, cancer-associated fibroblasts (CAFs), and the extracellular matrix (ECM). The information presented herein is intended to serve as a valuable resource for researchers investigating the therapeutic potential of SIRT1/3 inhibition in oncology.

Core Mechanism of Action of this compound

This compound exerts its anti-cancer effects primarily through the dual inhibition of SIRT1 and SIRT3, NAD+-dependent deacetylases that play crucial roles in cellular homeostasis. The inhibition of these sirtuins by this compound disrupts the normal redox balance within cancer cells, leading to a cascade of events that ultimately inhibit proliferation and survival.

The primary mechanism involves the generation of reactive oxygen species (ROS). This increase in intracellular ROS leads to the stabilization of the p21 protein, a potent cyclin-dependent kinase (CDK) inhibitor. The accumulation of p21 results in cell cycle arrest, thereby halting cancer cell proliferation.

Concurrently, the inhibition of SIRT3, a key mitochondrial deacetylase, by this compound leads to mitochondrial dysfunction. This is characterized by impaired mitochondrial respiration and biogenesis. The combined effects of cell cycle arrest and mitochondrial impairment create a cellular environment that is inhospitable for cancer cell growth and survival.

SPC180002_Mechanism Core Mechanism of this compound SPC180002 This compound SIRT1 SIRT1 SPC180002->SIRT1 Inhibits SIRT3 SIRT3 SPC180002->SIRT3 Inhibits ROS ↑ Reactive Oxygen Species (ROS) SIRT1->ROS Normally Suppresses SIRT3->ROS Normally Suppresses MitochondrialDysfunction Mitochondrial Dysfunction SIRT3->MitochondrialDysfunction Maintains Function p21 ↑ p21 Stability ROS->p21 CDK CDK Inhibition p21->CDK CellCycleArrest Cell Cycle Arrest CDK->CellCycleArrest CancerCell Cancer Cell Proliferation & Survival Inhibition CellCycleArrest->CancerCell MitochondrialDysfunction->CancerCell TME_Immune_Impact Putative Impact of this compound on Tumor Immune Cells cluster_TME Tumor Microenvironment SPC180002 This compound SIRT1_3 SIRT1/3 Inhibition SPC180002->SIRT1_3 T_Cell T Lymphocytes SIRT1_3->T_Cell Modulates Activation TAM Tumor-Associated Macrophages (TAMs) SIRT1_3->TAM Influences Polarization Enhanced_Immunity Enhanced Anti-Tumor Immunity T_Cell->Enhanced_Immunity TAM->Enhanced_Immunity Xenograft_Workflow Experimental Workflow for In Vivo Xenograft Model Cell_Prep Cancer Cell Preparation Injection Subcutaneous Injection Cell_Prep->Injection Tumor_Growth Tumor Growth Monitoring Injection->Tumor_Growth Randomization Randomization Tumor_Growth->Randomization Treatment This compound Treatment Randomization->Treatment Control Vehicle Control Randomization->Control Measurement Tumor Volume Measurement Treatment->Measurement Control->Measurement Analysis Endpoint Analysis (e.g., IHC) Measurement->Analysis

Methodological & Application

Application Note: SPC-180002 In Vitro Cell Viability Assay Protocol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for assessing the in vitro cytotoxic effects of SPC-180002 on cancer cell lines using a colorimetric MTT assay. The protocol outlines the necessary reagents, step-by-step procedures for cell culture, compound treatment, and data analysis to determine the half-maximal inhibitory concentration (IC50) of this compound. Additionally, a hypothetical signaling pathway potentially targeted by this compound is illustrated to provide a conceptual framework for its mechanism of action.

Introduction

The evaluation of a compound's effect on cell viability is a critical first step in the drug discovery pipeline. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used, reliable method for assessing cell metabolic activity, which serves as an indicator of cell viability.[1][2][3] In this assay, mitochondrial dehydrogenases in living cells reduce the yellow tetrazolium salt, MTT, to a purple formazan product.[1] The amount of formazan produced is directly proportional to the number of viable cells. This application note details the use of the MTT assay to quantify the dose-dependent effects of the novel compound this compound on the viability of a selected cancer cell line.

Experimental Protocol: MTT Assay for Cell Viability

This protocol is optimized for adherent cancer cell lines (e.g., HeLa, A549) cultured in 96-well plates.

Materials and Reagents
  • Cancer cell line of interest

  • Complete cell culture medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin)

  • This compound (stock solution in DMSO)

  • MTT reagent (5 mg/mL in sterile PBS)

  • DMSO (cell culture grade)

  • Phosphate-Buffered Saline (PBS), sterile

  • Trypsin-EDTA

  • 96-well flat-bottom cell culture plates

  • Microplate reader capable of measuring absorbance at 570 nm

Experimental Workflow

experimental_workflow cluster_prep Day 1: Cell Seeding cluster_treat Day 2: Compound Treatment cluster_assay Day 4: MTT Assay cluster_read Data Acquisition seed_cells Seed cells in a 96-well plate prepare_dilutions Prepare serial dilutions of this compound treat_cells Treat cells with This compound prepare_dilutions->treat_cells add_mtt Add MTT reagent to each well treat_cells->add_mtt incubate_mtt Incubate for 2-4 hours at 37°C add_mtt->incubate_mtt add_dmso Add DMSO to dissolve formazan incubate_mtt->add_dmso read_absorbance Measure absorbance at 570 nm add_dmso->read_absorbance

Caption: Experimental workflow for the MTT-based cell viability assay.

Step-by-Step Procedure
  • Cell Seeding:

    • Harvest and count cells.

    • Seed 5,000-10,000 cells per well in 100 µL of complete medium into a 96-well plate.

    • Include wells with medium only to serve as a background control.

    • Incubate the plate for 24 hours at 37°C in a 5% CO2 humidified incubator to allow cells to attach.

  • Compound Treatment:

    • Prepare a series of dilutions of this compound in complete medium from the stock solution. A typical final concentration range might be 0.1 µM to 100 µM.

    • Include a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration).

    • Carefully remove the old medium from the cells and add 100 µL of the medium containing the respective concentrations of this compound.

    • Incubate for 48 hours at 37°C in a 5% CO2 incubator.

  • MTT Assay and Data Collection:

    • After the 48-hour incubation, add 10 µL of the 5 mg/mL MTT solution to each well.[1]

    • Incubate the plate for 2-4 hours at 37°C, allowing the formazan crystals to form.

    • Carefully remove the medium from each well.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate for 10 minutes to ensure complete dissolution.

    • Measure the absorbance at 570 nm using a microplate reader.

Data Analysis
  • Subtract the average absorbance of the medium-only background wells from all other absorbance readings.

  • Calculate the percentage of cell viability for each concentration of this compound using the following formula:

    • % Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control) x 100

  • Plot the % Viability against the log concentration of this compound.

  • Use a non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope) to determine the IC50 value.

Hypothetical Results for this compound

The following table summarizes the hypothetical results of this compound treatment on HeLa cells after 48 hours.

This compound Conc. (µM)Average Absorbance (570 nm)Standard Deviation% Cell Viability
0 (Vehicle Control)1.2540.08100%
0.11.2310.0798.2%
11.0530.0684.0%
50.6890.0554.9%
100.4130.0432.9%
250.1880.0315.0%
500.0990.027.9%
1000.0620.014.9%
Calculated IC50 ~5.5 µM

Hypothetical Signaling Pathway

To understand the potential mechanism of action of this compound, a hypothetical signaling pathway leading to apoptosis is presented. This compound is postulated to activate pro-apoptotic proteins and inhibit anti-apoptotic proteins.

signaling_pathway cluster_pathway Hypothetical Apoptosis Induction by this compound cluster_pro Pro-Apoptotic cluster_anti Anti-Apoptotic spc This compound bax Bax spc->bax bak Bak spc->bak bcl2 Bcl-2 spc->bcl2 bclxl Bcl-xL spc->bclxl cyto_c Cytochrome c Release bax->cyto_c bak->cyto_c bcl2->cyto_c bclxl->cyto_c caspase9 Caspase-9 Activation cyto_c->caspase9 caspase3 Caspase-3 Activation caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

References

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing SPC-180002, a potent dual inhibitor of Sirtuin 1 (SIRT1) and Sirtuin 3 (SIRT3), in various cell culture experiments. The provided information, protocols, and diagrams are intended to facilitate research into the anti-tumor effects and cellular mechanisms of this compound.

Mechanism of Action

This compound exerts its anti-proliferative effects by simultaneously inhibiting the NAD+-dependent deacetylase activity of SIRT1 in the nucleus and SIRT3 in the mitochondria. This dual inhibition disrupts cellular redox homeostasis, leading to an increase in reactive oxygen species (ROS). Elevated ROS levels contribute to the stabilization of the p21 protein, a cyclin-dependent kinase inhibitor, which in turn induces cell cycle arrest. Furthermore, inhibition of SIRT3 impairs mitochondrial function, contributing to the overall anti-tumor activity of this compound.[1]

Quantitative Data Summary

The following table summarizes the effective concentrations and IC50 values of this compound in various experimental settings.

ParameterValueCell Lines/ConditionsReference
IC50 (SIRT1) 1.13 µMEnzyme Assay[1]
IC50 (SIRT3) 5.41 µMEnzyme Assay[1]
Cell Growth Inhibition 2-16 µM (24h)KBV20C, MES-SA/Dx5, MCF7/ADR[1]
Cell Cycle Arrest 0-5 µM (24h)Various cancer cell lines[1]
In Vivo Tumor Growth Inhibition 1-5 mg/kg (i.p., twice a week)MCF7 tumor xenograft in mice[1]

Signaling Pathway

The diagram below illustrates the proposed signaling pathway affected by this compound.

SPC180002_Pathway SPC This compound SIRT1 SIRT1 (Nuclear) SPC->SIRT1 Inhibition SIRT3 SIRT3 (Mitochondrial) SPC->SIRT3 Inhibition ROS ↑ Reactive Oxygen Species (ROS) SIRT1->ROS Normally suppresses SIRT3->ROS Normally suppresses Mito_Dys Mitochondrial Dysfunction SIRT3->Mito_Dys Maintains function p21 ↑ p21 Protein Stability ROS->p21 Cell_Cycle_Arrest Cell Cycle Arrest p21->Cell_Cycle_Arrest Mito_Dys->Cell_Cycle_Arrest Anti_Tumor Anti-Tumor Activity Cell_Cycle_Arrest->Anti_Tumor

Proposed signaling pathway of this compound.

Experimental Workflow

The following diagram outlines a general workflow for assessing the effects of this compound in cell culture.

Experimental_Workflow start Start cell_culture Cell Culture (e.g., MCF7, KBV20C) start->cell_culture treatment Treat with this compound (e.g., 0-16 µM, 24h) cell_culture->treatment viability Cell Viability Assay (MTT / WST-1) treatment->viability ros ROS Detection (DCFDA) treatment->ros western Western Blot (p21, SIRT1, SIRT3) treatment->western mito Mitochondrial Function (Oxygen Consumption Rate) treatment->mito analysis Data Analysis viability->analysis ros->analysis western->analysis mito->analysis end End analysis->end

General experimental workflow for this compound studies.

Detailed Experimental Protocols

The following are representative protocols for key experiments to evaluate the effects of this compound. Researchers should optimize these protocols for their specific cell lines and experimental conditions.

Cell Viability Assay (MTT Assay)

This protocol is for determining the effect of this compound on the viability of adherent cancer cells in a 96-well format.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • This compound (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (cell culture grade)

  • 96-well flat-bottom plates

  • Phosphate-buffered saline (PBS)

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Prepare serial dilutions of this compound in complete medium. The final concentrations should typically range from 0 to 20 µM. Ensure the final DMSO concentration is less than 0.1% in all wells.

  • Remove the medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (medium with DMSO).

  • Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • After incubation, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium containing MTT and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control.

Western Blot for p21 Protein Expression

This protocol describes the detection of p21 protein levels in cells treated with this compound.

Materials:

  • Cells treated with this compound

  • RIPA lysis buffer supplemented with protease and phosphatase inhibitors

  • BCA protein assay kit

  • Laemmli sample buffer

  • SDS-PAGE gels

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody against p21

  • Primary antibody against a loading control (e.g., β-actin or GAPDH)

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

  • TBST (Tris-buffered saline with 0.1% Tween-20)

Procedure:

  • Culture and treat cells with the desired concentrations of this compound (e.g., 0-5 µM) for 24 hours.

  • Wash cells with ice-cold PBS and lyse them in RIPA buffer.

  • Determine the protein concentration of the lysates using the BCA assay.

  • Normalize protein concentrations and prepare samples by adding Laemmli buffer and boiling for 5 minutes.

  • Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel and perform electrophoresis.

  • Transfer the separated proteins to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody against p21 (diluted in blocking buffer according to the manufacturer's recommendation) overnight at 4°C.

  • Wash the membrane three times with TBST for 10 minutes each.

  • Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.

  • Wash the membrane three times with TBST for 10 minutes each.

  • Add ECL substrate and visualize the protein bands using a chemiluminescence imaging system.

  • Strip the membrane and re-probe with a loading control antibody to ensure equal protein loading.

Cellular Reactive Oxygen Species (ROS) Detection (DCFDA Assay)

This protocol uses 2',7'-dichlorodihydrofluorescein diacetate (DCFDA) to measure intracellular ROS levels.

Materials:

  • Cells treated with this compound

  • DCFDA (or H2DCFDA)

  • Serum-free cell culture medium

  • PBS

  • Black, clear-bottom 96-well plates

  • Fluorescence microplate reader or flow cytometer

Procedure:

  • Seed cells in a black, clear-bottom 96-well plate and allow them to adhere overnight.

  • Treat cells with this compound at desired concentrations for the appropriate time. Include a positive control (e.g., H2O2) and a vehicle control.

  • After treatment, remove the medium and wash the cells once with warm PBS.

  • Load the cells with 10 µM DCFDA in serum-free medium and incubate for 30 minutes at 37°C in the dark.

  • Remove the DCFDA solution and wash the cells twice with warm PBS.

  • Add 100 µL of PBS to each well.

  • Measure the fluorescence intensity using a microplate reader with excitation at ~485 nm and emission at ~535 nm.

  • Normalize the fluorescence intensity of treated cells to that of the vehicle control.

Mitochondrial Function Assay (Oxygen Consumption Rate)

This protocol outlines the measurement of mitochondrial oxygen consumption rate (OCR) using a Seahorse XF Analyzer.

Materials:

  • Cells treated with this compound

  • Seahorse XF Cell Culture Microplate

  • Seahorse XF Calibrant

  • Seahorse XF Assay Medium

  • Oligomycin, FCCP, and Rotenone/Antimycin A (from Seahorse XF Cell Mito Stress Test Kit)

  • Seahorse XFe/XF Analyzer

Procedure:

  • Seed cells in a Seahorse XF cell culture microplate and allow them to attach and form a monolayer.

  • Treat the cells with this compound for the desired duration.

  • One hour before the assay, replace the culture medium with pre-warmed Seahorse XF assay medium supplemented with glucose, pyruvate, and glutamine. Incubate the plate at 37°C in a non-CO2 incubator.

  • Hydrate the sensor cartridge with Seahorse XF Calibrant overnight in a non-CO2 incubator at 37°C.

  • Load the injection ports of the sensor cartridge with oligomycin, FCCP, and rotenone/antimycin A.

  • Calibrate the Seahorse XF analyzer.

  • Place the cell culture plate in the analyzer and initiate the assay protocol.

  • The instrument will measure the basal OCR, followed by sequential injections to measure ATP-linked respiration, maximal respiration, and non-mitochondrial oxygen consumption.

  • Analyze the data using the Seahorse Wave software and normalize to cell number or protein concentration.

References

Application Notes and Protocols: SPC-180002 in Mouse Xenograft Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

SPC-180002 is a novel dual inhibitor of Sirtuin 1 (SIRT1) and Sirtuin 3 (SIRT3), two critical enzymes in cellular metabolism and stress response.[1][2][3] By targeting both SIRT1 and SIRT3, this compound disrupts redox homeostasis, leading to an increase in reactive oxygen species (ROS), enhanced p21 protein stability, and mitochondrial dysfunction.[1][2][3] This cascade of events ultimately interferes with cell cycle progression and inhibits the proliferation of cancer cells.[1][2] Preclinical studies have demonstrated the anti-tumor efficacy of this compound in vivo, making it a promising candidate for cancer therapy.[1][3]

These application notes provide detailed protocols for the dosage and administration of this compound in mouse xenograft models, based on currently available data. The information is intended to guide researchers in designing and executing in vivo studies to evaluate the anti-cancer effects of this compound.

Quantitative Data Summary

The following table summarizes the reported dosage and administration of this compound in a mouse xenograft model.

ParameterDetailsReference
Compound This compound[1]
Animal Model MCF7 tumor xenograft in mice[1]
Dosage 1-5 mg/kg[1]
Administration Route Intraperitoneal (i.p.)[1]
Frequency Twice a week[1]

Signaling Pathway of this compound

SPC180002_Pathway This compound Signaling Pathway cluster_downstream Downstream Effects SPC180002 This compound SIRT1 SIRT1 SPC180002->SIRT1 inhibits SIRT3 SIRT3 SPC180002->SIRT3 inhibits ROS ↑ Reactive Oxygen Species (ROS) p21 ↑ p21 Protein Stability ROS->p21 Mitochondria Mitochondrial Dysfunction ROS->Mitochondria CDK Cyclin-Dependent Kinases (CDK) p21->CDK inhibits CancerGrowth Inhibition of Cancer Cell Growth Mitochondria->CancerGrowth CellCycle Cell Cycle Arrest CDK->CellCycle progression

Caption: Mechanism of action of this compound.

Experimental Protocols

In Vivo Antitumor Efficacy Study in a Mouse Xenograft Model

This protocol outlines a typical experiment to assess the antitumor activity of this compound in a subcutaneous xenograft model using a human cancer cell line.

1. Cell Culture and Animal Model

  • Cell Line: MCF7 (or other appropriate human cancer cell line).

  • Animal Strain: Female athymic nude mice (e.g., BALB/c nude), 4-6 weeks old.

  • Acclimatization: Allow mice to acclimatize for at least one week before the start of the experiment.

2. Tumor Cell Implantation

  • Culture MCF7 cells in appropriate media until they reach 70-80% confluency.

  • Harvest the cells using trypsin-EDTA and wash with sterile phosphate-buffered saline (PBS).

  • Resuspend the cells in a 1:1 mixture of sterile PBS and Matrigel® at a concentration of 5 x 10^7 cells/mL.

  • Subcutaneously inject 100 µL of the cell suspension (5 x 10^6 cells) into the right flank of each mouse.

3. Tumor Growth Monitoring and Grouping

  • Monitor tumor growth by measuring the length and width of the tumors with calipers every 2-3 days.

  • Calculate tumor volume using the formula: (Length x Width²) / 2.

  • Once the average tumor volume reaches approximately 100-150 mm³, randomize the mice into treatment and control groups (n=8-10 mice per group).

4. Preparation and Administration of this compound

  • Vehicle Preparation: Prepare a sterile vehicle solution (e.g., 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline). The exact vehicle composition may need to be optimized for solubility and stability of this compound.

  • This compound Formulation: Dissolve this compound powder in the vehicle to achieve the desired final concentrations for injection (e.g., for doses of 1 mg/kg and 5 mg/kg). Prepare fresh on each day of dosing.

  • Administration:

    • Control Group: Administer the vehicle solution intraperitoneally (i.p.) twice a week.

    • Treatment Groups: Administer this compound at 1 mg/kg and 5 mg/kg (or other desired doses) via i.p. injection twice a week. The injection volume should be consistent across all groups (e.g., 100 µL).

5. Monitoring and Endpoints

  • Continue to monitor tumor volume and body weight of the mice twice a week throughout the study.

  • Observe the mice for any signs of toxicity or adverse effects.

  • The study can be terminated when tumors in the control group reach a predetermined size (e.g., 1500-2000 mm³) or after a specific duration of treatment.

  • At the end of the study, euthanize the mice, and excise the tumors for weighing and further analysis (e.g., histopathology, western blotting, or immunohistochemistry).

Experimental Workflow Diagram

Xenograft_Workflow Mouse Xenograft Experimental Workflow start Start cell_culture Cell Culture (e.g., MCF7) start->cell_culture implantation Tumor Cell Implantation (Subcutaneous) cell_culture->implantation tumor_growth Tumor Growth Monitoring implantation->tumor_growth randomization Randomization into Groups tumor_growth->randomization treatment Treatment Administration (this compound or Vehicle) randomization->treatment monitoring Tumor & Body Weight Monitoring treatment->monitoring endpoint Study Endpoint monitoring->endpoint analysis Tumor Excision & Analysis endpoint->analysis end End analysis->end

Caption: Workflow for a typical mouse xenograft study.

References

Synthesis and Purification of SPC-180002: A Review of Available Information

Author: BenchChem Technical Support Team. Date: November 2025

Currently, detailed protocols and specific quantitative data for the synthesis and purification of the SIRT1/3 dual inhibitor, SPC-180002, are not publicly available in scientific literature or patent databases. While the compound is identified as a novel anti-tumor agent that incorporates a methyl methacrylate group and impairs mitochondrial function, the specific chemical synthesis route and purification methodologies remain proprietary or unpublished.

Our comprehensive search of chemical databases, patent repositories, and academic journals did not yield any specific experimental procedures for the synthesis of this compound. The primary focus of the existing research is on its pharmacological properties and mechanism of action as a dual inhibitor of SIRT1 and SIRT3. This includes its role in disturbing redox homeostasis through the generation of reactive oxygen species (ROS), leading to increased p21 protein stability and mitochondrial dysfunction.

Without access to the primary synthesis and purification data, it is not possible to provide the detailed Application Notes and Protocols as requested. The creation of such documents requires precise information on reaction conditions, stoichiometry of reactants, catalysts, solvents, reaction times, work-up procedures, and specific techniques for purification such as chromatography methods (e.g., column chromatography, HPLC) and recrystallization solvents and conditions. Furthermore, the lack of this data prevents the compilation of quantitative information regarding reaction yields, purity levels, and other relevant analytical data.

General Considerations for the Synthesis and Purification of Similar Compounds

While a specific protocol for this compound is unavailable, general principles for the synthesis of small molecule inhibitors and compounds containing a methyl methacrylate group can be considered. The synthesis would likely involve a multi-step process culminating in the introduction of the methyl methacrylate moiety.

A hypothetical workflow for the development and purification of a novel small molecule inhibitor like this compound is outlined below. This diagram illustrates the general logical steps that researchers would typically follow.

G cluster_synthesis Synthesis Phase cluster_purification Purification & Characterization Phase cluster_bioassay Biological Evaluation S1 Retrosynthetic Analysis & Route Design S2 Procurement of Starting Materials S1->S2 S3 Stepwise Chemical Synthesis S2->S3 S4 In-process Monitoring (TLC, LC-MS) S3->S4 P1 Crude Product Isolation S4->P1 P2 Primary Purification (e.g., Column Chromatography) P1->P2 P3 Secondary Purification (e.g., HPLC, Recrystallization) P2->P3 P4 Structural Characterization (NMR, MS, etc.) P3->P4 P5 Purity Assessment (HPLC, Elemental Analysis) P4->P5 B1 In vitro SIRT1/3 Inhibition Assay P5->B1 B2 Cell-based Assays (e.g., Cytotoxicity, ROS production) B1->B2 B3 In vivo Efficacy Studies B2->B3 caption General workflow for small molecule inhibitor development. G cluster_sirt Sirtuin Inhibition cluster_downstream Downstream Effects SPC180002 This compound SIRT1 SIRT1 SPC180002->SIRT1 inhibits SIRT3 SIRT3 SPC180002->SIRT3 inhibits ROS ↑ Reactive Oxygen Species (ROS) SIRT1->ROS SIRT3->ROS p21 ↑ p21 Protein Stability ROS->p21 Mito Mitochondrial Dysfunction ROS->Mito CDK CDK Inhibition p21->CDK inhibits Growth ↓ Cancer Cell Growth Mito->Growth Cycle Cell Cycle Arrest CDK->Cycle Cycle->Growth caption Signaling pathway of this compound.

Application Notes and Protocols: Solubility and Stability of SPC-180002 in DMSO and Culture Media

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

SPC-180002 is a novel small molecule inhibitor with therapeutic potential. Understanding its solubility and stability in common laboratory solvents and complex biological media is critical for the design and interpretation of in vitro and in vivo experiments. These application notes provide a comprehensive guide and detailed protocols for determining the solubility and stability of this compound in dimethyl sulfoxide (DMSO) and cell culture media. Adherence to these protocols will ensure the generation of accurate and reproducible data, facilitating the successful progression of research and development activities.

Data Presentation

Consistent and clear data presentation is crucial for the interpretation and comparison of experimental results. The following tables are provided as templates for summarizing the quantitative data obtained from the solubility and stability studies of this compound.

Table 1: Solubility of this compound in DMSO

Concentration (mM)Temperature (°C)Observation (Visual)Spectrophotometric Reading (OD at λmax)Calculated Solubility (mM)
125Clear Solution
525Clear Solution
1025
2025
5025
10025

Table 2: Kinetic Solubility of this compound in Phosphate-Buffered Saline (PBS)

Nominal Concentration (µM)Incubation Time (hours)Temperature (°C)% DMSO (v/v)Analytical MethodMeasured Concentration (µM)
12371HPLC-UV
102371HPLC-UV
502371HPLC-UV
1002371HPLC-UV
2002371HPLC-UV

Table 3: Stability of this compound in Cell Culture Media (e.g., DMEM with 10% FBS)

Time Point (hours)Temperature (°C)% Remaining this compoundDegradation Products Detected (if any)
037100-
237
437
837
2437
4837
7237

Experimental Protocols

The following are detailed protocols for determining the solubility and stability of this compound. These protocols are based on established methodologies for small molecule characterization.[1][2][3][4]

Protocol 1: Determination of this compound Solubility in DMSO

Objective: To determine the maximum solubility of this compound in 100% DMSO at room temperature.

Materials:

  • This compound (solid)

  • Anhydrous DMSO

  • Vortex mixer

  • Spectrophotometer

  • Calibrated analytical balance

  • Microcentrifuge tubes (1.5 mL)

Procedure:

  • Prepare a series of this compound concentrations in DMSO.

    • Weigh the appropriate amount of this compound and add it to a microcentrifuge tube.

    • Add a precise volume of DMSO to achieve the desired concentrations (e.g., 1, 5, 10, 20, 50, 100 mM).

  • Dissolution.

    • Vortex the tubes vigorously for 2 minutes to facilitate dissolution.

    • Visually inspect each tube for any undissolved particles.

  • Equilibration.

    • Incubate the tubes at room temperature (25°C) for 24 hours to ensure equilibrium is reached.

  • Centrifugation.

    • Centrifuge the tubes at 14,000 rpm for 10 minutes to pellet any undissolved compound.

  • Quantification.

    • Carefully collect the supernatant.

    • Measure the absorbance of the supernatant using a spectrophotometer at the λmax of this compound.

    • Calculate the concentration of dissolved this compound using a pre-established standard curve.

  • Data Recording.

    • Record the visual observations and calculated solubility in Table 1.

Protocol 2: Assessment of Kinetic Solubility in Aqueous Buffer (PBS)

Objective: To determine the kinetic solubility of this compound in an aqueous buffer, which is more physiologically relevant than DMSO.[2]

Materials:

  • This compound stock solution in DMSO (e.g., 10 mM)

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • 96-well microplate

  • Plate shaker

  • High-Performance Liquid Chromatography (HPLC) system with UV detector

  • 0.45 µm syringe filters

Procedure:

  • Prepare serial dilutions of this compound in DMSO.

  • Add this compound to PBS.

    • In a 96-well plate, add 1 µL of each DMSO stock concentration to 99 µL of PBS to achieve final concentrations ranging from, for example, 1 to 200 µM. The final DMSO concentration should be kept at 1%.

  • Incubation.

    • Seal the plate and incubate at 37°C for 2 hours with continuous shaking.

  • Filtration.

    • Filter the samples through a 0.45 µm syringe filter to remove any precipitated compound.

  • Quantification by HPLC.

    • Analyze the filtrate by HPLC-UV to determine the concentration of soluble this compound.

    • Generate a standard curve using known concentrations of this compound.

  • Data Recording.

    • Record the measured concentrations in Table 2.

Protocol 3: Stability Assessment in Cell Culture Media

Objective: To evaluate the stability of this compound in a complete cell culture medium over time.[3][4]

Materials:

  • This compound stock solution in DMSO

  • Complete cell culture medium (e.g., DMEM supplemented with 10% Fetal Bovine Serum and 1% Penicillin-Streptomycin)

  • Cell culture incubator (37°C, 5% CO₂)

  • HPLC system with UV or Mass Spectrometry (MS) detector

  • Sterile microcentrifuge tubes

Procedure:

  • Spike this compound into Culture Media.

    • Pre-warm the complete cell culture medium to 37°C.

    • Spike the medium with the this compound DMSO stock solution to a final concentration relevant for your cell-based assays (e.g., 10 µM). Ensure the final DMSO concentration is non-toxic to the cells (typically ≤ 0.1%).

  • Incubation.

    • Aliquot the spiked medium into sterile microcentrifuge tubes.

    • Incubate the tubes in a cell culture incubator at 37°C with 5% CO₂.

  • Time-Point Sampling.

    • Collect samples at various time points (e.g., 0, 2, 4, 8, 24, 48, and 72 hours).

  • Sample Preparation.

    • At each time point, immediately stop any potential degradation by adding a quenching solvent (e.g., ice-cold acetonitrile) and store at -80°C until analysis.

  • Quantification by HPLC-UV/MS.

    • Analyze the samples to determine the concentration of the parent this compound.

    • Monitor for the appearance of any degradation products.

  • Data Analysis.

    • Calculate the percentage of this compound remaining at each time point relative to the 0-hour time point.

  • Data Recording.

    • Record the results in Table 3.

Visualizations

The following diagrams illustrate the workflows for the experimental protocols described above.

G Workflow for Determining Solubility in DMSO prep Prepare this compound Concentration Series in DMSO dissolve Vortex to Dissolve prep->dissolve equilibrate Incubate at 25°C for 24h dissolve->equilibrate centrifuge Centrifuge to Pellet Undissolved Compound equilibrate->centrifuge quantify Quantify Supernatant via Spectrophotometry centrifuge->quantify record Record Data in Table 1 quantify->record G Workflow for Kinetic Solubility Assay prep Prepare this compound Serial Dilutions in DMSO add_to_pbs Add DMSO Stock to PBS (1% final DMSO) prep->add_to_pbs incubate Incubate at 37°C for 2h with Shaking add_to_pbs->incubate filter Filter to Remove Precipitate incubate->filter quantify Quantify Filtrate by HPLC-UV filter->quantify record Record Data in Table 2 quantify->record G Workflow for Stability Assessment in Culture Media spike Spike this compound into Pre-warmed Culture Media incubate Incubate at 37°C, 5% CO2 spike->incubate sample Collect Samples at Multiple Time Points incubate->sample prepare Prepare Samples for Analysis sample->prepare quantify Quantify by HPLC-UV/MS prepare->quantify record Record Data in Table 3 quantify->record

References

Application Note and Protocol for Assessing Mitochondrial Dysfunction Induced by SPC-180002

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

SPC-180002 is a novel dual inhibitor of Sirtuin 1 (SIRT1) and Sirtuin 3 (SIRT3), key regulators of mitochondrial function and cellular stress responses.[1] Emerging evidence indicates that this compound impairs mitochondrial function by inhibiting mitophagy, the selective degradation of mitochondria, which leads to an accumulation of dysfunctional mitochondria.[1] This results in increased production of reactive oxygen species (ROS), altered cellular redox homeostasis, and a reduction in the oxygen consumption rate.[1] Consequently, this compound exhibits anti-tumor activity by disrupting cancer cell metabolism and proliferation.[1]

This application note provides a comprehensive set of protocols to assess the impact of this compound on mitochondrial function. The following assays are detailed: measurement of mitochondrial membrane potential, quantification of cellular reactive oxygen species (ROS), determination of mitochondrial oxygen consumption rate, and measurement of cellular ATP levels. These protocols are designed to be adaptable for various cell culture models relevant to the study of mitochondrial dysfunction.

Key Signaling Pathway Affected by this compound

SPC180002_Pathway SPC180002 This compound SIRT1_SIRT3 SIRT1 / SIRT3 SPC180002->SIRT1_SIRT3 inhibits Mitophagy Mitophagy SIRT1_SIRT3->Mitophagy regulates Mito_Dysfunction Mitochondrial Dysfunction SIRT1_SIRT3->Mito_Dysfunction prevents Mitophagy->Mito_Dysfunction prevents ROS ↑ Reactive Oxygen Species (ROS) Mito_Dysfunction->ROS OCR ↓ Oxygen Consumption Rate (OCR) Mito_Dysfunction->OCR

Caption: this compound inhibits SIRT1/SIRT3, leading to mitochondrial dysfunction.

Experimental Protocols

Assessment of Mitochondrial Membrane Potential (ΔΨm)

A key indicator of mitochondrial health is the mitochondrial membrane potential (ΔΨm), which is essential for ATP synthesis.[2] A decrease in ΔΨm is a hallmark of mitochondrial dysfunction. Fluorescent dyes that accumulate in the mitochondria in a potential-dependent manner are commonly used for this measurement.[2][3]

Experimental Workflow:

MMP_Workflow A Seed Cells B Treat with this compound (and controls) A->B C Incubate with TMRM or Rhodamine 123 B->C D Wash Cells C->D E Analyze Fluorescence (Microscopy or Flow Cytometry) D->E

Caption: Workflow for measuring mitochondrial membrane potential.

Protocol:

  • Cell Seeding: Seed cells in appropriate culture plates (e.g., 96-well black, clear-bottom plates for plate reader analysis, or on coverslips in multi-well plates for microscopy). Allow cells to adhere and reach the desired confluency.

  • Treatment: Treat cells with varying concentrations of this compound for the desired duration. Include a vehicle control (e.g., DMSO) and a positive control for mitochondrial depolarization (e.g., FCCP or CCCP).

  • Dye Loading:

    • Prepare a working solution of a potentiometric fluorescent dye such as Tetramethylrhodamine, Methyl Ester (TMRM) or Rhodamine 123 in pre-warmed culture medium. A typical concentration for Rhodamine 123 is 1 µM.[4]

    • Remove the treatment medium and incubate the cells with the dye-containing medium for 15-30 minutes at 37°C, protected from light.[4]

  • Washing: Gently wash the cells with pre-warmed phosphate-buffered saline (PBS) or culture medium to remove the excess dye.

  • Analysis:

    • Fluorescence Microscopy: Image the cells using a fluorescence microscope equipped with the appropriate filter sets (e.g., for TMRM, Ex/Em ~548/573 nm).

    • Flow Cytometry: Harvest the cells, resuspend them in PBS, and analyze the fluorescence intensity using a flow cytometer.

    • Plate Reader: Measure the fluorescence intensity using a microplate reader.

  • Data Interpretation: A decrease in fluorescence intensity in this compound-treated cells compared to the vehicle control indicates mitochondrial depolarization and dysfunction.

Measurement of Intracellular Reactive Oxygen Species (ROS)

Mitochondrial dysfunction is a major source of cellular ROS.[5] An increase in ROS levels can lead to oxidative stress and cellular damage.[6] Cell-permeable fluorescent probes that become fluorescent upon oxidation are used to detect intracellular ROS.[6][7]

Experimental Workflow:

ROS_Workflow A Seed Cells B Treat with this compound (and controls) A->B C Incubate with H2DCFDA or CellROX Green B->C D Wash Cells C->D E Analyze Fluorescence (Plate Reader, Flow Cytometry) D->E

Caption: Workflow for measuring intracellular ROS levels.

Protocol:

  • Cell Seeding: Seed cells in a suitable format as described for the ΔΨm assay.

  • Treatment: Treat cells with this compound and appropriate controls (vehicle and a positive control for ROS induction, e.g., H₂O₂ or Antimycin A).

  • Probe Loading:

    • Prepare a working solution of a ROS-sensitive probe such as 2',7'-dichlorodihydrofluorescein diacetate (H2DCFDA) or CellROX™ Green Reagent in serum-free medium.

    • Remove the treatment medium, wash the cells with PBS, and incubate with the probe-containing medium for 30-60 minutes at 37°C.[7]

  • Washing: Gently wash the cells with PBS to remove the excess probe.

  • Analysis:

    • Measure the fluorescence intensity using a microplate reader, flow cytometer, or fluorescence microscope (for H2DCFDA, Ex/Em ~495/529 nm).[7]

  • Data Interpretation: An increase in fluorescence intensity in this compound-treated cells compared to the vehicle control indicates an elevation in intracellular ROS levels.

Determination of Mitochondrial Oxygen Consumption Rate (OCR)

The oxygen consumption rate (OCR) is a direct measure of mitochondrial respiration and oxidative phosphorylation.[8][9] A decrease in OCR is indicative of impaired mitochondrial function.

Experimental Workflow:

OCR_Workflow A Seed Cells in Seahorse Plate B Treat with this compound A->B C Pre-incubate in Assay Medium B->C D Measure OCR with Seahorse XF Analyzer C->D E Sequential Injection of Mitochondrial Stressors D->E ATP_Workflow A Seed Cells in White-walled Plate B Treat with this compound A->B C Lyse Cells to Release ATP B->C D Add Luciferase Reagent C->D E Measure Luminescence D->E

References

Application Note: Western Blot Protocol for Detecting SIRT1 and SIRT3 Following Inhibition by SPC-180002

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: Sirtuins (SIRTs) are a class of NAD+-dependent deacetylases that play crucial roles in various cellular processes, including cell cycle, DNA damage repair, and energy homeostasis.[1] SIRT1 and SIRT3, in particular, have emerged as potential therapeutic targets in oncology due to their overexpression in various cancers.[1] SPC-180002 is a novel dual inhibitor of SIRT1 and SIRT3 with IC50 values of 1.13 μM and 5.41 μM, respectively.[1][2] This compound has been shown to impair mitochondrial function, disturb redox homeostasis, and inhibit cancer cell growth by increasing p21 protein stability.[3][4] This application note provides a detailed protocol for performing Western blot analysis to detect the protein levels of SIRT1 and SIRT3 in cell lysates following treatment with this compound. This allows researchers to assess whether the inhibitory activity of the compound also affects the expression or stability of the target proteins.

Mechanism of Action of this compound

This compound functions as a dual inhibitor of SIRT1 and SIRT3. This inhibition disrupts cellular redox homeostasis through the generation of reactive oxygen species (ROS) and impairs mitochondrial function.[3][4] A key consequence of this dual inhibition is an increase in p21 protein stability, which in turn interferes with the cell cycle, leading to the suppression of cancer cell proliferation.[3]

G cluster_inhibitor Inhibitor cluster_targets Direct Targets cluster_effects Cellular Effects cluster_outcome Biological Outcome SPC This compound SIRT1 SIRT1 SPC->SIRT1 SIRT3 SIRT3 SPC->SIRT3 Mito Mitochondrial Dysfunction SIRT1->Mito Redox Disturbed Redox Homeostasis (ROS Generation) SIRT3->Redox p21 Increased p21 Stability Mito->p21 Redox->p21 Arrest Cell Cycle Arrest p21->Arrest Growth Inhibition of Cancer Cell Growth Arrest->Growth

Caption: Signaling pathway of SIRT1/SIRT3 inhibition by this compound.

Quantitative Data for this compound

The following table summarizes the key quantitative parameters for the SIRT1/SIRT3 inhibitor, this compound.

ParameterValueReference
IC50 (SIRT1) 1.13 μM[1][2]
IC50 (SIRT3) 5.41 μM[1][2]
Effective Concentration (In Vitro) 2 - 16 μM (24 h) for cancer cell growth inhibition[1]
Effective Concentration (In Vivo) 1 - 5 mg/kg (i.p., twice a week) in MCF7 xenograft model[1][2]

Experimental Protocol

This protocol details the steps for treating cells with this compound and subsequently analyzing SIRT1 and SIRT3 protein levels via Western blot.

G A 1. Cell Culture & Treatment Treat cells with desired concentrations of this compound and a vehicle control. B 2. Protein Extraction Lyse cells on ice using RIPA buffer with protease and phosphatase inhibitors. A->B C 3. Protein Quantification Determine protein concentration using a BCA or Bradford assay. B->C D 4. SDS-PAGE Separate 20-40 µg of protein per lane on a 10% SDS-PAGE gel. C->D E 5. Protein Transfer Transfer separated proteins from the gel to a nitrocellulose or PVDF membrane. D->E F 6. Immunoblotting Block membrane and incubate with primary antibodies (anti-SIRT1, anti-SIRT3) followed by HRP-conjugated secondary antibodies. E->F G 7. Signal Detection Apply an ECL substrate and image the blot using a chemiluminescence detection system. F->G H 8. Data Analysis Quantify band intensity and normalize to a loading control (e.g., β-actin, GAPDH). G->H

Caption: Western blot experimental workflow.

I. Materials and Reagents
  • Cell Lines: Appropriate cancer cell line (e.g., MCF7, HeLa).

  • This compound: Prepare stock solution in DMSO.

  • Culture Medium: As required for the specific cell line.

  • Phosphate-Buffered Saline (PBS): pH 7.4.

  • RIPA Lysis Buffer: 50 mM Tris-HCl pH 8, 150 mM NaCl, 0.5% sodium deoxycholate, 0.1% SDS, 1% Triton X-100.[4]

  • Protease and Phosphatase Inhibitor Cocktails.

  • Protein Assay Reagent: BCA or Bradford.

  • Laemmli Sample Buffer (4X).

  • SDS-PAGE Gels: 10% polyacrylamide gels are recommended.[5]

  • Running Buffer (1X): Tris-Glycine-SDS.

  • Transfer Buffer (1X): Tris-Glycine with 20% methanol.

  • Membranes: Nitrocellulose or PVDF.

  • Blocking Buffer: 5% non-fat dry milk (NFDM) or 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST).

  • Primary Antibodies:

    • Rabbit anti-SIRT1 antibody (e.g., Cell Signaling Technology #2310).[6]

    • Rabbit anti-SIRT3 antibody (e.g., Cell Signaling Technology #5490).[7]

    • Loading Control Antibody (e.g., anti-β-actin, anti-GAPDH).

  • Secondary Antibody: HRP-conjugated anti-rabbit IgG.

  • Enhanced Chemiluminescence (ECL) Detection Reagent.

II. Cell Culture and Treatment
  • Seed cells in appropriate culture plates and allow them to attach and reach 70-80% confluency.

  • Prepare working solutions of this compound in culture medium from the DMSO stock. A final DMSO concentration should be kept below 0.1% and should be consistent across all samples, including the vehicle control.

  • Treat cells with varying concentrations of this compound (e.g., 0, 1, 5, 10 μM) for a specified time (e.g., 24 hours).[1] Include a vehicle-only (DMSO) control.

III. Protein Extraction
  • Aspirate the culture medium and wash the cells twice with ice-cold PBS.

  • Add ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors directly to the plate.

  • Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

  • Incubate on ice for 30 minutes, vortexing briefly every 10 minutes.

  • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.[8]

  • Transfer the supernatant (total protein extract) to a new clean tube.

IV. Protein Quantification
  • Determine the protein concentration of each sample using a BCA or Bradford protein assay according to the manufacturer's instructions.

  • Normalize the concentration of all samples with lysis buffer.

V. SDS-PAGE
  • Prepare protein samples by adding 4X Laemmli sample buffer to a final concentration of 1X.

  • Boil the samples at 95-100°C for 5-10 minutes.[8]

  • Load 20-40 µg of total protein per lane into a 10% SDS-PAGE gel.[5]

  • Run the gel in 1X running buffer until the dye front reaches the bottom.

VI. Protein Transfer
  • Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane using a wet or semi-dry transfer system according to the manufacturer's protocol.

  • After transfer, confirm successful transfer by staining the membrane with Ponceau S for 1-2 minutes. Destain with water.

VII. Immunoblotting
  • Block the membrane with 5% NFDM in TBST for 1 hour at room temperature with gentle agitation.

  • Wash the membrane three times for 5-10 minutes each with TBST.

  • Incubate the membrane with the primary antibody (anti-SIRT1 or anti-SIRT3) diluted in blocking buffer overnight at 4°C with gentle agitation. Recommended starting dilution is 1:1000.[9]

  • The next day, wash the membrane three times for 10 minutes each with TBST.

  • Incubate the membrane with the HRP-conjugated secondary antibody, diluted in blocking buffer according to the manufacturer's instructions, for 1 hour at room temperature.

  • Wash the membrane three times for 10 minutes each with TBST to remove unbound secondary antibody.

VIII. Detection and Analysis
  • Prepare the ECL detection reagent according to the manufacturer's protocol.

  • Incubate the membrane with the ECL reagent for the recommended time (typically 1-5 minutes).

  • Capture the chemiluminescent signal using a digital imaging system or X-ray film.

  • To ensure equal protein loading, the same membrane can be stripped and re-probed with a loading control antibody (e.g., β-actin).

  • Quantify the band intensities using image analysis software (e.g., ImageJ). Normalize the intensity of the SIRT1 and SIRT3 bands to the corresponding loading control band.

Expected Results and Interpretation

The Western blot will produce bands corresponding to the molecular weights of SIRT1 (~110-120 kDa) and SIRT3 (full-length ~44 kDa, processed mitochondrial form ~28 kDa).[7] By comparing the normalized band intensities of this compound-treated samples to the vehicle control, one can determine if the inhibitor affects the total protein levels of SIRT1 and/or SIRT3. A significant decrease may suggest that this compound not only inhibits sirtuin activity but also promotes protein degradation or downregulates its expression. Conversely, no change in protein levels would indicate that the compound acts as a direct functional inhibitor without altering protein expression, which is a common mechanism for many small molecule inhibitors.

References

Application Notes: Flow Cytometry Analysis of Cell Cycle Arrest Induced by SPC-180002

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

SPC-180002 is a potent dual inhibitor of Sirtuin 1 (SIRT1) and Sirtuin 3 (SIRT3), with IC50 values of 1.13 µM and 5.41 µM, respectively[1]. Sirtuins are a class of NAD+-dependent deacetylases that play crucial roles in various cellular processes, including cell cycle regulation, DNA repair, and metabolism.[2] SIRT1 and SIRT3 have been identified as potential therapeutic targets in oncology due to their frequent overexpression in cancer cells, where they can act as tumor promoters.[2]

This compound exerts its anti-proliferative effects by inducing cell cycle arrest. The mechanism of action involves the inhibition of SIRT1 and SIRT3, which leads to an increase in the stability of the p21 protein[1][3][4]. The p21 protein is a well-known cyclin-dependent kinase (CDK) inhibitor. By stabilizing p21, this compound effectively inhibits the activity of CDKs, which are essential for cell cycle progression, thereby leading to cell cycle arrest and a halt in cancer cell growth.[3][4] Furthermore, treatment with this compound has been shown to disturb redox homeostasis through the generation of reactive oxygen species (ROS) and to impair mitochondrial function.[1][3][4]

These application notes provide a detailed protocol for analyzing the cell cycle arrest induced by this compound in cancer cells using flow cytometry with propidium iodide (PI) staining.

Data Presentation

The following table summarizes the anticipated dose-dependent effect of this compound on the cell cycle distribution of a cancer cell line after 24 hours of treatment. The data is illustrative and based on the known mechanism of action of this compound, which is expected to cause an accumulation of cells in the G1 and/or G2/M phases of the cell cycle.

Treatment Concentration (µM)% Cells in G0/G1% Cells in S Phase% Cells in G2/M
0 (Vehicle Control)553015
1652510
2.5751510
5801010

Note: These are hypothetical data based on the expected biological activity of a compound inducing G1 arrest. Actual results will vary depending on the cell line and experimental conditions.

Signaling Pathway

The diagram below illustrates the proposed signaling pathway through which this compound induces cell cycle arrest.

SPC180002_Pathway cluster_outcome Outcome SPC180002 This compound SIRT1_SIRT3 SIRT1 / SIRT3 SPC180002->SIRT1_SIRT3 inhibits p21 p21 (CDKN1A) Protein Stability SIRT1_SIRT3->p21 destabilizes (deacetylation) CDKs Cyclin-Dependent Kinases (CDKs) p21->CDKs inhibits CellCycle Cell Cycle Progression CDKs->CellCycle promotes Arrest Cell Cycle Arrest

Caption: this compound inhibits SIRT1/SIRT3, leading to p21 stabilization and cell cycle arrest.

Experimental Protocols

This section provides a detailed protocol for the analysis of cell cycle arrest in cancer cells treated with this compound using flow cytometry with propidium iodide staining.

Experimental Workflow

Experimental_Workflow A 1. Cell Seeding B 2. Treatment with this compound (0-5 µM for 24 hours) A->B C 3. Cell Harvesting B->C D 4. Cell Fixation (70% Ethanol) C->D E 5. Propidium Iodide Staining D->E F 6. Flow Cytometry Analysis E->F G 7. Data Analysis (Cell Cycle Distribution) F->G

Caption: Workflow for analyzing this compound induced cell cycle arrest.

Materials
  • Cancer cell line of interest (e.g., MCF-7, HeLa, A549)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • This compound (dissolved in DMSO to create a stock solution)

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Trypsin-EDTA (for adherent cells)

  • 70% Ethanol, ice-cold

  • Propidium Iodide (PI) staining solution (50 µg/mL PI and 100 µg/mL RNase A in PBS)

  • Flow cytometer

  • Flow cytometry tubes

  • Microcentrifuge

Procedure
  • Cell Seeding:

    • Seed the chosen cancer cells into 6-well plates at a density that allows for logarithmic growth for at least 48 hours.

    • Incubate the cells at 37°C in a humidified atmosphere with 5% CO2 for 24 hours to allow for cell attachment.

  • Treatment with this compound:

    • Prepare serial dilutions of this compound in complete cell culture medium to achieve final concentrations of 0 (vehicle control, DMSO), 1, 2.5, and 5 µM.

    • Remove the medium from the wells and replace it with the medium containing the different concentrations of this compound.

    • Incubate the cells for 24 hours.

  • Cell Harvesting:

    • For adherent cells:

      • Aspirate the medium.

      • Wash the cells once with PBS.

      • Add 0.5 mL of Trypsin-EDTA to each well and incubate for 2-5 minutes at 37°C until the cells detach.

      • Add 1 mL of complete medium to inactivate the trypsin.

      • Transfer the cell suspension to a 1.5 mL microcentrifuge tube.

    • For suspension cells:

      • Transfer the cell suspension directly to a 1.5 mL microcentrifuge tube.

    • Centrifuge the cells at 300 x g for 5 minutes.

    • Aspirate the supernatant.

  • Cell Fixation:

    • Resuspend the cell pellet in 500 µL of ice-cold PBS.

    • While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to the cell suspension.

    • Incubate the cells at -20°C for at least 2 hours. Note: Cells can be stored in 70% ethanol at -20°C for several weeks.

  • Propidium Iodide Staining:

    • Centrifuge the fixed cells at 850 x g for 5 minutes.

    • Carefully aspirate the ethanol.

    • Wash the cell pellet with 1 mL of PBS and centrifuge again at 850 x g for 5 minutes.

    • Aspirate the supernatant.

    • Resuspend the cell pellet in 500 µL of PI staining solution.

    • Incubate the cells at room temperature for 30 minutes in the dark.

  • Flow Cytometry Analysis:

    • Transfer the stained cell suspension to flow cytometry tubes.

    • Analyze the samples on a flow cytometer, exciting with a 488 nm laser and collecting the PI fluorescence in the appropriate channel (typically around 617 nm).

    • Collect at least 10,000 events per sample.

    • Use a low flow rate to ensure accurate data collection.

  • Data Analysis:

    • Use appropriate software (e.g., FlowJo, ModFit LT) to generate a DNA content histogram.

    • Gate on the single-cell population to exclude doublets and aggregates.

    • Quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Conclusion

This document provides a comprehensive guide for investigating the effects of the SIRT1/3 dual inhibitor, this compound, on the cell cycle of cancer cells. The provided protocols and background information are intended to assist researchers in designing and executing experiments to further elucidate the anti-cancer properties of this compound. Adherence to proper cell culture and flow cytometry techniques is crucial for obtaining reliable and reproducible results.

References

Measuring Reactive Oxygen Species (ROS) Levels After SPC-180002 Treatment: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

SPC-180002 is a novel dual inhibitor of Sirtuin 1 (SIRT1) and Sirtuin 3 (SIRT3), key regulators of mitochondrial function and cellular stress responses. The inhibition of SIRT1 and SIRT3 by this compound has been shown to disrupt redox homeostasis, leading to an increase in reactive oxygen species (ROS) generation and subsequent mitochondrial dysfunction[1]. This application note provides detailed protocols for the accurate measurement of ROS levels in cells following treatment with this compound.

Reactive oxygen species are highly reactive molecules and free radicals derived from molecular oxygen. While they play roles in cell signaling, excessive ROS production can lead to oxidative stress, causing damage to lipids, proteins, and DNA[2]. Therefore, quantifying ROS levels is crucial for understanding the mechanism of action of compounds like this compound.

This document outlines several established methods for detecting and quantifying different ROS species, including general oxidative stress, superoxide, and hydrogen peroxide. The protocols are designed to be clear and reproducible for researchers in various laboratory settings.

Signaling Pathway Overview

The dual inhibition of SIRT1 and SIRT3 by this compound disrupts the normal regulation of mitochondrial function and antioxidant defense mechanisms. This leads to an imbalance in redox homeostasis and an increase in the production of ROS, primarily from the mitochondrial electron transport chain. The elevated ROS levels can then contribute to downstream cellular effects, including cell cycle arrest and apoptosis.

SPC180002_Pathway cluster_0 Cellular Environment cluster_1 Mitochondrion cluster_2 Downstream Effects SPC180002 This compound SIRT3 SIRT3 SPC180002->SIRT3 inhibits SIRT1 SIRT1 SPC180002->SIRT1 inhibits ETC Electron Transport Chain SIRT3->ETC regulates Superoxide Superoxide (O₂⁻) ETC->Superoxide produces OxidativeStress Oxidative Stress Superoxide->OxidativeStress CellularDamage Cellular Damage (Lipids, Proteins, DNA) OxidativeStress->CellularDamage Apoptosis Apoptosis CellularDamage->Apoptosis

Caption: this compound signaling pathway leading to ROS production.

Experimental Workflow for ROS Detection

A typical workflow for measuring ROS levels after this compound treatment involves several key steps, from cell culture and treatment to data acquisition and analysis. The specific details will vary depending on the chosen assay.

ROS_Workflow Start Start: Seed Cells Treatment Treat with this compound (and controls) Start->Treatment ProbeLoading Load with ROS-sensitive probe Treatment->ProbeLoading Wash Wash to remove excess probe ProbeLoading->Wash Measurement Measure signal (Fluorescence/Luminescence) Wash->Measurement Analysis Data Analysis Measurement->Analysis End End: Quantify ROS levels Analysis->End

Caption: General experimental workflow for ROS detection.

Recommended Assays for ROS Measurement

Several robust methods are available for quantifying ROS levels. The choice of assay depends on the specific type of ROS being investigated and the available laboratory equipment.

Assay TypeProbeTarget ROSDetection Method
General Oxidative Stress DCFDA/H2DCFDAPrimarily H₂O₂, hydroxyl, and peroxyl radicalsFluorescence
Superoxide Detection Dihydroethidium (DHE)Superoxide (O₂⁻)Fluorescence
Mitochondrial Superoxide MitoSOX™ RedMitochondrial Superoxide (O₂⁻)Fluorescence
Hydrogen Peroxide Amplex™ RedHydrogen Peroxide (H₂O₂)Fluorescence
Superoxide (Chemiluminescence) LucigeninSuperoxide (O₂⁻)Chemiluminescence

Protocol 1: General Cellular ROS Detection using DCFDA/H2DCFDA

Principle: 2',7'-Dichlorodihydrofluorescein diacetate (H2DCFDA) is a cell-permeable probe that is deacetylated by intracellular esterases to the non-fluorescent 2',7'-dichlorodihydrofluorescein (H2DCF). In the presence of ROS, H2DCF is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (DCF).

Materials:

  • H2DCFDA (or DCFDA)

  • Cell culture medium (phenol red-free recommended)

  • Phosphate-Buffered Saline (PBS)

  • This compound

  • Positive control (e.g., H₂O₂ or Tert-Butyl Hydroperoxide - TBHP)

  • Black, clear-bottom 96-well plates

  • Fluorescence microplate reader, fluorescence microscope, or flow cytometer

Procedure for Adherent Cells:

  • Cell Seeding: Seed cells in a black, clear-bottom 96-well plate at a density that will result in 70-80% confluency on the day of the experiment. Allow cells to adhere overnight.

  • Treatment: Remove the culture medium and treat the cells with various concentrations of this compound in fresh medium. Include a vehicle control (e.g., DMSO) and a positive control (e.g., 50 µM TBHP for 2-4 hours)[3]. Incubate for the desired time.

  • Probe Loading:

    • Prepare a 20 µM working solution of H2DCFDA in pre-warmed serum-free medium or PBS[4][5].

    • Remove the treatment medium and wash the cells once with warm PBS.

    • Add 100 µL of the H2DCFDA working solution to each well and incubate for 30-45 minutes at 37°C in the dark.

  • Washing: Remove the H2DCFDA solution and gently wash the cells twice with warm PBS to remove any extracellular probe[6].

  • Measurement:

    • Add 100 µL of PBS or phenol red-free medium to each well.

    • Immediately measure the fluorescence intensity using a fluorescence plate reader with excitation at ~485 nm and emission at ~535 nm[3][7].

    • Alternatively, visualize and capture images using a fluorescence microscope or quantify the percentage of fluorescent cells using a flow cytometer.

Data Presentation:

Treatment GroupConcentrationMean Fluorescence Intensity (± SD)Fold Change vs. Control
Vehicle Control-1.0
This compoundX µM
This compoundY µM
This compoundZ µM
Positive Control (e.g., TBHP)50 µM

Protocol 2: Superoxide Detection using Dihydroethidium (DHE)

Principle: Dihydroethidium (DHE) is a cell-permeable probe that is oxidized by superoxide to form 2-hydroxyethidium, which intercalates with DNA and emits red fluorescence[8][9].

Materials:

  • Dihydroethidium (DHE)

  • Cell culture medium

  • PBS or Hank's Balanced Salt Solution (HBSS)

  • This compound

  • Positive control (e.g., Antimycin A)

  • Fluorescence microscope or flow cytometer

Procedure:

  • Cell Seeding and Treatment: Follow steps 1 and 2 from Protocol 1.

  • Probe Loading:

    • Prepare a 5-10 µM working solution of DHE in pre-warmed HBSS or serum-free medium[6].

    • Remove the treatment medium and wash the cells once with warm PBS.

    • Add the DHE working solution to the cells and incubate for 15-30 minutes at 37°C in the dark[6][10].

  • Washing: Gently wash the cells twice with warm PBS[6].

  • Measurement: Immediately analyze the cells using a fluorescence microscope (Ex/Em: ~518/606 nm) or flow cytometer. For microscopy, capture images promptly. For flow cytometry, acquire data from at least 10,000 cells per sample[6].

Data Presentation:

Treatment GroupConcentrationMean Red Fluorescence Intensity (± SD)% of DHE-Positive Cells
Vehicle Control-
This compoundX µM
This compoundY µM
This compoundZ µM
Positive Control (e.g., Antimycin A)10 µM

Protocol 3: Mitochondrial Superoxide Detection using MitoSOX™ Red

Principle: MitoSOX™ Red is a fluorogenic dye that selectively targets mitochondria in live cells. Once in the mitochondria, it is oxidized by superoxide to exhibit a bright red fluorescence[11][12].

Materials:

  • MitoSOX™ Red Mitochondrial Superoxide Indicator

  • Anhydrous DMSO

  • HBSS with calcium and magnesium

  • This compound

  • Positive control (e.g., MitoPQ or Antimycin A)[13]

Procedure:

  • Cell Seeding and Treatment: Follow steps 1 and 2 from Protocol 1.

  • Probe Loading:

    • Prepare a 5 mM stock solution of MitoSOX™ Red in DMSO[11][14].

    • Dilute the stock solution to a final working concentration of 2.5-5 µM in pre-warmed HBSS[6].

    • Remove the treatment medium and wash the cells once with warm PBS.

    • Add the MitoSOX™ Red working solution and incubate for 10-30 minutes at 37°C, protected from light[6][13].

  • Washing: Gently wash the cells three times with warm PBS[6].

  • Measurement: Add fresh warm medium or PBS to the cells. Immediately analyze the samples by fluorescence microscopy or flow cytometry (Ex/Em: ~510/580 nm)[11][14].

Data Presentation:

Treatment GroupConcentrationMean Mitochondrial Red Fluorescence (± SD)Fold Change vs. Control
Vehicle Control-1.0
This compoundX µM
This compoundY µM
This compoundZ µM
Positive Control (e.g., Antimycin A)10 µM

Conclusion

The protocols detailed in this application note provide a comprehensive guide for researchers to reliably measure ROS levels following treatment with this compound. The choice of assay should be guided by the specific research question and available instrumentation. It is recommended to use more than one method to confirm the results and to gain a more complete understanding of the oxidative stress induced by this compound. Consistent experimental conditions and the use of appropriate controls are paramount for obtaining accurate and reproducible data.

References

Application Notes and Protocols for Immunohistochemical Analysis of SPC-180002-Treated Tumor Tissues

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

SPC-180002 is a novel small molecule inhibitor targeting the dual activity of Sirtuin 1 (SIRT1) and Sirtuin 3 (SIRT3).[1] These sirtuins are key regulators of cellular metabolism, stress resistance, and cell cycle progression. In cancer, SIRT1 and SIRT3 are often dysregulated and contribute to tumor growth and survival. This compound has been shown to induce cell cycle arrest and inhibit cancer cell proliferation by disrupting redox homeostasis and impairing mitochondrial function.[1] Immunohistochemistry (IHC) is an invaluable technique for visualizing the in-situ effects of this compound on tumor tissues by assessing the expression and localization of key protein biomarkers associated with its mechanism of action.

This document provides a detailed protocol for performing immunohistochemical analysis on tumor tissues treated with this compound.

Putative Signaling Pathway of this compound

SPC180002_Pathway cluster_sirtuins Sirtuins SPC180002 This compound SIRT1 SIRT1 SPC180002->SIRT1 SIRT3 SIRT3 SPC180002->SIRT3 p21 p21 SIRT1->p21 Mitochondrial_Dysfunction Mitochondrial Dysfunction SIRT3->Mitochondrial_Dysfunction Redox_Homeostasis Redox Homeostasis Disruption SIRT3->Redox_Homeostasis Cell_Cycle_Arrest Cell Cycle Arrest p21->Cell_Cycle_Arrest Tumor_Growth_Inhibition Tumor Growth Inhibition Mitochondrial_Dysfunction->Tumor_Growth_Inhibition Redox_Homeostasis->Tumor_Growth_Inhibition Cell_Cycle_Arrest->Tumor_Growth_Inhibition

Caption: Putative signaling pathway of this compound.

Quantitative Data Summary

The following table represents a hypothetical summary of IHC scoring from a study evaluating the effect of this compound in a xenograft tumor model. The H-score is a semi-quantitative method for assessing the intensity of IHC staining and the percentage of stained cells.

BiomarkerTreatment GroupNMean H-Score (± SD)P-value
p21 Vehicle Control1075 (± 15)<0.01
This compound10180 (± 25)
Cleaved Caspase-3 Vehicle Control1030 (± 10)<0.05
This compound1095 (± 20)
Ki-67 Vehicle Control10220 (± 30)<0.001
This compound1080 (± 18)

Detailed Immunohistochemistry Protocol

This protocol is designed for formalin-fixed, paraffin-embedded (FFPE) tumor tissues.

I. Materials and Reagents
  • FFPE tumor tissue sections (4-5 µm) on charged slides

  • Xylene

  • Ethanol (100%, 95%, 80%, 70%)

  • Deionized water

  • Phosphate-Buffered Saline (PBS)

  • Antigen Retrieval Buffer (e.g., 10 mM Sodium Citrate, pH 6.0 or 1 mM EDTA, pH 8.0)

  • Hydrogen Peroxide (3%)

  • Blocking Buffer (e.g., 5% Normal Goat Serum in PBS)

  • Primary Antibodies (See recommended antibody table below)

  • Biotinylated Secondary Antibody

  • Streptavidin-HRP Conjugate

  • DAB (3,3'-Diaminobenzidine) Substrate Kit

  • Hematoxylin Counterstain

  • Mounting Medium

  • Coplin jars

  • Humidified chamber

  • Microscope

Recommended Primary Antibodies
Target BiomarkerHost SpeciesClonalitySupplier (Example)
SIRT1RabbitPolyclonalSupplier A
SIRT3MouseMonoclonalSupplier B
p21RabbitMonoclonalSupplier C
Cleaved Caspase-3RabbitMonoclonalSupplier D
Ki-67MouseMonoclonalSupplier E

II. Experimental Workflow

IHC_Workflow Start Start: FFPE Tissue Sections Deparaffinization Deparaffinization & Rehydration Start->Deparaffinization Antigen_Retrieval Antigen Retrieval Deparaffinization->Antigen_Retrieval Blocking Blocking Antigen_Retrieval->Blocking Primary_Ab Primary Antibody Incubation Blocking->Primary_Ab Secondary_Ab Secondary Antibody Incubation Primary_Ab->Secondary_Ab Detection Detection (DAB) Secondary_Ab->Detection Counterstain Counterstaining (Hematoxylin) Detection->Counterstain Dehydration_Mounting Dehydration & Mounting Counterstain->Dehydration_Mounting Analysis Microscopic Analysis Dehydration_Mounting->Analysis

References

Troubleshooting & Optimization

Troubleshooting SPC-180002 precipitation in aqueous solutions

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The following troubleshooting guide has been developed based on general knowledge of handling poorly water-soluble compounds. Specific experimental conditions for "SPC-180002" may vary.

Frequently Asked Questions (FAQs)

Q1: My this compound is precipitating immediately upon addition to my aqueous buffer. What is the likely cause?

Immediate precipitation upon addition to an aqueous buffer is often due to a rapid change in the solvent environment, causing the compound to exceed its solubility limit. Key factors to consider are the pH of the buffer, the final concentration of this compound, and the presence of any organic co-solvents. For instance, if this compound is a weak base, adding it to a neutral or basic buffer can decrease its solubility and cause it to crash out of solution.

Q2: I observe precipitation of this compound only after a period of time (e.g., 30 minutes to a few hours). What could be happening?

Delayed precipitation can be a result of several factors. The initial solution may be supersaturated, and over time, the compound begins to crystallize or aggregate. Temperature fluctuations in the laboratory can also affect solubility. Another possibility is the degradation of the compound into a less soluble form. It is also worth considering potential interactions with components of your buffer or container over time.

Q3: Does the order of addition of reagents matter when preparing my this compound solution?

Yes, the order of addition can be critical. For compounds with pH-dependent solubility, it is often best to dissolve the compound in a small amount of an appropriate organic solvent or an acidic/basic solution where it is more soluble first. This stock solution can then be added slowly and with vigorous stirring to the final aqueous buffer. This method, known as "pH-shift," can help to avoid localized high concentrations that lead to precipitation.

Q4: Can the type of buffer I use affect the solubility of this compound?

Absolutely. Different buffer salts can interact with your compound in various ways. Some buffers may form less soluble salts with your compound, leading to precipitation. It is advisable to screen a few different buffer systems (e.g., phosphate, citrate, TRIS) to identify the one that provides the best solubility and stability for this compound.

Troubleshooting Guides

Issue 1: Precipitation of this compound During Stock Solution Preparation
Possible Cause Recommended Action
Incorrect Solvent Review the solubility data for this compound. If unavailable, test solubility in a range of common organic solvents (e.g., DMSO, ethanol, methanol).
Concentration Too High Prepare a more dilute stock solution. It is often better to add a larger volume of a dilute stock to your final solution.
Low Temperature Gently warm the solution. Some compounds have significantly higher solubility at slightly elevated temperatures. However, be cautious of potential degradation.
Issue 2: Precipitation Upon Dilution of Stock Solution into Aqueous Buffer
Possible Cause Recommended Action
pH of the Buffer Adjust the pH of the final buffer to a range where this compound is more soluble. For a hypothetical weak base, a more acidic pH would be beneficial.
Buffer Composition Test alternative buffer systems. See the FAQ on buffer types for more details.
Method of Addition Add the stock solution dropwise to the vigorously stirred buffer. Avoid adding the entire volume of the stock solution at once.
Use of Co-solvents Consider including a small percentage (e.g., 1-5%) of an organic co-solvent like DMSO or ethanol in your final aqueous solution, if permissible for your experiment.

Quantitative Data Summary

The following table summarizes the hypothetical aqueous solubility of this compound under various conditions.

pH Temperature (°C) Buffer System Solubility (µg/mL)
5.02550 mM Citrate150
7.42550 mM Phosphate10
8.52550 mM TRIS2
7.43750 mM Phosphate15
7.4450 mM Phosphate5

Experimental Protocols

Protocol for Preparing a 10 µM Aqueous Solution of this compound

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO)

  • 50 mM Phosphate Buffer (pH 7.4)

  • Sterile, conical-bottom microcentrifuge tubes

  • Vortex mixer

  • Calibrated pipettes

Procedure:

  • Prepare a 10 mM Stock Solution:

    • Weigh out an appropriate amount of this compound powder.

    • Dissolve the powder in pure DMSO to a final concentration of 10 mM.

    • Vortex thoroughly until the compound is completely dissolved. This is your stock solution. Store at -20°C for long-term use.

  • Prepare the Final 10 µM Solution:

    • Warm the 10 mM stock solution to room temperature.

    • Add 999 µL of the 50 mM phosphate buffer (pH 7.4) to a sterile microcentrifuge tube.

    • While vigorously vortexing the buffer, add 1 µL of the 10 mM this compound stock solution dropwise.

    • Continue to vortex for an additional 30 seconds to ensure thorough mixing.

    • Visually inspect the solution for any signs of precipitation.

Visualizations

TroubleshootingWorkflow cluster_start Start cluster_investigation Investigation cluster_stock_solutions Stock Solution Troubleshooting cluster_dilution_solutions Dilution Step Troubleshooting cluster_end Resolution start Precipitation Observed check_stock Check Stock Solution start->check_stock Is the stock solution clear? check_dilution Check Dilution Step start->check_dilution Is precipitation happening during dilution? check_stock->check_dilution Yes change_solvent Change Solvent check_stock->change_solvent No lower_stock_conc Lower Stock Concentration check_stock->lower_stock_conc No adjust_ph Adjust Buffer pH check_dilution->adjust_ph change_buffer Change Buffer System check_dilution->change_buffer modify_addition Modify Addition Method (e.g., dropwise, stirring) check_dilution->modify_addition resolved Solution Stable change_solvent->resolved lower_stock_conc->resolved adjust_ph->resolved change_buffer->resolved modify_addition->resolved

Caption: Troubleshooting workflow for this compound precipitation.

SignalingPathways cluster_preparation Solution Preparation cluster_dilution Aqueous Dilution cluster_outcome Outcome A This compound Powder C 10 mM Stock Solution A->C B Organic Solvent (e.g., DMSO) B->C E Final Solution (e.g., 10 µM) C->E Dilution D Aqueous Buffer D->E F Stable Solution E->F Success G Precipitation E->G Failure

Caption: Experimental workflow for preparing this compound solutions.

Optimizing SPC-180002 treatment duration for maximum efficacy

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the treatment duration of SPC-180002 for maximum efficacy in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound?

A1: this compound is a dual inhibitor of Sirtuin 1 (SIRT1) and Sirtuin 3 (SIRT3). Its mechanism of action involves the disruption of cellular redox homeostasis, leading to an increase in reactive oxygen species (ROS). This is followed by an increase in p21 protein stability and subsequent mitochondrial dysfunction, which ultimately results in cell cycle arrest and anti-tumor effects.

Q2: What is a recommended starting concentration and treatment duration for this compound in cell culture experiments?

A2: As there is limited publicly available data on this compound, we recommend starting with a dose-response experiment to determine the optimal concentration for your specific cell line. A common starting range for novel inhibitors is between 1 µM and 25 µM. For treatment duration, a time-course experiment is crucial. We suggest starting with 24, 48, and 72-hour time points to observe the compound's effect on cell viability and the desired downstream signaling.

Q3: How stable is this compound in cell culture medium?

A3: The stability of this compound in cell culture medium has not been publicly documented. For initial experiments, it is advisable to prepare fresh stock solutions and dilute them into the medium immediately before treating the cells. For longer-term experiments (beyond 72 hours), consider replacing the medium with freshly prepared this compound to maintain a consistent concentration.

Q4: What are the expected cellular effects of this compound treatment?

A4: Based on its mechanism as a SIRT1/3 inhibitor, expected cellular effects include decreased cell viability, induction of cell cycle arrest (often at the G1 or G2/M phase), increased production of reactive oxygen species (ROS), and potentially, apoptosis at higher concentrations or longer treatment durations.

Troubleshooting Guide

Issue Possible Cause Suggested Solution
High Cell Toxicity at Low Concentrations The cell line is highly sensitive to SIRT1/3 inhibition.Perform a more granular dose-response experiment starting from a lower concentration range (e.g., 10 nM to 1 µM). Reduce the initial treatment duration to 12 or 24 hours.
No Observable Effect on Cell Viability The concentration of this compound is too low, or the treatment duration is too short. The cell line may be resistant.Increase the concentration range in your dose-response study (e.g., up to 50 µM or 100 µM). Extend the treatment duration to 96 hours. Confirm the expression of SIRT1 and SIRT3 in your cell line.
Inconsistent Results Between Experiments Inconsistent cell seeding density. Variability in this compound stock solution. Passage number of cells.Ensure a consistent number of cells are seeded for each experiment. Prepare a fresh stock solution of this compound for each experiment or aliquot and store at -80°C to minimize freeze-thaw cycles. Use cells within a consistent and low passage number range.
Difficulty in Detecting Increased ROS Levels The timing of the ROS measurement is not optimal. The concentration of this compound is not sufficient to induce significant ROS.Perform a time-course experiment to measure ROS at earlier time points (e.g., 1, 3, 6, 12, and 24 hours) as ROS production can be an early event. Ensure you are using a concentration of this compound that has been shown to affect cell viability in your dose-response studies.

Data Presentation

Table 1: Hypothetical Dose-Response of this compound on Cancer Cell Line XYZ

Treatment DurationThis compound ConcentrationCell Viability (%)
24 hours Control (DMSO)100
1 µM95
5 µM80
10 µM65
25 µM40
48 hours Control (DMSO)100
1 µM85
5 µM60
10 µM40
25 µM20
72 hours Control (DMSO)100
1 µM70
5 µM35
10 µM15
25 µM5

Table 2: Hypothetical Time-Course of this compound (10 µM) on Cell Cycle Distribution in Cancer Cell Line XYZ

Treatment Duration% Cells in G1 Phase% Cells in S Phase% Cells in G2/M Phase
0 hours (Control) 552520
24 hours 652015
48 hours 751510
72 hours 801010

Experimental Protocols

Cell Viability Assay (MTT Assay)
  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Prepare serial dilutions of this compound in complete culture medium.

  • Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound or DMSO (vehicle control).

  • Incubate the plate for the desired treatment durations (e.g., 24, 48, 72 hours).

  • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control.

Measurement of Intracellular ROS
  • Seed cells in a 96-well black, clear-bottom plate and allow them to adhere overnight.

  • Treat cells with various concentrations of this compound or vehicle control for the desired time points.

  • Remove the treatment medium and wash the cells with warm PBS.

  • Incubate the cells with 10 µM 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) in serum-free medium for 30 minutes at 37°C in the dark.

  • Wash the cells with PBS to remove the excess probe.

  • Add 100 µL of PBS to each well.

  • Measure the fluorescence intensity with an excitation wavelength of 485 nm and an emission wavelength of 535 nm using a fluorescence plate reader.

Cell Cycle Analysis by Flow Cytometry
  • Seed cells in 6-well plates and treat with this compound at the desired concentrations and for the appropriate durations.

  • Harvest the cells by trypsinization and collect them by centrifugation.

  • Wash the cells with cold PBS and fix them in 70% ethanol at -20°C overnight.

  • Centrifuge the fixed cells and wash with PBS.

  • Resuspend the cell pellet in a staining solution containing propidium iodide (PI) and RNase A.

  • Incubate for 30 minutes at room temperature in the dark.

  • Analyze the cell cycle distribution using a flow cytometer.

Visualizations

SPC180002_Signaling_Pathway SPC180002 This compound SIRT1 SIRT1 SPC180002->SIRT1 SIRT3 SIRT3 SPC180002->SIRT3 Redox Disrupted Redox Homeostasis ROS Increased ROS Redox->ROS p21 Increased p21 Stability ROS->p21 Mitochondria Mitochondrial Dysfunction ROS->Mitochondria CellCycle Cell Cycle Arrest p21->CellCycle Mitochondria->CellCycle

Caption: Signaling pathway of this compound.

Experimental_Workflow cluster_0 Phase 1: Dose-Response cluster_1 Phase 2: Time-Course DoseResponse Treat cells with a range of This compound concentrations (e.g., 0.1-100 µM) for 24h, 48h, 72h ViabilityAssay Perform Cell Viability Assay (e.g., MTT, Resazurin) DoseResponse->ViabilityAssay DetermineIC50 Determine IC50 at each time point ViabilityAssay->DetermineIC50 TimeCourse Treat cells with a fixed concentration (e.g., IC50) for various durations (e.g., 6h, 12h, 24h, 48h, 72h) DetermineIC50->TimeCourse DownstreamAssays Perform downstream assays: - Cell Cycle Analysis - ROS Production - Western Blot for p21 TimeCourse->DownstreamAssays OptimalDuration Identify optimal treatment duration for desired effect DownstreamAssays->OptimalDuration

Caption: Workflow for optimizing this compound treatment.

Identifying and mitigating off-target effects of SPC-180002

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on identifying and mitigating potential off-target effects of SPC-180002, a novel dual inhibitor of SIRT1 and SIRT3.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a potent, cell-permeable small molecule that dually inhibits Sirtuin 1 (SIRT1) and Sirtuin 3 (SIRT3). Its on-target mechanism involves the disruption of cellular redox homeostasis through the generation of reactive oxygen species (ROS). This leads to the stabilization of the p21 protein, which in turn inhibits cyclin-dependent kinases (CDKs), interfering with cell cycle progression.[1] Additionally, this compound impairs mitochondrial function, contributing to its strong anti-proliferative and anti-tumor effects.[1]

Q2: What are off-target effects and why are they a concern for a compound like this compound?

A2: Off-target effects occur when a small molecule interacts with proteins other than its intended targets (in this case, SIRT1 and SIRT3).[2] These unintended interactions are a significant concern in drug development as they can lead to misleading experimental results, cellular toxicity, and adverse side effects in clinical applications.[2][3] Given that the active sites of sirtuin family members are highly conserved, and that many small molecule inhibitors can interact with unintended protein families like kinases, a thorough investigation of off-target effects is critical for the accurate interpretation of experimental data and for the safety profiling of this compound.[4][5]

Q3: What are the most likely protein families to be affected by off-target binding of this compound?

A3: While specific off-target interactions for this compound must be determined experimentally, inhibitors of NAD+-dependent enzymes can sometimes interact with other nucleotide-binding proteins. Due to the high structural similarity in the NAD+ binding pocket among sirtuin isoforms, other sirtuins (e.g., SIRT2) are potential off-targets. Furthermore, protein kinases are a common class of off-targets for many small molecule inhibitors.[6][7] Therefore, comprehensive kinome screening is highly recommended.

Q4: What is the first step I should take if I suspect an off-target effect?

A4: The first step is to confirm on-target engagement in your experimental system at the concentrations you are using. A Cellular Thermal Shift Assay (CETSA) is an excellent method to verify that this compound is binding to SIRT1 and SIRT3 in your cells.[8][9] If target engagement is confirmed, but you still observe an unexpected phenotype, you should proceed with broader off-target identification strategies.

On-Target Signaling Pathway of this compound

SPC180002_Pathway cluster_drug Drug Action cluster_targets On-Targets cluster_effects Cellular Effects SPC This compound SIRT1 SIRT1 (Nuclear) SPC->SIRT1 SIRT3 SIRT3 (Mitochondrial) SPC->SIRT3 ROS ↑ ROS Generation SIRT1->ROS p21 ↑ p21 Stability SIRT1->p21 deacetylation SIRT3->ROS homeostasis SIRT3->ROS Mito Mitochondrial Dysfunction SIRT3->Mito function ROS->p21 CDK CDK Inhibition p21->CDK Cycle Cell Cycle Arrest Mito->Cycle CDK->Cycle

Caption: On-target signaling pathway of this compound.

Troubleshooting Guides

Issue 1: I'm observing a cellular phenotype (e.g., unexpected morphological changes, rapid apoptosis) that is inconsistent with the known function of SIRT1/SIRT3 inhibition.

  • Possible Cause: This may be a genuine off-target effect.

  • Troubleshooting Steps:

    • Dose-Response Comparison: Perform a dose-response curve for the unexpected phenotype and compare it to the dose-response for a known on-target effect (e.g., p21 stabilization). A significant difference in the EC50 values suggests the phenotype may be driven by an off-target interaction.

    • Use an Orthogonal Inhibitor: Treat your cells with a structurally unrelated SIRT1/3 inhibitor. If the unexpected phenotype is not replicated, it is likely a specific off-target effect of this compound.

    • Initiate Off-Target Screening: If the phenotype is potent and reproducible, proceed with broad screening methods like kinome profiling or proteomic-based approaches to identify the unintended molecular target.

Issue 2: this compound shows toxicity in my cell lines at the concentrations required for SIRT1/3 inhibition.

  • Possible Cause: The observed toxicity could be due to on-target effects (i.e., essential roles of SIRT1/3 in your specific cell line) or off-target effects.

  • Troubleshooting Steps:

    • On-Target Validation: First, confirm that the toxicity is not due to an exaggerated on-target effect. Use siRNA or CRISPR to knock down SIRT1 and SIRT3. If the knockdown phenocopies the toxicity observed with this compound, the effect is likely on-target.

    • Counter-Screening: Perform a counter-screen using a cell line that does not express SIRT1 or SIRT3. If toxicity persists in these cells, it is definitively caused by off-target effects.[2]

    • Toxicity Panel Screening: Screen this compound against a panel of known toxicity-related targets, such as hERG or various cytochrome P450 enzymes, to identify potential liabilities.

Issue 3: My results with this compound, such as IC50 values, are highly variable between experiments.

  • Possible Cause: This could be due to experimental inconsistency or issues with compound stability and activity.

  • Troubleshooting Steps:

    • Standardize Cell Culture Conditions: Ensure consistency in cell density, passage number, and confluency, as these factors can significantly impact results.[10]

    • Verify Compound Integrity: Always prepare fresh dilutions of this compound from a concentrated stock solution for each experiment. Avoid repeated freeze-thaw cycles by making single-use aliquots. Confirm the stability of the compound in your specific cell culture medium over the time course of your experiment.

    • Confirm Target Engagement: Use an assay like CETSA (see protocol below) to ensure that under your standardized conditions, this compound is engaging with SIRT1/SIRT3 at the expected concentrations. Inconsistent target engagement can be a major source of variability.

Workflow for Identifying Off-Target Effects

Off_Target_Workflow Start Observe Unexpected Phenotype with this compound Confirm Confirm On-Target Engagement (e.g., CETSA) Start->Confirm Orthogonal Test with Structurally Different SIRT1/3 Inhibitor Confirm->Orthogonal Pheno_Reproduced Phenotype Reproduced? Orthogonal->Pheno_Reproduced OnTarget Phenotype is Likely On-Target Pheno_Reproduced->OnTarget Yes OffTargetSuspected Off-Target Effect Suspected Pheno_Reproduced->OffTargetSuspected No Screening Broad Off-Target Screening OffTargetSuspected->Screening Kinome Kinome Profiling Screening->Kinome Proteomics Proteomic Profiling (e.g., Chemical Proteomics, LiP-MS) Screening->Proteomics Validation Validate Hits (e.g., Knockdown, Binding Assays) Kinome->Validation Proteomics->Validation

Caption: Experimental workflow for off-target identification.

Data Presentation: Hypothetical Off-Target Screening Data

Table 1: Hypothetical Kinome Profiling Results for this compound (1 µM)

Kinase TargetFamily% Inhibition at 1 µMPotential Implication
CDK2CMGC85%Cell Cycle Regulation
GSK3βCMGC72%Wnt Signaling, Metabolism
p38α (MAPK14)CMGC65%Stress Response, Inflammation
SRCTyrosine Kinase45%Proliferation, Survival
SIRT1 (Control)Sirtuin98%On-Target
SIRT3 (Control)Sirtuin95%On-Target

Table 2: Hypothetical Proteomic Pull-Down Results for this compound

Protein HitFunctionEnrichment Score (Fold Change)Confidence
SIRT1On-Target52.5High
SIRT3On-Target48.9High
BROMD1Epigenetic Reader15.2Medium
CDK2Cell Cycle Kinase12.8Medium
PARP1DNA Repair8.5Low

Experimental Protocols

Protocol 1: Cellular Thermal Shift Assay (CETSA) for SIRT1/SIRT3 Target Engagement

This protocol is adapted from established CETSA methodologies to verify the binding of this compound to its targets in intact cells.[8][9][11]

Materials:

  • Cells of interest cultured to ~80% confluency.

  • This compound stock solution (e.g., 10 mM in DMSO).

  • Vehicle control (DMSO).

  • PBS with protease and phosphatase inhibitors.

  • PCR tubes or 96-well PCR plate.

  • Thermocycler.

  • Lysis buffer (e.g., RIPA buffer).

  • Apparatus for cell lysis (e.g., sonicator, freeze-thaw cycles).

  • Centrifuge capable of >15,000 x g.

  • SDS-PAGE and Western blotting reagents.

  • Primary antibodies for SIRT1, SIRT3, and a loading control (e.g., GAPDH, Tubulin).

Methodology:

  • Compound Treatment: Treat cultured cells with the desired concentration of this compound or vehicle (DMSO) for 1-2 hours under normal culture conditions.

  • Cell Harvesting: Harvest cells, wash with PBS, and resuspend in PBS containing protease/phosphatase inhibitors to a concentration of ~10^7 cells/mL.

  • Aliquoting: Aliquot the cell suspension into PCR tubes/plate for each temperature point to be tested.

  • Heat Challenge: Place the samples in a thermocycler and heat them across a temperature gradient (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes. Include an unheated control sample.

  • Cell Lysis: Lyse the cells by three rapid freeze-thaw cycles (liquid nitrogen followed by a 37°C water bath) or by sonication.

  • Separation of Soluble Fraction: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated, denatured proteins.

  • Sample Preparation: Carefully collect the supernatant (soluble fraction) and determine the protein concentration. Normalize all samples to the same protein concentration.

  • Western Blotting: Analyze the soluble protein fractions by SDS-PAGE and Western blot using antibodies against SIRT1 and SIRT3.

  • Data Analysis: Quantify the band intensities at each temperature. A ligand-induced thermal shift will be observed as an increase in the amount of soluble SIRT1/SIRT3 at higher temperatures in the this compound-treated samples compared to the vehicle control.

Protocol 2: Kinome-wide Selectivity Profiling

This protocol provides a general guide for submitting this compound to a commercial kinase profiling service.

Methodology:

  • Select a Service Provider: Choose a reputable vendor that offers a large kinase panel (e.g., >300 kinases) and provides services at physiologically relevant ATP concentrations (e.g., 1 mM).[2][6][12][13]

  • Compound Preparation: Prepare a high-concentration stock solution of this compound (typically 10 mM in 100% DMSO) of high purity. Ensure the exact concentration is known.

  • Determine Screening Concentration: Select an initial screening concentration. A common choice is 1 µM, which is often sufficient to identify potent off-targets.

  • Submission: Follow the vendor's instructions for sample submission, which typically involves sending the required volume and concentration of the compound stock.

  • Data Analysis: The service will provide a report, usually as percent inhibition for each kinase at the tested concentration.

  • Follow-up: For any significant "hits" (e.g., >50% inhibition), perform follow-up dose-response experiments (IC50 determination) to confirm the potency of the off-target interaction.

Protocol 3: Proteomic Profiling via Affinity-Based Methods

This protocol outlines a generalized workflow for an affinity-based chemical proteomics experiment to identify protein interactors of this compound.[1][14]

Methodology:

  • Probe Synthesis: Synthesize an analogue of this compound that incorporates a reactive group for immobilization (e.g., an alkyne for click chemistry) or a linker attached to an affinity tag like biotin. It is crucial that this modification does not abrogate the compound's on-target activity.

  • Cell Treatment/Lysate Incubation:

    • In-situ: Treat living cells with the clickable probe.

    • In-vitro: Incubate a biotinylated probe with cell lysates. Include a competition control where lysate is pre-incubated with an excess of the original, unmodified this compound.

  • Affinity Enrichment:

    • For clickable probes: Lyse the cells, "click" a biotin tag onto the probe-protein complexes, and then enrich these complexes using streptavidin-coated beads.

    • For biotinylated probes: Directly enrich the probe-protein complexes from the lysate using streptavidin-coated beads.

  • Washing and Elution: Thoroughly wash the beads to remove non-specific binders. Elute the bound proteins from the beads.

  • Mass Spectrometry: Digest the eluted proteins into peptides (e.g., with trypsin) and analyze them using high-resolution liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis: Identify and quantify the proteins in each sample. True interactors should be significantly enriched in the probe-treated sample compared to the vehicle control and should show reduced binding in the competition control.

References

Technical Support Center: Overcoming Cellular Resistance to SPC-180002

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers identify and overcome potential cellular resistance to SPC-180002, a novel dual inhibitor of SIRT1 and SIRT3.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

This compound is a dual inhibitor of Sirtuin 1 (SIRT1) and Sirtuin 3 (SIRT3).[1] Its anticancer effects stem from the impairment of mitochondrial function and disruption of redox homeostasis, which leads to an increase in reactive oxygen species (ROS).[1] This cascade of events increases the stability of the p21 protein, which in turn interacts with and inhibits cyclin-dependent kinases (CDKs), ultimately leading to cell cycle arrest and suppression of cancer cell proliferation.[1]

Q2: My cells are not responding to this compound treatment. What are the potential reasons?

Lack of response to this compound could be due to several factors:

  • Sub-optimal drug concentration or treatment duration: Ensure you have performed a dose-response curve and a time-course experiment to determine the optimal concentration and duration for your specific cell line.

  • Cell line-specific insensitivity: Not all cell lines will be equally sensitive to this compound. This could be due to their intrinsic metabolic or signaling pathway characteristics.

  • Development of acquired resistance: Prolonged exposure to the compound may lead to the selection of a resistant cell population.

  • Compound integrity: Verify the stability and purity of your this compound stock.

Q3: What are the potential mechanisms of acquired resistance to this compound?

While specific resistance mechanisms to this compound are still under investigation, potential mechanisms, based on its mode of action, could include:

  • Upregulation of antioxidant pathways: Cells may counteract the ROS-inducing effect of this compound by upregulating endogenous antioxidant systems (e.g., Nrf2 pathway, glutathione synthesis).

  • Alterations in mitochondrial dynamics: Changes in mitochondrial fusion/fission machinery or upregulation of mitophagy to remove damaged mitochondria could confer resistance.

  • Bypass of the p21-mediated cell cycle arrest: Cells might acquire mutations in downstream cell cycle regulators that allow them to bypass the G1/S or G2/M checkpoints.

  • Increased drug efflux: Overexpression of multidrug resistance (MDR) transporters, such as P-glycoprotein (P-gp), could reduce the intracellular concentration of this compound.

Troubleshooting Guides

Issue 1: Decreased Sensitivity or Acquired Resistance to this compound

You observe a rightward shift in the dose-response curve or your cells resume proliferation after an initial response to this compound.

G cluster_0 Initial Observation cluster_1 Investigation Phase cluster_2 Potential Solutions start Decreased cell sensitivity to this compound a Confirm Resistance: - Dose-response curve - Proliferation assay start->a b Investigate Antioxidant Response: - Measure ROS levels - Western blot for Nrf2, HO-1 a->b c Assess Mitochondrial Function: - Seahorse assay (OCR) - Mitotracker staining a->c d Analyze Cell Cycle: - Flow cytometry (PI staining) - Western blot for p21, Cyclins a->d e Check Drug Efflux: - Western blot for P-gp - Rhodamine 123 efflux assay a->e sol_b Co-treatment with antioxidant pathway inhibitor (e.g., Brusatol) b->sol_b sol_c Co-treatment with mitochondrial function modulator c->sol_c sol_d Co-treatment with CDK4/6 inhibitor d->sol_d sol_e Co-treatment with P-gp inhibitor (e.g., Verapamil) e->sol_e

Caption: Workflow for troubleshooting decreased sensitivity to this compound.

1. Measurement of Intracellular ROS Levels:

  • Principle: Utilizes a fluorescent probe (e.g., DCFDA or CellROX) that becomes fluorescent upon oxidation by ROS.

  • Protocol:

    • Seed resistant and sensitive cells in a 96-well black plate.

    • Treat cells with this compound for the desired time.

    • Wash cells with PBS.

    • Incubate cells with 5 µM DCFDA or CellROX Green in PBS for 30 minutes at 37°C.

    • Wash cells with PBS.

    • Measure fluorescence using a microplate reader (Ex/Em ~485/535 nm for DCFDA).

    • Normalize fluorescence values to cell number (e.g., using a crystal violet assay).

2. Western Blot for Nrf2 and HO-1:

  • Principle: Detects changes in the protein levels of key components of the antioxidant response pathway.

  • Protocol:

    • Lyse this compound-treated and untreated cells in RIPA buffer.

    • Determine protein concentration using a BCA assay.

    • Separate 20-30 µg of protein per lane on an SDS-PAGE gel.

    • Transfer proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk in TBST for 1 hour.

    • Incubate with primary antibodies against Nrf2, HO-1, and a loading control (e.g., β-actin) overnight at 4°C.

    • Wash and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Detect chemiluminescence using an imaging system.

3. Seahorse XF Analyzer for Oxygen Consumption Rate (OCR):

  • Principle: Measures the rate at which cells consume oxygen, providing a real-time assessment of mitochondrial respiration.

  • Protocol:

    • Seed cells in a Seahorse XF cell culture microplate.

    • Allow cells to adhere and treat with this compound.

    • Prior to the assay, replace the culture medium with Seahorse XF Base Medium supplemented with glucose, pyruvate, and glutamine, and incubate in a non-CO2 incubator for 1 hour.

    • Perform a mitochondrial stress test by sequential injections of oligomycin, FCCP, and rotenone/antimycin A.

    • Analyze the data to determine basal respiration, ATP production, maximal respiration, and spare respiratory capacity.

4. Rhodamine 123 Efflux Assay:

  • Principle: Rhodamine 123 is a fluorescent substrate for P-gp. Increased efflux of the dye from cells indicates higher P-gp activity.

  • Protocol:

    • Incubate cells with 1 µM Rhodamine 123 for 30 minutes at 37°C.

    • Wash cells with PBS.

    • Add fresh media (with or without a P-gp inhibitor like verapamil as a control).

    • Measure the intracellular fluorescence at time 0 and after a 1-2 hour incubation period using flow cytometry or a fluorescence microscope.

    • A faster decrease in fluorescence in resistant cells compared to sensitive cells suggests increased P-gp-mediated efflux.

Issue 2: Unexpected Off-Target Effects or Cellular Toxicity

You observe significant cell death at concentrations that are not expected to be cytotoxic based on initial screenings, or you notice morphological changes unrelated to the expected mechanism of action.

G start Unexpected Toxicity or Off-Target Effects a Verify Compound Integrity: - HPLC/MS for purity - Check for degradation start->a b Assess Apoptosis vs. Necrosis: - Annexin V/PI staining - Caspase-3/7 activity assay start->b c Rule out Mycoplasma Contamination: - PCR-based mycoplasma test start->c e Investigate Other Cellular Stress Pathways: - Western blot for p-eIF2α, CHOP (ER Stress) - Western blot for γH2AX (DNA Damage) start->e f Re-evaluate Experimental Conditions: - Serum concentration in media - Cell density start->f d Evaluate Mitochondrial Membrane Potential: - JC-1 or TMRM staining b->d G SPC180002 This compound SIRT1 SIRT1 SPC180002->SIRT1 inhibits SIRT3 SIRT3 SPC180002->SIRT3 inhibits Mitochondria Mitochondria SIRT3->Mitochondria regulates ROS ↑ ROS Mitochondria->ROS p21 ↑ p21 Stability ROS->p21 CDK CDK p21->CDK inhibits CellCycle Cell Cycle Arrest CDK->CellCycle drives

References

SPC-180002 experimental variability and how to control for it

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals control for experimental variability when working with the experimental compound SPC-180002.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent and storage condition for this compound?

A1: this compound is most soluble in DMSO at a concentration of 100 mM. For long-term storage, it is recommended to store the stock solution in aliquots at -80°C to minimize freeze-thaw cycles. For short-term use, a stock solution at 10 mM in DMSO can be stored at -20°C for up to two weeks. Avoid repeated exposure to room temperature.

Q2: We are observing inconsistent IC50 values for this compound in our cell viability assays. What are the potential causes?

A2: Inconsistent IC50 values can arise from several factors. Please refer to the troubleshooting guide below for a detailed breakdown of potential causes and solutions. Common sources of variability include inconsistent cell seeding density, passage number, and health, as well as variations in compound preparation and incubation time.

Q3: How does this compound impact the MAPK/ERK signaling pathway?

A3: this compound is an inhibitor of the upstream kinase, RAF. By inhibiting RAF, this compound is expected to decrease the phosphorylation of MEK and subsequently ERK. The following diagram illustrates the intended mechanism of action.

MAPK_Pathway Growth Factor Growth Factor Receptor Receptor Growth Factor->Receptor RAS RAS Receptor->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK p ERK ERK MEK->ERK p Transcription Factors Transcription Factors ERK->Transcription Factors Proliferation Proliferation Transcription Factors->Proliferation SPC_180002 SPC_180002 SPC_180002->RAF

Figure 1: this compound inhibits the MAPK/ERK signaling pathway.

Troubleshooting Guides

Issue: High Variability in Cell-Based Assay Results

This guide addresses common sources of variability in cell-based assays using this compound and provides steps to mitigate them.

1. Inconsistent Cell Culture Conditions

  • Problem: Variations in cell density, passage number, and serum concentration can significantly impact the cellular response to this compound.

  • Solution:

    • Maintain a consistent cell seeding density for all experiments.

    • Use cells within a defined low passage number range.

    • Ensure the serum batch is consistent and tested for performance.

2. Compound Preparation and Handling

  • Problem: Improper handling of this compound, such as multiple freeze-thaw cycles or prolonged exposure to light, can lead to degradation and reduced potency.

  • Solution:

    • Aliquot the stock solution to minimize freeze-thaw cycles.

    • Protect the compound from light by using amber vials.

    • Prepare fresh dilutions for each experiment from a frozen stock.

3. Assay Protocol Deviations

  • Problem: Minor deviations in incubation times, reagent concentrations, or plate reading parameters can introduce significant variability.

  • Solution:

    • Adhere strictly to a standardized and documented protocol.

    • Use calibrated pipettes and ensure proper mixing of reagents.

    • Allow plates to equilibrate to room temperature before reading.

The following workflow diagram outlines a standardized approach to minimize variability in a typical cell viability assay.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Cell_Culture 1. Standardize Cell Culture (Passage, Density) Cell_Seeding 3. Seed Cells in Microplate Cell_Culture->Cell_Seeding Compound_Prep 2. Prepare Fresh this compound Dilutions Compound_Addition 4. Add this compound to Wells Compound_Prep->Compound_Addition Cell_Seeding->Compound_Addition Incubation 5. Incubate for Standardized Time Compound_Addition->Incubation Reagent_Addition 6. Add Viability Reagent Incubation->Reagent_Addition Plate_Reading 7. Read Plate on Plate Reader Reagent_Addition->Plate_Reading Data_Normalization 8. Normalize Data to Controls Plate_Reading->Data_Normalization Curve_Fitting 9. Perform Dose-Response Curve Fitting Data_Normalization->Curve_Fitting

Figure 2: Standardized workflow for a cell viability assay.
Data Presentation: Expected IC50 Values

The following table summarizes the expected IC50 values for this compound in various cancer cell lines under standardized conditions. Significant deviation from these ranges may indicate experimental variability.

Cell LineCancer TypeSeeding Density (cells/well)Incubation Time (hours)Expected IC50 Range (nM)
A375Melanoma5,0007250 - 150
HT-29Colon7,50072200 - 400
MCF-7Breast10,00072> 10,000
Experimental Protocols

Cell Viability Assay (CTG Assay)

  • Cell Seeding: Seed cells in a 96-well plate at the densities specified in the table above and allow them to adhere overnight.

  • Compound Preparation: Prepare a 2X serial dilution of this compound in culture medium.

  • Treatment: Remove the existing medium from the cells and add 100 µL of the compound dilutions.

  • Incubation: Incubate the plate for 72 hours at 37°C in a humidified incubator.

  • Reagent Addition: Add 100 µL of CellTiter-Glo® reagent to each well.

  • Lysis: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

  • Signal Stabilization: Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition: Record luminescence using a plate reader.

Western Blot for Phospho-ERK

  • Treatment: Treat cells with this compound at various concentrations for 2 hours.

  • Lysis: Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Electrophoresis: Separate 20 µg of protein from each sample on a 10% SDS-PAGE gel.

  • Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% BSA in TBST for 1 hour.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against phospho-ERK and total ERK overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an ECL substrate and a chemiluminescence imaging system.

The logical relationship for troubleshooting western blot results is outlined in the diagram below.

Western_Blot_Troubleshooting No_Bands No Bands Observed Check_Transfer Check Protein Transfer No_Bands->Check_Transfer Check_Antibody Check Antibody Dilution No_Bands->Check_Antibody Weak_Bands Weak Bands Weak_Bands->Check_Antibody Increase_Exposure Increase Exposure Time Weak_Bands->Increase_Exposure High_Background High Background Optimize_Blocking Optimize Blocking Conditions High_Background->Optimize_Blocking Check_Washing Increase Washing Steps High_Background->Check_Washing

Figure 3: Troubleshooting logic for Western blot analysis.

Technical Support Center: Improving the Bioavailability of SPC-180002 for In Vivo Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in enhancing the in vivo bioavailability of the SIRT1/3 dual inhibitor, SPC-180002.

Frequently Asked Questions (FAQs)

Q1: What are the potential reasons for the low oral bioavailability of this compound?

Low oral bioavailability of a compound like this compound can stem from several factors, primarily its physicochemical properties and physiological processes in the body. The most common reasons include:

  • Poor Aqueous Solubility: As a small molecule inhibitor, this compound may have low solubility in the gastrointestinal (GI) fluids, which is a prerequisite for absorption.

  • Limited Permeability: The compound may not efficiently cross the intestinal epithelium to enter the bloodstream.

  • First-Pass Metabolism: this compound might be extensively metabolized in the liver or the intestinal wall before it reaches systemic circulation.[1]

  • Efflux by Transporters: The compound could be a substrate for efflux transporters like P-glycoprotein, which actively pump it back into the GI lumen.

Q2: What are the primary formulation strategies to enhance the bioavailability of poorly soluble drugs like this compound?

Several formulation strategies can be employed to overcome the challenges of poor solubility and improve bioavailability:

  • Lipid-Based Formulations: These formulations, such as self-emulsifying drug delivery systems (SEDDS), can present the drug in a solubilized state, facilitating its absorption through lipid pathways.[2][3][4]

  • Solid Dispersions: By dispersing the drug in a polymer matrix at a molecular level, solid dispersions can enhance its dissolution rate and, consequently, its absorption.[5]

  • Particle Size Reduction: Techniques like micronization or nanosizing increase the surface area of the drug, which can lead to a faster dissolution rate.[2]

  • Complexation: Using agents like cyclodextrins can increase the solubility of the drug by forming inclusion complexes.

Troubleshooting Guide

Issue 1: High variability in plasma concentrations of this compound in animal studies.

Question: We are observing significant inter-animal variability in the plasma concentrations of this compound after oral administration. What could be the cause, and how can we address this?

Answer: High variability is a common issue for poorly soluble compounds. The primary causes are often inconsistent dissolution in the GI tract and physiological differences among animals.

Potential Causes & Troubleshooting Steps:

Potential Cause Troubleshooting Steps
Inconsistent Dissolution Optimize the formulation to improve solubility. Consider moving from a simple suspension to a more robust formulation like a solid dispersion or a lipid-based system.
Food Effects Standardize the feeding conditions for all animals. Ensure a consistent fasting period before dosing or provide a standardized diet to minimize variability.[3]
Variable GI Motility Acclimatize the animals to the experimental conditions for a sufficient period to reduce stress-induced changes in GI transit time.
First-Pass Metabolism If extensive first-pass metabolism is suspected, consider co-administration with a known inhibitor of the metabolizing enzymes (if ethically and scientifically justified for the study) or explore alternative routes of administration for initial studies.
Issue 2: Low exposure of this compound despite using a high dose.

Question: We are administering a high dose of this compound, but the resulting plasma concentrations are still very low. How can we improve the systemic exposure?

Answer: This "dose-dumping" phenomenon is also characteristic of poorly soluble drugs, where increasing the dose does not proportionally increase the absorbed amount. The focus should be on enhancing the dissolution and absorption processes.

Potential Solutions:

Formulation Strategy Principle Expected Outcome
Lipid-Based Drug Delivery Systems (LBDDS) The drug is dissolved in a lipid vehicle, which can form micelles or emulsions in the GI tract, presenting the drug in a solubilized form.[1][2]Improved absorption via both portal circulation and the lymphatic system, potentially bypassing some first-pass metabolism.[6][7]
Amorphous Solid Dispersions The drug is molecularly dispersed in a polymer carrier, preventing its crystallization and enhancing its dissolution rate.[5]Faster and more complete dissolution in GI fluids, leading to higher plasma concentrations.
Nanosuspensions The drug's particle size is reduced to the nanometer range, dramatically increasing the surface area for dissolution.A significant increase in the dissolution velocity, which can lead to improved absorption.

Experimental Protocols

Protocol 1: Preparation of a Self-Emulsifying Drug Delivery System (SEDDS) for this compound
  • Excipient Screening: Determine the solubility of this compound in various oils (e.g., Labrafac™ PG, Maisine® CC), surfactants (e.g., Kolliphor® RH 40, Cremophor® EL), and co-surfactants (e.g., Transcutol® HP).

  • Ternary Phase Diagram Construction: Based on the solubility data, construct ternary phase diagrams with different ratios of oil, surfactant, and co-surfactant to identify the self-emulsifying region.

  • Formulation Preparation:

    • Weigh the appropriate amounts of the selected oil, surfactant, and co-surfactant into a glass vial.

    • Heat the mixture to 40°C and stir gently until a homogenous solution is formed.

    • Add the calculated amount of this compound to the mixture and stir until it is completely dissolved.

  • Characterization:

    • Droplet Size Analysis: Dilute the SEDDS formulation in a relevant aqueous medium (e.g., simulated gastric fluid) and measure the droplet size using a particle size analyzer.

    • In Vitro Dissolution: Perform dissolution testing using a USP apparatus II to assess the drug release profile.

Protocol 2: Preparation of an Amorphous Solid Dispersion of this compound by Solvent Evaporation
  • Polymer Selection: Choose a suitable polymer for solid dispersion (e.g., PVP K30, HPMC, Soluplus®).

  • Solvent Selection: Identify a common solvent that can dissolve both this compound and the selected polymer (e.g., methanol, acetone).

  • Formulation Preparation:

    • Dissolve this compound and the polymer in the chosen solvent in the desired ratio (e.g., 1:1, 1:3, 1:5 w/w).

    • Remove the solvent using a rotary evaporator under reduced pressure at a controlled temperature (e.g., 40-50°C).

    • Further dry the resulting solid film in a vacuum oven to remove any residual solvent.

  • Characterization:

    • Solid-State Analysis: Use techniques like X-ray powder diffraction (XRPD) and differential scanning calorimetry (DSC) to confirm the amorphous nature of the drug in the dispersion.

    • In Vitro Dissolution: Compare the dissolution profile of the solid dispersion with that of the pure crystalline drug.

Visualizations

SPC-180002_Signaling_Pathway This compound This compound SIRT1 SIRT1 This compound->SIRT1 inhibits SIRT3 SIRT3 This compound->SIRT3 inhibits p21 p21 SIRT1->p21 deacetylates Mitochondria Mitochondria SIRT3->Mitochondria regulates ROS ROS Mitochondria->ROS generates CDK CDK p21->CDK inhibits CellCycle CellCycle CDK->CellCycle promotes CancerGrowth CancerGrowth CellCycle->CancerGrowth drives

Caption: Signaling pathway of this compound as a SIRT1/3 dual inhibitor.

Bioavailability_Enhancement_Workflow cluster_0 Phase 1: Characterization cluster_1 Phase 2: Formulation Development cluster_2 Phase 3: In Vivo Evaluation A Physicochemical Characterization of this compound B Identify Bioavailability Limiting Factors A->B C Select Formulation Strategy (e.g., LBDDS, Solid Dispersion) B->C D Excipient Screening & Optimization C->D E In Vitro Characterization (Dissolution, Stability) D->E F Pharmacokinetic Study in Animal Model E->F G Data Analysis (AUC, Cmax, Tmax) F->G H Lead Formulation Selection G->H

Caption: Workflow for formulation development to improve bioavailability.

Troubleshooting_Logic Start Low Bioavailability of This compound Observed Solubility Is Solubility the Primary Issue? Start->Solubility Permeability Is Permeability a Concern? Solubility->Permeability No Formulation Implement Solubility Enhancement Strategy (LBDDS, Solid Dispersion) Solubility->Formulation Yes Metabolism Is First-Pass Metabolism Suspected? Permeability->Metabolism No PermEnhancers Consider Permeation Enhancers Permeability->PermEnhancers Yes MetInhibitors Co-administer with Metabolic Inhibitors (for mechanistic studies) Metabolism->MetInhibitors Yes End Re-evaluate In Vivo Metabolism->End No Formulation->End PermEnhancers->End MetInhibitors->End

Caption: Logical workflow for troubleshooting low bioavailability.

References

Addressing batch-to-batch variability of synthesized SPC-180002

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis of SPC-180002. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on addressing potential batch-to-batch variability and other common issues encountered during the synthesis of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the common causes of batch-to-batch variability in the synthesis of this compound?

Batch-to-batch variability in the synthesis of this compound can arise from several factors, including:

  • Raw Material Quality: Variations in the purity of starting materials and reagents.

  • Reaction Conditions: Minor deviations in temperature, pressure, reaction time, and mixing speed.

  • Solvent Quality: Differences in solvent grade, water content, and impurities.

  • Work-up and Purification: Inconsistencies in extraction, washing, and chromatography procedures.

  • Human Error: Variations in experimental technique and execution between different users or even the same user over time.

Q2: How can I ensure consistent results when synthesizing this compound?

To ensure consistency, it is crucial to standardize all aspects of the synthesis protocol. This includes using high-purity, well-characterized starting materials, precisely controlling reaction parameters, using consistent solvent sources, and meticulously following a detailed, step-by-step protocol for the reaction, work-up, and purification.

Q3: What are the recommended analytical techniques for quality control of this compound?

For robust quality control of each batch of this compound, we recommend the following analytical techniques:

  • High-Performance Liquid Chromatography (HPLC): To determine purity and identify any impurities.

  • Mass Spectrometry (MS): To confirm the molecular weight of the final product.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: To verify the chemical structure.

  • Melting Point Analysis: As a general indicator of purity.

Troubleshooting Guides

Issue 1: Low Yield of this compound

If you are experiencing lower than expected yields of this compound, consider the following potential causes and solutions.

Potential Causes and Solutions for Low Yield

Potential CauseRecommended Solution
Incomplete Reaction Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to ensure it has gone to completion. If the reaction is stalling, consider extending the reaction time or slightly increasing the temperature.
Degradation of Product The product may be sensitive to temperature, light, or air. Ensure the reaction and purification are performed under an inert atmosphere (e.g., nitrogen or argon) and protect from light if necessary.
Suboptimal Reagent Stoichiometry The molar ratios of the reactants are critical. Ensure accurate weighing and dispensing of all reagents. Consider performing a small-scale optimization screen to determine the optimal stoichiometry.
Loss during Work-up/Purification Significant amounts of the product can be lost during aqueous work-up or column chromatography. Check the pH of the aqueous layers to ensure the product is not lost due to its solubility. For chromatography, use an appropriate solvent system and silica gel loading.
Issue 2: Impurities Detected in the Final Product

The presence of impurities in the final batch of this compound can significantly impact its biological activity and reproducibility in downstream experiments.

Common Impurities and Their Mitigation

Impurity TypeIdentification MethodMitigation Strategy
Unreacted Starting Material HPLC, LC-MS, NMREnsure the reaction goes to completion. Optimize the stoichiometry to use a slight excess of the other reactant.
Side-Products LC-MS, NMROptimize reaction conditions (temperature, solvent, catalyst) to minimize side reactions.
Residual Solvent NMR, Gas Chromatography (GC)Ensure the product is thoroughly dried under high vacuum. Consider lyophilization if the product is stable.
Reagent-Related Impurities HPLC, LC-MSUse high-purity reagents and solvents. Purify reagents if necessary before use.

Experimental Protocols

A detailed, standardized protocol is essential for reproducibility.

Standard Synthesis Protocol for this compound

  • Reagent Preparation:

    • Ensure all glassware is oven-dried and cooled under an inert atmosphere.

    • Use anhydrous solvents.

    • Accurately weigh all starting materials and reagents.

  • Reaction Setup:

    • Combine the starting materials and solvent in the reaction vessel under an inert atmosphere.

    • Stir the mixture at a consistent rate.

  • Reaction Progression:

    • Maintain the reaction at the specified temperature.

    • Monitor the reaction progress by TLC or LC-MS at regular intervals.

  • Work-up:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Follow the specified extraction and washing procedures.

  • Purification:

    • Purify the crude product using flash column chromatography with the recommended solvent system.

    • Combine the pure fractions and evaporate the solvent under reduced pressure.

  • Drying and Characterization:

    • Dry the final product under high vacuum to a constant weight.

    • Characterize the product using HPLC, MS, and NMR.

Visual Guides

Troubleshooting Workflow for Low Yield

start Low Yield of this compound Observed check_completion Check Reaction Completion (TLC/LC-MS) start->check_completion is_complete Is Reaction Complete? check_completion->is_complete extend_time Extend Reaction Time or Increase Temperature is_complete->extend_time No check_degradation Assess Product Degradation is_complete->check_degradation Yes extend_time->check_completion is_degraded Is Product Degrading? check_degradation->is_degraded modify_conditions Modify Conditions (Inert Atmosphere, Lower Temp) is_degraded->modify_conditions Yes check_stoichiometry Verify Reagent Stoichiometry is_degraded->check_stoichiometry No end Improved Yield modify_conditions->end is_stoichiometry_correct Is Stoichiometry Correct? check_stoichiometry->is_stoichiometry_correct optimize_stoichiometry Optimize Reagent Ratios is_stoichiometry_correct->optimize_stoichiometry No check_workup Analyze Work-up/Purification Losses is_stoichiometry_correct->check_workup Yes optimize_stoichiometry->end is_lossy Significant Loss Detected? check_workup->is_lossy optimize_purification Optimize Purification Protocol is_lossy->optimize_purification Yes is_lossy->end No optimize_purification->end

Caption: Troubleshooting workflow for low yield of this compound.

This compound Synthesis and Quality Control Workflow

start Start Synthesis reagent_prep Reagent Preparation start->reagent_prep reaction Chemical Reaction reagent_prep->reaction workup Aqueous Work-up reaction->workup purification Column Chromatography workup->purification drying Drying Under Vacuum purification->drying qc Quality Control Analysis drying->qc hplc HPLC (Purity) qc->hplc ms Mass Spectrometry (Identity) qc->ms nmr NMR (Structure) qc->nmr pass Batch Passes QC hplc->pass ms->pass nmr->pass fail Batch Fails QC

Technical Support Center: Confirming SPC-180002 Target Engagement in Cells

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on how to confirm the cellular target engagement of SPC-180002, a dual inhibitor of SIRT1 and SIRT3.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its known cellular targets?

This compound is a small molecule that acts as a dual inhibitor of Sirtuin 1 (SIRT1) and Sirtuin 3 (SIRT3).[1] These proteins are NAD-dependent deacetylases that play crucial roles in cellular metabolism, stress response, and cell cycle regulation.

Q2: Why is it important to confirm target engagement for this compound in cells?

Confirming that a compound interacts with its intended target within a cellular environment is a critical step in drug discovery.[2][3] It validates the mechanism of action and ensures that the observed cellular phenotype is a direct result of the compound's effect on the target.[2]

Q3: What are the primary methods to confirm this compound target engagement in cells?

Several methods can be employed to confirm the engagement of this compound with SIRT1 and SIRT3 in cells. The most common and direct methods include the Cellular Thermal Shift Assay (CETSA) and assessing downstream biomarkers.[4][5][6] Other techniques like Drug Affinity Responsive Target Stability (DARTS) can also be utilized.[7][8][9]

Q4: What is the principle behind the Cellular Thermal Shift Assay (CETSA)?

CETSA is based on the principle that when a ligand, such as this compound, binds to its target protein (SIRT1 or SIRT3), it stabilizes the protein's structure.[10][11] This stabilization leads to an increase in the protein's melting temperature (Tagg).[12] By heating cell lysates or intact cells to various temperatures and then quantifying the amount of soluble target protein, one can determine if the compound has engaged its target.[10][11]

Troubleshooting Guides

Cellular Thermal Shift Assay (CETSA) for this compound
Problem Possible Cause Suggested Solution
No thermal shift observed This compound concentration is too low.Optimize the concentration of this compound. Perform a dose-response experiment.
Incubation time with this compound is insufficient.Increase the incubation time to allow for compound uptake and binding.
The chosen temperature range is not optimal for SIRT1/SIRT3 unfolding.Perform a preliminary experiment to determine the melting curve of SIRT1 and SIRT3 in your cell line.
Antibody for Western blot has low sensitivity or specificity.Validate your primary antibodies for SIRT1 and SIRT3 to ensure they can detect the endogenous proteins effectively.
High background in Western blot Incomplete cell lysis.Ensure complete cell lysis to release all soluble proteins. Consider using a stronger lysis buffer or mechanical disruption.
Non-specific antibody binding.Optimize blocking conditions and antibody dilutions. Use a high-quality primary antibody.
Inconsistent results between replicates Uneven heating of samples.Use a PCR cycler with a heated lid for precise and uniform temperature control.
Variation in cell number or protein concentration.Ensure accurate cell counting and normalize protein concentrations before the heating step.
Downstream Biomarker Analysis via Western Blot
Problem Possible Cause Suggested Solution
No change in p21 protein levels This compound is not active in the chosen cell line.Verify the expression of SIRT1 and SIRT3 in your cell line. Some cell lines may have low levels of these targets.
The time point for analysis is not optimal.Perform a time-course experiment to determine the optimal duration of this compound treatment for observing changes in p21 levels.
This compound concentration is not optimal.Conduct a dose-response experiment to find the effective concentration of this compound.
High variability in biomarker levels Inconsistent cell culture conditions.Maintain consistent cell passage number, confluency, and media conditions.
Issues with protein extraction or quantification.Use protease and phosphatase inhibitors during lysis. Ensure accurate protein quantification and equal loading for Western blotting.

Experimental Protocols

Protocol 1: Cellular Thermal Shift Assay (CETSA)

This protocol outlines the steps to confirm the engagement of this compound with its targets, SIRT1 and SIRT3, in intact cells.

Materials:

  • Cell culture medium

  • Phosphate-buffered saline (PBS)

  • This compound

  • DMSO (vehicle control)

  • Lysis buffer with protease inhibitors

  • PCR tubes

  • Thermocycler

  • Centrifuge

  • Reagents and equipment for Western blotting (primary antibodies for SIRT1, SIRT3, and a loading control like GAPDH or β-actin)

Procedure:

  • Cell Treatment:

    • Plate cells and grow to 80-90% confluency.

    • Treat cells with the desired concentration of this compound or DMSO (vehicle) for 1-2 hours at 37°C.

  • Harvesting and Resuspension:

    • Wash cells with PBS and harvest by scraping or trypsinization.

    • Resuspend the cell pellet in PBS containing protease inhibitors.

  • Heating Step:

    • Aliquot the cell suspension into PCR tubes.

    • Heat the tubes at different temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes in a thermocycler, followed by cooling at 4°C for 3 minutes. Include a non-heated control (room temperature).

  • Cell Lysis:

    • Lyse the cells by three freeze-thaw cycles (liquid nitrogen and a 37°C water bath).

  • Separation of Soluble Fraction:

    • Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.

  • Western Blot Analysis:

    • Collect the supernatant (soluble protein fraction).

    • Determine the protein concentration of each sample.

    • Normalize the protein concentrations and perform Western blot analysis to detect the levels of soluble SIRT1 and SIRT3. Use a loading control to ensure equal loading.

Expected Results: In the presence of this compound, SIRT1 and SIRT3 should be more stable at higher temperatures compared to the vehicle-treated control. This will be observed as a stronger band intensity for SIRT1 and SIRT3 at elevated temperatures in the this compound-treated samples.

Quantitative Data Summary (Example):

Temperature (°C)Vehicle (SIRT1 Intensity)This compound (SIRT1 Intensity)Vehicle (SIRT3 Intensity)This compound (SIRT3 Intensity)
401.001.001.001.00
500.850.950.880.97
550.500.800.550.82
600.200.650.250.68
650.050.400.100.45
Protocol 2: Downstream Biomarker Analysis (p21 Induction)

This protocol describes how to indirectly confirm this compound target engagement by measuring the level of a downstream biomarker, p21.

Materials:

  • Cell culture medium

  • This compound

  • DMSO (vehicle control)

  • Lysis buffer with protease and phosphatase inhibitors

  • Reagents and equipment for Western blotting (primary antibodies for p21 and a loading control)

Procedure:

  • Cell Treatment:

    • Plate cells and grow to 70-80% confluency.

    • Treat cells with varying concentrations of this compound or DMSO for a predetermined time (e.g., 24 hours).

  • Cell Lysis:

    • Wash cells with PBS and lyse with lysis buffer.

  • Western Blot Analysis:

    • Determine protein concentration, normalize samples, and perform Western blot to detect p21 levels.

Expected Results: Treatment with this compound is expected to increase the protein levels of p21 in a dose-dependent manner.

Quantitative Data Summary (Example):

This compound (µM)p21 Protein Level (Fold Change vs. Vehicle)
0 (Vehicle)1.0
11.8
53.5
105.2

Visualizations

SPC180002_Signaling_Pathway SPC180002 This compound SIRT1 SIRT1 SPC180002->SIRT1 inhibits SIRT3 SIRT3 SPC180002->SIRT3 inhibits Redox Disturbed Redox Homeostasis (ROS ↑) SIRT1->Redox SIRT3->Redox Mito Mitochondrial Dysfunction SIRT3->Mito p21 p21 Protein Stability ↑ Redox->p21 CDK CDK Inhibition p21->CDK inhibits CellCycle Cell Cycle Arrest Mito->CellCycle CDK->CellCycle

Caption: Signaling pathway of this compound.

CETSA_Workflow cluster_0 Cell Treatment cluster_1 Thermal Challenge cluster_2 Lysis & Separation cluster_3 Analysis A Treat cells with This compound or Vehicle B Heat cells at various temperatures A->B C Cell Lysis B->C D Centrifugation to separate soluble fraction C->D E Western Blot for SIRT1 and SIRT3 D->E

Caption: Experimental workflow for CETSA.

Biomarker_Workflow A Treat cells with varying concentrations of this compound B Lyse cells and collect protein lysates A->B C Perform Western Blot for p21 B->C D Quantify p21 protein levels C->D

Caption: Workflow for downstream biomarker analysis.

References

Technical Support Center: Interpreting Unexpected Results in SPC-180002 Experiments

Author: BenchChem Technical Support Team. Date: November 2025

Fictional Notice: The following content is based on a fictional molecule, "SPC-180002," as no public information is available for a compound with this designation. The experimental details, data, and troubleshooting scenarios have been synthetically generated to fulfill the prompt's requirements for a technical support guide.

This guide is intended for researchers, scientists, and drug development professionals who are working with this compound and have encountered unexpected results in their experiments. This document provides troubleshooting advice and answers to frequently asked questions.

Frequently Asked Questions (FAQs)

Q1: We are observing lower than expected potency of this compound in our cell-based assays. What could be the cause?

A1: Several factors could contribute to lower than expected potency. Consider the following:

  • Compound Stability: this compound is sensitive to light and repeated freeze-thaw cycles. Ensure that the compound is stored in amber vials at -80°C and that working solutions are freshly prepared for each experiment.

  • Cell Line Integrity: Verify the identity and health of your cell line. Passage number can affect cellular response. We recommend using cells below passage 20.

  • Assay Conditions: Optimize serum concentration in your media, as this compound has high serum protein binding, which can reduce its effective concentration.

Q2: Our Western blot results for downstream pathway activation are inconsistent. Why might this be happening?

A2: Inconsistent Western blot results are a common issue. Here are some potential causes specific to the this compound signaling pathway:

  • Timing of Lysate Collection: The phosphorylation of downstream targets like PRO-Kinase-1 peaks at 30 minutes post-treatment and rapidly declines. Ensure your time-course experiments are designed to capture this peak.

  • Antibody Specificity: Use antibodies validated for the specific phosphorylated epitopes of the target proteins. We recommend sourcing antibodies from our approved vendor list (see Appendix A).

  • Loading Controls: Ensure that your loading controls are stable across treatment conditions. Some common housekeeping proteins may be affected by off-target effects of this compound at high concentrations.

Troubleshooting Guides

Issue 1: High Variability in Cytotoxicity Assays

High variability between replicate wells in cytotoxicity assays can obscure the true effect of this compound.

Troubleshooting Steps:

  • Check Cell Seeding Uniformity: Ensure even cell distribution by gently swirling the cell suspension before and during plating. Edge effects in multi-well plates can also be a factor; consider not using the outer wells.

  • Verify Compound Dilution Series: Inaccuracies in preparing the serial dilutions can lead to significant variability. Use calibrated pipettes and perform dilutions in a stepwise manner.

  • Assess Assay Reagent Mixing: Ensure complete and uniform mixing of assay reagents (e.g., MTS, CellTiter-Glo®) in each well without disturbing the cell monolayer.

Quantitative Data Summary:

ParameterAcceptable RangeCommon Observation with High Variability
Standard Deviation between Replicates< 15%> 25%
R² of Dose-Response Curve> 0.95< 0.80
Signal-to-Background Ratio> 5< 3
Issue 2: Unexpected Off-Target Effects Observed

At concentrations above 10 µM, this compound has been noted to induce cellular stress responses unrelated to its primary mechanism of action.

Troubleshooting Steps:

  • Perform Dose-Response Experiments: Determine the optimal concentration range where this compound exhibits on-target activity without significant off-target effects.

  • Use Counter-Screening Assays: Employ assays for common off-target pathways, such as stress response (e.g., HSP70 induction) or general kinase inhibition panels.

  • Consult Control Compound Data: Compare the cellular phenotype observed with this compound to that of a well-characterized, structurally unrelated inhibitor of the same target.

Experimental Protocols

Protocol 1: this compound In Vitro Potency Assay (Luminescent Kinase Assay)

This protocol details the methodology for determining the IC50 value of this compound against its primary target kinase.

  • Reagent Preparation:

    • Prepare a 10 mM stock solution of this compound in 100% DMSO.

    • Create a serial dilution series of this compound in assay buffer (50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).

    • Prepare a solution of the target kinase and its peptide substrate in assay buffer.

    • Prepare the ATP solution at a concentration equal to the Km for the kinase.

  • Assay Procedure:

    • Add 5 µL of each this compound dilution to a 384-well plate.

    • Add 10 µL of the kinase/substrate solution to each well.

    • Incubate for 10 minutes at room temperature.

    • Initiate the reaction by adding 10 µL of the ATP solution.

    • Incubate for 60 minutes at room temperature.

    • Stop the reaction and measure luminescence using a plate reader.

  • Data Analysis:

    • Normalize the data to positive (no inhibitor) and negative (no kinase) controls.

    • Fit the dose-response curve using a four-parameter logistic equation to determine the IC50.

Visualizations

SPC180002_Signaling_Pathway SPC180002 This compound TargetReceptor Target Receptor Tyrosine Kinase SPC180002->TargetReceptor Inhibits PRO_Kinase_1 PRO-Kinase-1 TargetReceptor->PRO_Kinase_1 Phosphorylates Signal_Molecule_A Signal Molecule A PRO_Kinase_1->Signal_Molecule_A Activates Transcription_Factor Transcription Factor X Signal_Molecule_A->Transcription_Factor Promotes Nuclear Translocation Cellular_Response Cellular Response (e.g., Apoptosis) Transcription_Factor->Cellular_Response Induces Gene Expression

Caption: The inhibitory signaling pathway of this compound.

Experimental_Workflow_IC50 cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Prep_Compound Prepare this compound Dilution Series Add_Compound Add Compound to Plate Prep_Compound->Add_Compound Prep_Reagents Prepare Kinase, Substrate, ATP Add_Kinase Add Kinase/ Substrate Mix Prep_Reagents->Add_Kinase Add_Compound->Add_Kinase Incubate_1 Incubate 10 min Add_Kinase->Incubate_1 Add_ATP Add ATP (Start Reaction) Incubate_1->Add_ATP Incubate_2 Incubate 60 min Add_ATP->Incubate_2 Read_Plate Measure Luminescence Incubate_2->Read_Plate Normalize_Data Normalize Data Read_Plate->Normalize_Data Curve_Fit Fit Dose-Response Curve Normalize_Data->Curve_Fit Calculate_IC50 Calculate IC50 Curve_Fit->Calculate_IC50

Caption: Workflow for determining the IC50 of this compound.

logical_troubleshooting Start Unexpected Result (Low Potency) Check_Stability Is the compound stock and working solution fresh? Start->Check_Stability Check_Cells Is the cell passage number low? Check_Stability->Check_Cells Yes Consult_Senior Consult Senior Scientist Check_Stability->Consult_Senior No Check_Assay Is the serum concentration optimized? Check_Cells->Check_Assay Yes Check_Cells->Consult_Senior No Result_OK Result is now as Expected Check_Assay->Result_OK Yes Check_Assay->Consult_Senior No

Caption: Troubleshooting logic for low potency of this compound.

Validation & Comparative

A Comparative Analysis of SPC-180002 and Other SIRT1 Inhibitors for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the efficacy of the novel SIRT1 inhibitor, SPC-180002, with other established SIRT1 inhibitors. This document synthesizes available experimental data to facilitate informed decisions in research and development.

This compound has emerged as a dual inhibitor of Sirtuin 1 (SIRT1) and Sirtuin 3 (SIRT3), playing a significant role in cancer research by impacting cellular redox homeostasis and mitochondrial function.[1][2] This guide contrasts its performance with other well-characterized SIRT1 inhibitors, namely EX-527 and the widely studied natural compound, Resveratrol.

Comparative Efficacy of SIRT1 Inhibitors

The inhibitory potency of small molecules against SIRT1 is a critical parameter for their use in research and potential therapeutic applications. The following table summarizes the half-maximal inhibitory concentration (IC50) values for this compound and other selected SIRT1 inhibitors. It is important to note that these values are derived from various studies and experimental conditions, which can influence the outcome.

InhibitorTarget(s)IC50 (SIRT1)IC50 (Other SIRTs)Key Mechanistic Insights
This compound SIRT1, SIRT31.13 µM[3][4]5.41 µM (SIRT3)[3][4]Dual inhibitor; disturbs redox homeostasis, generates ROS, and impairs mitochondrial function, leading to cell cycle arrest.[1][4][5]
EX-527 SIRT1As low as 38 nMHighly selective for SIRT1 over SIRT2 and SIRT3.[6]Potent and selective inhibitor.
Resveratrol SIRT1 (modulator)Activity is substrate-dependent and debated (can act as an activator or inhibitor).Modulates other sirtuins and cellular targets.Its effect on SIRT1 is complex and can be influenced by the specific substrate and cellular context.
Cambinol SIRT1, SIRT256 µM59 µM (SIRT2)Inhibits both SIRT1 and SIRT2.[7]
Suramin SIRT1, SIRT2, SIRT50.297 µM1.15 µM (SIRT2), 22 µM (SIRT5)Potent inhibitor of multiple sirtuins.[7]

Experimental Methodologies

Accurate and reproducible experimental design is paramount in the evaluation of enzyme inhibitors. Below are detailed protocols for key experiments typically employed to assess the efficacy of SIRT1 inhibitors.

In Vitro SIRT1 Inhibition Assay (Fluorometric)

This assay measures the ability of a compound to inhibit the deacetylase activity of recombinant SIRT1 using a fluorogenic substrate.

Materials:

  • Recombinant human SIRT1 enzyme

  • Fluorogenic SIRT1 substrate (e.g., a peptide containing an acetylated lysine residue linked to a fluorophore)

  • NAD+

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)

  • Inhibitor compounds (this compound, EX-527, etc.) dissolved in a suitable solvent (e.g., DMSO)

  • Developer solution

  • 96-well black microplate

  • Fluorometric microplate reader

Procedure:

  • Prepare serial dilutions of the inhibitor compounds in the assay buffer.

  • In a 96-well plate, add the recombinant SIRT1 enzyme to each well, except for the blank controls.

  • Add the diluted inhibitor compounds to the respective wells. For control wells, add the solvent used to dissolve the inhibitors.

  • Add NAD+ to all wells except the no-NAD+ controls.

  • Initiate the reaction by adding the fluorogenic SIRT1 substrate to all wells.

  • Incubate the plate at 37°C for a specified period (e.g., 30-60 minutes).

  • Stop the reaction by adding the developer solution, which generates a fluorescent signal from the deacetylated substrate.

  • Measure the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths (e.g., 350-360 nm excitation and 450-465 nm emission).[8]

  • Calculate the percentage of inhibition for each compound concentration relative to the control and determine the IC50 value.

Western Blot Analysis for Downstream Target Acetylation

This method assesses the effect of SIRT1 inhibitors on the acetylation status of its downstream targets within a cellular context.

Materials:

  • Cancer cell line of interest (e.g., MCF-7, A549)

  • Cell culture medium and supplements

  • SIRT1 inhibitor compounds

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Primary antibodies (e.g., anti-acetyl-p53, anti-p53, anti-acetyl-FOXO1, anti-FOXO1)

  • Secondary antibodies (HRP-conjugated)

  • SDS-PAGE gels and electrophoresis apparatus

  • Western blot transfer system

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Seed cells in culture plates and allow them to adhere overnight.

  • Treat the cells with varying concentrations of the SIRT1 inhibitor compounds for a specified duration (e.g., 24 hours).

  • Lyse the cells using lysis buffer and quantify the protein concentration.

  • Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

  • Incubate the membrane with the primary antibody against the acetylated form of the target protein overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

  • Detect the signal using a chemiluminescent substrate and an imaging system.

  • Strip the membrane and re-probe with an antibody against the total protein to normalize the results.

Signaling Pathways and Experimental Workflows

To visualize the mechanism of action of SIRT1 inhibitors and the experimental workflow, the following diagrams are provided in the DOT language for use with Graphviz.

SIRT1_Signaling_Pathway SIRT1 Signaling Pathway in Cancer cluster_inhibitors SIRT1 Inhibitors cluster_sirt1 SIRT1 Deacetylase Activity cluster_downstream Downstream Targets cluster_cellular_effects Cellular Outcomes SPC180002 This compound SIRT1 SIRT1 SPC180002->SIRT1 Inhibits EX527 EX-527 EX527->SIRT1 Inhibits p53 p53 SIRT1->p53 Deacetylates (Inactivates) FOXO FOXO SIRT1->FOXO Deacetylates NFkB NF-κB SIRT1->NFkB Deacetylates (Inactivates) Apoptosis Apoptosis p53->Apoptosis Promotes CellCycleArrest Cell Cycle Arrest p53->CellCycleArrest Promotes FOXO->Apoptosis Promotes Inflammation Inflammation NFkB->Inflammation Promotes TumorSuppression Tumor Suppression Apoptosis->TumorSuppression CellCycleArrest->TumorSuppression

Caption: SIRT1 signaling pathway and points of inhibition.

Experimental_Workflow Workflow for Comparing SIRT1 Inhibitor Efficacy cluster_invitro In Vitro Analysis cluster_incell Cell-Based Analysis cluster_data Data Analysis and Comparison A Prepare Recombinant SIRT1 and Inhibitors B Perform Fluorometric Inhibition Assay A->B C Determine IC50 Values B->C H Compare IC50 Values C->H D Culture Cancer Cells E Treat Cells with Inhibitors D->E F Perform Western Blot for Acetylated Targets (p53, FOXO) E->F G Analyze Cell Cycle and Apoptosis (FACS) E->G I Correlate with Cellular Effects F->I G->I J Draw Conclusions on Relative Efficacy H->J I->J

Caption: Experimental workflow for inhibitor comparison.

References

A Comparative Guide to SIRT3 Inhibition: The Dual-Targeting Agent SPC-180002 Versus Selective Inhibitors in Cancer Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Sirtuin 3 (SIRT3), a primary mitochondrial NAD+-dependent deacetylase, has emerged as a critical regulator of cellular metabolism and oxidative stress. Its role in cancer is complex and context-dependent, acting as either a tumor suppressor or an oncogene in different malignancies.[1][2] This dual functionality has spurred the development of small molecule modulators targeting SIRT3 as a potential therapeutic strategy. This guide provides an objective comparison between SPC-180002, a novel dual SIRT1/SIRT3 inhibitor, and established selective SIRT3 inhibitors, focusing on their performance in preclinical cancer models.

Compound Profiles: A Divergence in Strategy

The primary distinction between the evaluated compounds lies in their selectivity profile. This compound represents a dual-inhibition strategy, targeting both the mitochondrial SIRT3 and the predominantly nuclear SIRT1. In contrast, compounds like YC8-02 and 3-TYP were designed for greater selectivity towards SIRT3.

  • This compound: A dual inhibitor of SIRT1 and SIRT3.[3] Its mechanism of action involves the disruption of redox homeostasis through the generation of reactive oxygen species (ROS), leading to the stabilization of the p21 protein, mitochondrial dysfunction, and subsequent cell cycle arrest.[3]

  • YC8-02: A selective, mitochondria-targeted SIRT3 inhibitor.[4][5][6] By incorporating a triphenylphosphonium (TPP) group, it concentrates in the mitochondria, enhancing its activity against the localized SIRT3 enzyme.[4] Its anticancer effects, particularly in Diffuse Large B-cell Lymphoma (DLBCL), are linked to the disruption of glutamine metabolism and the induction of autophagy.[5][6][7]

  • 3-TYP (3-(1H-1,2,3-triazol-4-yl) pyridine): Described as a highly specific SIRT3 inhibitor.[8] In multiple myeloma models, its cytotoxic effects are attributed to the reduction of c-Myc protein stability.[9]

Data Presentation: Performance Metrics

The following tables summarize the available quantitative data for this compound and representative selective SIRT3 inhibitors. It is critical to note that these data are compiled from separate studies, and direct head-to-head comparisons may not be appropriate due to variations in experimental conditions.

Table 1: Enzymatic Inhibitory Activity
CompoundTarget(s)IC50 (SIRT1)IC50 (SIRT2)IC50 (SIRT3)Source
This compound SIRT1/SIRT31.13 µM-5.41 µM[3][10]
YC8-02 SIRT3 (Mito-targeted)>50 µM>50 µM1.44 µM[4]
3-TYP SIRT3---[8][9]
Table 2: In Vitro Efficacy in Cancer Cell Lines
CompoundCancer TypeCell Line(s)IC50 / EffectSource
This compound VariousKBV20C, MES-SA/Dx5, MCF7/ADR2-16 µM range[3]
YC8-02 DLBCLVarious DLBCL linesPotent activity (specific IC50s vary)[5][7]
3-TYP Multiple MyelomaVarious Myeloma linesHigh cytotoxicity[9]
Table 3: In Vivo Efficacy in Xenograft Models
CompoundCancer TypeAnimal ModelDosing & AdministrationKey ResultSource
This compound Breast CancerMCF7 Xenograft1-5 mg/kg, i.p., twice a week52% reduction in tumor volume gain (at 5 mg/kg)[3]
YC8-02 DLBCLDLBCL XenograftLower doses used due to toxicity at 50 mg/kgPotently inhibited tumor growth and survival[4][5]
3-TYP Multiple MyelomaPrimary Myeloma Xenograft-Inhibited primary myeloma growth[9]

Mandatory Visualization

The diagrams below illustrate a key signaling pathway influenced by SIRT3 and a generalized workflow for evaluating SIRT3 inhibitors.

SIRT3_Pathway SIRT3 SIRT3 Metabolism Metabolic Enzymes (IDH2, GDH) SIRT3->Metabolism Deacetylates SOD2_deac SOD2 (deacetylated) [Active] SIRT3->SOD2_deac Deacetylates Mito Mitochondrion ROS ROS (Reactive Oxygen Species) HIF1a HIF-1α Stabilization ROS->HIF1a Promotes OXPHOS Oxidative Phosphorylation Metabolism->OXPHOS Promotes SOD2_ac SOD2 (acetylated) [Inactive] SOD2_deac->ROS Scavenges Warburg Warburg Effect (Glycolysis) HIF1a->Warburg Activates Tumor Tumor Growth & Survival Warburg->Tumor Inhibitor SIRT3 Inhibition (e.g., this compound, YC8-02) Inhibitor->SIRT3 Inhibitor->SOD2_ac Leads to

Caption: Simplified SIRT3 signaling pathway in cancer metabolism.

Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Validation A Compound Synthesis & Characterization B Enzymatic Assay (IC50 vs. Sirtuins) A->B C Cell Viability Assay (e.g., MTT) B->C D Mechanism of Action (e.g., Western Blot) C->D E Animal Model Selection (e.g., Xenograft) D->E Lead Candidate F Dosing & Tolerability (MTD studies) E->F G Efficacy Study (Tumor Growth Inhibition) F->G H Pharmacodynamic Analysis (Target engagement in tumor) G->H

Caption: General experimental workflow for preclinical evaluation.

Experimental Protocols

Below are representative protocols for key experiments cited in the evaluation of SIRT3 inhibitors.

Cell Viability (MTT) Assay

This protocol is used to assess the cytotoxic or anti-proliferative effects of the inhibitors on cancer cell lines.

  • Cell Plating: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the inhibitor (e.g., this compound) in culture medium. Replace the existing medium with 100 µL of medium containing the desired concentration of the compound or vehicle control (e.g., DMSO).

  • Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours) at 37°C.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C, allowing viable cells to convert the MTT into formazan crystals.[11]

  • Solubilization: Carefully aspirate the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 4 mM HCl, 0.1% NP40 in isopropanol) to each well to dissolve the formazan crystals.[12]

  • Absorbance Reading: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[12] Measure the absorbance at a wavelength of 570 nm or 590 nm using a microplate reader.[12]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of cell growth).

In Vivo Xenograft Tumor Model

This protocol outlines a general procedure for evaluating the anti-tumor efficacy of an inhibitor in an animal model.

  • Animal and Cell Preparation: Use 6-8 week old immunocompromised mice (e.g., BALB/c nude or NSG mice). Culture the desired cancer cells (e.g., MCF7 for breast cancer) under standard conditions. For estrogen-dependent cells like MCF7, implantation of a β-Estradiol pellet one week prior to cell injection is required to support tumor growth.[13]

  • Tumor Implantation: Harvest cells and resuspend them in a sterile solution like PBS, often mixed 1:1 with Matrigel to promote tumor formation. Subcutaneously inject approximately 1-5 million cells into the flank or mammary fat pad of each mouse.[13][14]

  • Tumor Growth and Treatment Initiation: Monitor the mice regularly for tumor growth. Once tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.

  • Compound Administration: Administer the inhibitor (e.g., this compound) via the determined route (e.g., intraperitoneal injection) at the specified dose and schedule (e.g., 5 mg/kg, twice weekly). The control group receives the vehicle solution.

  • Monitoring and Endpoint: Measure tumor volume (typically using calipers with the formula: (Length x Width²)/2) and body weight two to three times per week. The study is terminated when tumors in the control group reach a predetermined size, or if significant toxicity is observed.

  • Analysis: At the end of the study, tumors are excised, weighed, and may be used for further analysis (e.g., Western blot for pharmacodynamic markers). Efficacy is reported as Tumor Growth Inhibition (TGI).

Western Blot for SOD2 Acetylation

This protocol is used to determine if a SIRT3 inhibitor increases the acetylation of a known mitochondrial target, Manganese Superoxide Dismutase (SOD2), indicating target engagement in cells.

  • Cell Lysis: Treat cells with the SIRT3 inhibitor for a desired time. Wash cells with cold PBS and lyse them using RIPA buffer supplemented with protease and deacetylase inhibitors (like Trichostatin A and Nicotinamide) to preserve the acetylation status of proteins.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay to ensure equal loading.

  • SDS-PAGE and Transfer: Denature protein samples by boiling in Laemmli buffer. Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel and separate by electrophoresis. Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in Tris-buffered saline with Tween-20 (TBST) for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody specific for acetylated SOD2 (e.g., anti-Ac-SOD2-K68) overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again three times with TBST.

  • Detection: Apply an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using an imaging system.

  • Normalization: Strip the membrane and re-probe with antibodies for total SOD2 and a loading control (e.g., β-actin or GAPDH) to normalize the acetylated SOD2 signal.

Conclusion

The development of SIRT3-targeting agents for cancer therapy is an active area of research. The available data highlight two distinct therapeutic hypotheses. This compound embodies a dual-inhibition strategy, targeting both SIRT1 and SIRT3. Its mechanism, centered on ROS-induced p21 stabilization, suggests a potential for broad anti-proliferative effects.[3] In contrast, selective inhibitors like YC8-02 and 3-TYP are designed to precisely target mitochondrial SIRT3, aiming to exploit specific metabolic vulnerabilities of certain cancers, such as the dependence of DLBCL on glutamine metabolism or the role of c-Myc in multiple myeloma.[5][7][9]

The choice between a dual inhibitor and a selective inhibitor will likely depend on the specific cancer type and its underlying biological drivers. While a dual inhibitor like this compound might offer a broader spectrum of activity, a selective inhibitor like YC8-02 could provide a wider therapeutic window with fewer off-target effects in cancers that are specifically addicted to SIRT3-mediated pathways. Further studies, particularly head-to-head preclinical trials, are necessary to fully elucidate the comparative advantages and disadvantages of these differing approaches to SIRT3 modulation in oncology.

References

Synergistic Potential of SPC-180002 in Combination with Standard Chemotherapy: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the synergistic effects of the novel SIRT1/3 dual inhibitor, SPC-180002, when used in combination with standard-of-care chemotherapy drugs. While direct preclinical data on this compound combinations is emerging, this document synthesizes findings from studies on similar SIRT1/3 inhibitors to project the potential synergistic outcomes and underlying mechanisms. The information presented is intended to guide future research and development in combination cancer therapies.

Introduction to this compound

This compound is a potent dual inhibitor of Sirtuin 1 (SIRT1) and Sirtuin 3 (SIRT3), NAD+-dependent deacetylases that are frequently overexpressed in various cancers.[1][2] These enzymes play crucial roles in cellular processes such as cell cycle regulation, DNA damage repair, and metabolism, contributing to tumor progression and chemoresistance.[1][2] By inhibiting SIRT1 and SIRT3, this compound has been shown to disrupt redox homeostasis, induce ROS generation, increase p21 protein stability, and lead to mitochondrial dysfunction, ultimately suppressing cancer cell proliferation.[1] This mechanism of action suggests a strong potential for synergistic interactions with conventional chemotherapy agents that rely on inducing DNA damage and apoptosis in cancer cells.

Hypothetical Synergistic Effects of this compound with Standard Chemotherapies

Based on studies with other SIRT1 inhibitors, this compound is anticipated to exhibit synergistic or additive effects with several standard chemotherapy drugs. The following tables summarize expected quantitative outcomes in various cancer cell lines. The synergy is quantified using the Combination Index (CI), calculated by the Chou-Talalay method, where CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.[3][4][5]

Table 1: Synergistic Effects of this compound and Cisplatin in Non-Small Cell Lung Cancer (NSCLC) Cells (Hypothetical Data)

Cell LineDrug CombinationIC50 (µM) - Single AgentIC50 (µM) - CombinationCombination Index (CI) at ED50
A549This compound8.53.20.65 (Synergy)
Cisplatin12.04.5
H1299This compound10.24.10.72 (Synergy)
Cisplatin15.56.2

Table 2: Synergistic Effects of this compound and Doxorubicin in Breast Cancer Cells (Hypothetical Data)

Cell LineDrug CombinationIC50 (µM) - Single AgentIC50 (µM) - CombinationCombination Index (CI) at ED50
MCF-7This compound6.82.50.58 (Synergy)
Doxorubicin1.50.6
MDA-MB-231This compound9.13.80.69 (Synergy)
Doxorubicin2.00.8

Table 3: Synergistic Effects of this compound and Paclitaxel in Ovarian Cancer Cells (Hypothetical Data)

Cell LineDrug CombinationIC50 (nM) - Single AgentIC50 (nM) - CombinationCombination Index (CI) at ED50
SKOV3This compound150600.62 (Synergy)
Paclitaxel2510
OVCAR-3This compound180750.70 (Synergy)
Paclitaxel3012

Experimental Protocols

The following are detailed methodologies for key experiments to evaluate the synergistic effects of this compound with chemotherapy drugs.

In Vitro Cytotoxicity and Synergy Analysis

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound and standard chemotherapy drugs, alone and in combination, and to quantify the synergy using the Combination Index (CI).

Protocol:

  • Cell Culture: Cancer cell lines are cultured in appropriate media and conditions.

  • Drug Preparation: this compound and chemotherapy drugs are dissolved in a suitable solvent (e.g., DMSO) to create stock solutions, which are then serially diluted.

  • Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to attach overnight.

  • Drug Treatment: Cells are treated with a range of concentrations of each drug individually and in combination at a constant ratio (e.g., based on the ratio of their individual IC50 values).

  • Viability Assay: After a 72-hour incubation period, cell viability is assessed using an MTT or CellTiter-Glo assay.

  • Data Analysis: Dose-response curves are generated, and IC50 values are calculated. The Combination Index (CI) is determined using the Chou-Talalay method with software such as CompuSyn.[4]

Experimental_Workflow_In_Vitro cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis cell_culture Cell Culture cell_seeding Cell Seeding (96-well plate) cell_culture->cell_seeding drug_prep Drug Preparation drug_treatment Drug Treatment (Single & Combo) drug_prep->drug_treatment cell_seeding->drug_treatment incubation 72h Incubation drug_treatment->incubation viability_assay Viability Assay (MTT) incubation->viability_assay dose_response Dose-Response Curves viability_assay->dose_response ic50 IC50 Calculation dose_response->ic50 ci_calc CI Calculation (Chou-Talalay) ic50->ci_calc synergy_determination Synergy Determination ci_calc->synergy_determination Signaling_Pathway cluster_drugs Therapeutic Agents cluster_outcomes Synergistic Outcomes spc This compound sirt1 SIRT1 spc->sirt1 inhibits sirt3 SIRT3 spc->sirt3 inhibits chemo Chemotherapy (e.g., Cisplatin, Doxorubicin) dna DNA chemo->dna damages p53 p53 Acetylation & Activation sirt1->p53 deacetylates (inhibits) ros Mitochondrial ROS sirt3->ros reduces dna_damage DNA Damage dna->dna_damage p21 p21 Stability p53->p21 upregulates apoptosis Apoptosis p53->apoptosis cell_cycle_arrest Cell Cycle Arrest p21->cell_cycle_arrest ros->apoptosis dna_damage->p53 activates

References

Head-to-head comparison of SPC-180002 and other dual SIRT1/3 inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of SPC-180002 with other known dual inhibitors of Sirtuin 1 (SIRT1) and Sirtuin 3 (SIRT3). The content is based on available experimental data to assist researchers in selecting the appropriate chemical tools for their studies in areas such as cancer biology, metabolism, and neurodegenerative diseases.

Overview of Dual SIRT1/3 Inhibition

SIRT1 and SIRT3 are NAD+-dependent deacetylases that play crucial roles in cellular metabolism, stress resistance, and cell fate decisions. In the context of cancer, both SIRT1 and SIRT3 have been implicated as promoters of tumor growth and survival, making them attractive targets for therapeutic intervention. Dual inhibition of both isoforms is a promising strategy to simultaneously disrupt nuclear and mitochondrial pro-survival pathways in cancer cells.

Quantitative Comparison of Inhibitor Potency

The following table summarizes the in vitro inhibitory potency (IC50) of this compound and other compounds with reported dual SIRT1/3 inhibitory activity. It is important to note that direct comparisons of IC50 values across different studies should be made with caution due to potential variations in experimental conditions.

CompoundSIRT1 IC50 (µM)SIRT3 IC50 (µM)Notes
This compound 1.135.41A novel dual inhibitor that impairs mitochondrial function and redox homeostasis.
Tenovin-6 2167Also inhibits SIRT2 (IC50 = 10 µM) and activates p53.
Cambinol 56No significant inhibition reportedPrimarily a SIRT1/2 inhibitor. Included for context as a related sirtuin inhibitor.
Sirtinol 131No significant inhibition reportedPrimarily a SIRT1/2 inhibitor. Included for context as a related sirtuin inhibitor.

Mechanism of Action: this compound

This compound exerts its anti-cancer effects through a multi-faceted mechanism stemming from the dual inhibition of SIRT1 and SIRT3. This leads to a disruption of cellular redox homeostasis and impairs mitochondrial function.

Key mechanistic features include:

  • Increased Reactive Oxygen Species (ROS): Inhibition of SIRT3, a key mitochondrial deacetylase, leads to mitochondrial dysfunction and an increase in ROS production.

  • p21 Accumulation and Cell Cycle Arrest: The elevated ROS levels contribute to the stabilization of the p21 protein, a cyclin-dependent kinase (CDK) inhibitor. This leads to cell cycle arrest.

  • Impaired Mitophagy: this compound has been shown to inhibit mitophagy, the process of clearing damaged mitochondria, further exacerbating mitochondrial dysfunction.

  • Suppression of Cancer Cell Proliferation: The culmination of these effects is a strong suppression of cancer cell growth, which has been observed both in vitro and in vivo.

Signaling Pathway of this compound Action

SPC180002_Mechanism SPC180002 This compound SIRT1 SIRT1 (Nuclear) SPC180002->SIRT1 Inhibits SIRT3 SIRT3 (Mitochondrial) SPC180002->SIRT3 Inhibits Mitophagy Mitophagy SPC180002->Mitophagy Inhibits Mitochondria Mitochondrial Function SIRT3->Mitochondria Maintains SIRT3->Mitophagy Regulates ROS ↑ Reactive Oxygen Species (ROS) Mitochondria->ROS Leads to p21 ↑ p21 Stability ROS->p21 CDK CDK Inhibition p21->CDK CellCycleArrest Cell Cycle Arrest CDK->CellCycleArrest Proliferation ↓ Cancer Cell Proliferation CellCycleArrest->Proliferation

Mechanism of this compound Action

Experimental Protocols

In Vitro Sirtuin Inhibition Assay (Fluorometric)

This protocol outlines a general method for determining the in vitro inhibitory activity of compounds against SIRT1 and SIRT3 using a fluorogenic substrate.

Materials:

  • Recombinant human SIRT1 or SIRT3 enzyme

  • Fluorogenic sirtuin substrate (e.g., a peptide containing an acetylated lysine and a fluorophore like AMC)

  • NAD+

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)

  • Developer solution (containing a protease to cleave the deacetylated peptide and release the fluorophore)

  • Test compounds (dissolved in DMSO)

  • 96-well black microplates

  • Fluorometric microplate reader

Procedure:

  • Reagent Preparation: Prepare working solutions of the SIRT enzyme, substrate, and NAD+ in assay buffer at the desired concentrations.

  • Compound Plating: Add the test compounds at various concentrations to the wells of the 96-well plate. Include wells for a positive control (no inhibitor) and a negative control (no enzyme).

  • Enzyme Addition: Add the SIRT1 or SIRT3 enzyme to all wells except the negative control.

  • Initiation of Reaction: Start the enzymatic reaction by adding the substrate and NAD+ mixture to all wells.

  • Incubation: Incubate the plate at 37°C for a specified period (e.g., 60 minutes).

  • Development: Stop the reaction and initiate fluorescence development by adding the developer solution to each well.

  • Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths for the fluorophore.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to the positive control. Determine the IC50 value by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Experimental Workflow for IC50 Determination

IC50_Workflow Start Start PrepReagents Prepare Reagents (Enzyme, Substrate, NAD+, Buffer) Start->PrepReagents PlateCompounds Plate Test Compounds (Serial Dilutions) PrepReagents->PlateCompounds AddEnzyme Add SIRT1 or SIRT3 Enzyme PlateCompounds->AddEnzyme InitiateReaction Initiate Reaction (Add Substrate/NAD+) AddEnzyme->InitiateReaction Incubate Incubate at 37°C InitiateReaction->Incubate AddDeveloper Add Developer Solution Incubate->AddDeveloper MeasureFluorescence Measure Fluorescence AddDeveloper->MeasureFluorescence AnalyzeData Analyze Data (% Inhibition vs. [Compound]) MeasureFluorescence->AnalyzeData CalcIC50 Calculate IC50 AnalyzeData->CalcIC50

Workflow for IC50 Determination

Conclusion

This compound emerges as a potent dual inhibitor of SIRT1 and SIRT3 with a distinct mechanism of action centered on the induction of oxidative stress and mitochondrial dysfunction. When compared to other compounds with reported activity against both sirtuins, such as Tenovin-6, this compound demonstrates higher potency, particularly against SIRT1. The choice of inhibitor will ultimately depend on the specific research question, the desired selectivity profile, and the cellular context being investigated. The provided data and protocols serve as a valuable resource for researchers to make informed decisions for their studies on sirtuin biology and drug discovery.

Predicting Cellular Sensitivity to SPC-180002: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive overview of the novel SIRT1/3 dual inhibitor, SPC-180002. Here, we objectively compare its performance with other sirtuin inhibitors and present supporting experimental data and methodologies to aid in the identification of potential biomarkers for predicting cellular sensitivity.

Abstract

This compound is a novel small molecule that dually inhibits Sirtuin 1 (SIRT1) and Sirtuin 3 (SIRT3), key regulators in cellular metabolism, stress response, and tumorigenesis.[1][2][3] By impairing mitochondrial function and disturbing redox homeostasis, this compound demonstrates significant antitumor activity.[2][3] This guide synthesizes the current understanding of this compound's mechanism of action, proposes potential biomarkers for predicting cellular sensitivity, and provides a comparative analysis with other sirtuin inhibitors. Detailed experimental protocols for key assays are also presented to facilitate further research and validation.

Introduction to this compound

This compound is a potent dual inhibitor of SIRT1 and SIRT3 with IC50 values of 1.13 µM and 5.41 µM, respectively.[1][4] Its primary mechanism of action involves the disruption of redox homeostasis through the generation of reactive oxygen species (ROS). This leads to the stabilization of the p21 protein, a cyclin-dependent kinase inhibitor, which in turn induces cell cycle arrest and cellular senescence.[1][2][3] Furthermore, this compound impairs mitochondrial function by inhibiting mitophagy, the selective degradation of mitochondria.[2][3] This multi-faceted mechanism ultimately leads to the suppression of cancer cell proliferation. In vivo studies using an MCF7 tumor xenograft model have shown that this compound can significantly impede tumor growth.[1][4]

Putative Biomarkers for Predicting this compound Sensitivity

While specific predictive biomarkers for this compound have not yet been clinically validated, its mechanism of action suggests several potential candidates:

  • SIRT1 and SIRT3 Expression Levels: High expression of SIRT1 and SIRT3 is observed in various cancers and often correlates with a more aggressive phenotype.[1] Cells with higher levels of these target enzymes may be more dependent on their activity for survival and therefore more sensitive to inhibition by this compound.

  • Basal p21 Protein Levels: Cancer cells with low basal levels of the tumor suppressor p21 may be more susceptible to the p21-stabilizing effect of this compound, leading to a more robust cell cycle arrest.

  • Mitochondrial and Redox Homeostasis Status: Tumors with a high reliance on mitochondrial metabolism or those under significant oxidative stress may be particularly vulnerable to the mitochondrial and redox-disrupting effects of this compound. Markers of oxidative stress and mitochondrial function could therefore serve as predictive indicators.

Comparative Analysis: this compound vs. Other Sirtuin Inhibitors

The therapeutic landscape of sirtuin modulation includes a variety of inhibitors with different specificities. Understanding the similarities and differences between this compound and other sirtuin inhibitors is crucial for contextualizing its potential applications.

InhibitorTarget(s)Key Mechanistic InsightsPotential Advantages of this compound
This compound SIRT1, SIRT3 Dual inhibition leads to ROS generation, p21 stabilization, and mitochondrial dysfunction.[1][2][3] Dual targeting of nuclear (SIRT1) and mitochondrial (SIRT3) sirtuins may offer a more comprehensive anti-cancer effect and potentially overcome resistance mechanisms associated with single-target inhibitors.
EX-527 (Selisistat) SIRT1Potent and selective SIRT1 inhibitor. Induces p53 acetylation and apoptosis in some cancer cells.By also targeting SIRT3, this compound directly impacts mitochondrial function, a key aspect of cancer cell metabolism not directly addressed by SIRT1-only inhibitors.
Sirtinol SIRT1, SIRT2Induces apoptosis and downregulates ERα, CCND1, and IGF1R.[5]This compound's dual SIRT1/3 inhibition offers a distinct mechanism focused on redox imbalance and mitochondrial disruption.
Cambinol Analogs SIRT1, SIRT2, or SIRT3 selectiveAnalogs have been developed to be selective for SIRT1, SIRT2, or SIRT3, allowing for the dissection of individual sirtuin roles.[6]The dual-target nature of this compound may provide a synergistic effect that is not achievable with single-target agents.
Tenovin-6 SIRT1, SIRT2Pan-sirtuin inhibitor that has shown to have off-target effects.[7]This compound's more focused dual inhibition of SIRT1/3 may result in a better toxicity profile compared to broad pan-sirtuin inhibitors.

Experimental Protocols

Detailed methodologies are essential for the validation of potential biomarkers and for comparative studies. Below are protocols for key experiments relevant to the study of this compound.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

  • Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10^4 to 1 x 10^5 cells/well in 100 µL of culture medium and incubate overnight.

  • Compound Treatment: Treat cells with varying concentrations of this compound or other inhibitors and incubate for the desired period (e.g., 24, 48, 72 hours).

  • MTT Addition: Add 10 µL of 12 mM MTT stock solution to each well.

  • Incubation: Incubate the plate at 37°C for 4 hours.

  • Solubilization: Add 100 µL of SDS-HCl solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Incubate at 37°C for 4 hours and then measure the absorbance at 570 nm using a microplate reader.[8]

Measurement of Intracellular Reactive Oxygen Species (ROS)

This protocol uses 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) to detect total cellular ROS.

  • Cell Seeding and Treatment: Seed 2 x 10^5 cells per well in a 24-well plate and treat with this compound as required.

  • DCFH-DA Staining: Remove the treatment medium, wash cells with DMEM, and add 500 µL of 10 µM DCFH-DA working solution to each well. Incubate at 37°C for 30 minutes in the dark.[9][10]

  • Washing: Remove the DCFH-DA solution and wash the cells once with DMEM and twice with 1x PBS. Add 500 µL of 1x PBS to each well.

  • Imaging and Quantification: Capture fluorescent images using a fluorescence microscope. For quantification, lyse the cells and measure the fluorescence intensity of the supernatant using a fluorescence microplate reader (excitation 485 nm, emission 530 nm).[9][10]

Western Blotting for p21

This technique is used to detect and quantify the p21 protein.

  • Protein Extraction: Lyse treated and untreated cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE: Separate 20-30 µg of protein from each sample on a 12% SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody against p21 overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Mitophagy Assay (mt-Keima)

This assay utilizes a pH-sensitive fluorescent protein, mt-Keima, to monitor the delivery of mitochondria to lysosomes.

  • Transfection: Transfect cells with a plasmid encoding mt-Keima and allow for expression.

  • Treatment: Treat the transfected cells with this compound.

  • Imaging: Acquire fluorescent images using a confocal microscope with two excitation wavelengths (e.g., 458 nm for neutral pH mitochondria and 561 nm for acidic pH lysosomes).

  • Analysis: The ratio of the signal from the acidic environment (lysosomes) to the neutral environment (mitochondria) is calculated to quantify mitophagy.

Visualizing the Science: Diagrams and Workflows

To further elucidate the concepts discussed, the following diagrams have been generated using Graphviz.

SPC180002_Pathway cluster_drug Drug Action cluster_targets Cellular Targets cluster_effects Downstream Effects cluster_outcome Cellular Outcome This compound This compound SIRT1 SIRT1 This compound->SIRT1 inhibits SIRT3 SIRT3 This compound->SIRT3 inhibits ROS ROS Generation This compound->ROS Mitophagy Mitophagy Inhibition This compound->Mitophagy p21 p21 Stabilization ROS->p21 CCA Cell Cycle Arrest p21->CCA Mito Mitochondrial Dysfunction Prolif Inhibition of Cancer Cell Proliferation Mito->Prolif Mitophagy->Mito CCA->Prolif

Caption: Signaling pathway of this compound.

Biomarker_Workflow cluster_discovery Biomarker Discovery cluster_validation Biomarker Validation A Cancer Cell Line Panel (Diverse Genetic Backgrounds) B Treat with this compound (Dose-Response) A->B D Characterize Baseline Molecular Profiles (SIRT1/3, p21, ROS levels) A->D C Measure Cell Viability (IC50) B->C E Correlate Molecular Profiles with IC50 Values C->E D->E F Identify Candidate Biomarkers E->F G Validate in Preclinical Models (e.g., PDX models) F->G

Caption: Experimental workflow for biomarker identification.

Sensitivity_Logic cluster_biomarkers Biomarker Status cluster_sensitivity Predicted Sensitivity SIRT_high High SIRT1/3 Expression Sensitive Sensitive to this compound SIRT_high->Sensitive p21_low Low Basal p21 p21_low->Sensitive ROS_low Low Basal ROS ROS_low->Sensitive Resistant Resistant to this compound SIRT_low Low SIRT1/3 Expression SIRT_low->Resistant p21_high High Basal p21 p21_high->Resistant ROS_high High Basal ROS ROS_high->Resistant

Caption: Logic of biomarker-based sensitivity prediction.

References

Dual SIRT1/3 Inhibitor SPC-180002: A Comparative Analysis of its Anti-Cancer Mechanism Across Diverse Malignancies

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and drug development professionals, a novel dual inhibitor of Sirtuin 1 (SIRT1) and Sirtuin 3 (SIRT3), designated SPC-180002, has demonstrated significant anti-proliferative and anti-tumor activity in preclinical studies. This guide provides a comprehensive cross-validation of its mechanism of action in various cancer types, alongside a comparative analysis with other sirtuin inhibitors, supported by experimental data and detailed protocols.

This compound exerts its anti-cancer effects through a multi-pronged mechanism centered on the disruption of cellular redox homeostasis and mitochondrial function. As a dual inhibitor, it targets both the nuclear SIRT1 and the mitochondrial SIRT3, enzymes that are often overexpressed in cancer cells and contribute to tumor progression and drug resistance. The inhibition of these sirtuins by this compound leads to a cascade of events culminating in cell cycle arrest and suppression of tumor growth.

Mechanism of Action: A Signaling Pathway Overview

The primary mechanism of this compound involves the generation of reactive oxygen species (ROS), which in turn stabilizes the p21 protein. This stabilized p21 then inhibits cyclin-dependent kinases (CDKs), leading to cell cycle arrest. Furthermore, this compound impairs mitochondrial function, a critical hub for cellular metabolism and survival.

SPC-180002_Mechanism_of_Action This compound Signaling Pathway SPC180002 This compound SIRT1 SIRT1 SPC180002->SIRT1 inhibits SIRT3 SIRT3 SPC180002->SIRT3 inhibits Mitochondria Mitochondrial Dysfunction SPC180002->Mitochondria ROS ↑ Reactive Oxygen Species (ROS) SIRT1->ROS SIRT3->ROS p21 ↑ p21 Protein Stability ROS->p21 CDK Cyclin-Dependent Kinases (CDKs) p21->CDK inhibits CellCycleArrest Cell Cycle Arrest CDK->CellCycleArrest CancerGrowth ↓ Cancer Cell Growth CellCycleArrest->CancerGrowth Mitochondria->CancerGrowth IC50_Determination_Workflow IC50 Determination Workflow start Start seed_cells Seed cancer cells in 96-well plates start->seed_cells incubate1 Incubate for 24h seed_cells->incubate1 add_drug Add serial dilutions of this compound incubate1->add_drug incubate2 Incubate for 48h add_drug->incubate2 add_mtt Add MTT reagent incubate2->add_mtt incubate3 Incubate for 4h add_mtt->incubate3 add_dmso Add DMSO to dissolve formazan incubate3->add_dmso read_absorbance Measure absorbance at 570 nm add_dmso->read_absorbance calculate_ic50 Calculate IC50 values read_absorbance->calculate_ic50 end End calculate_ic50->end Xenograft_Study_Workflow In Vivo Xenograft Study Workflow start Start implant_cells Implant MCF7 cells into immunodeficient mice start->implant_cells tumor_growth Allow tumors to reach ~100-200 mm³ implant_cells->tumor_growth randomize Randomize mice into treatment groups tumor_growth->randomize treat Administer this compound or vehicle control randomize->treat monitor Monitor tumor volume and body weight regularly treat->monitor endpoint Endpoint: Sacrifice mice and excise tumors monitor->endpoint analyze Analyze tumor weight and biomarkers endpoint->analyze end End analyze->end

In Vivo Therapeutic Window of Dual SIRT1/SIRT3 Inhibition: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the in vivo therapeutic window of dual SIRT1/SIRT3 inhibition, with a focus on providing a framework for evaluating novel compounds like SPC-180002. Due to the limited publicly available in vivo data for this compound, this document utilizes data from 4'-bromo-resveratrol, a known dual SIRT1/SIRT3 inhibitor, as a representative agent. This is compared with Tenovin-6, a SIRT1/SIRT2 inhibitor, and Dacarbazine, a standard-of-care chemotherapy agent for melanoma, to provide a broader context for researchers in the field of oncology drug development.

Executive Summary

The validation of a therapeutic window is a critical step in the preclinical development of any new anti-cancer agent. This involves determining the dosage range that maximizes therapeutic efficacy while minimizing toxicity. For novel agents targeting sirtuins, such as the dual SIRT1/SIRT3 inhibitor this compound, establishing this window is paramount. This guide summarizes available in vivo data for comparator compounds to offer insights into the potential therapeutic index of dual SIRT1/SIRT3 inhibition.

Data Presentation: Comparative In Vivo Performance

The following tables summarize the available quantitative data for 4'-bromo-resveratrol, Tenovin-6, and Dacarbazine from preclinical in vivo studies. It is important to note that direct head-to-head comparative studies are limited, and the data presented is compiled from different publications.

Table 1: In Vivo Efficacy in Xenograft Models

CompoundCancer ModelDosing RegimenTumor Growth Inhibition (TGI)Survival Benefit
4'-bromo-resveratrol Melanoma (B16F10)30 mg/kg, i.p., 3x/weekSignificant reduction in tumor volumeNot explicitly reported
Tenovin-6 Melanoma Xenograft50 mg/kg, i.p., dailyDelayed tumor growthNot explicitly reported
Dacarbazine Melanoma (B16F10)80 mg/kg, i.p., every 3 days~50% TGIModest increase in survival

Table 2: In Vivo Safety and Tolerability

CompoundAnimal ModelMaximum Tolerated Dose (MTD)Observed Toxicities
4'-bromo-resveratrol MiceNot explicitly reportedNo significant general toxicity reported at efficacious doses
Tenovin-6 MiceNot explicitly reportedNo significant general toxicity reported at efficacious doses
Dacarbazine Mice~100 mg/kgMyelosuppression, gastrointestinal toxicity

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are generalized protocols for key in vivo experiments based on common practices in the field.

In Vivo Efficacy Study in Xenograft Model
  • Cell Culture: Human melanoma cells (e.g., A375 or B16F10 murine melanoma cells) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.

  • Animal Model: Immunocompromised mice (e.g., athymic nude or NOD/SCID) aged 6-8 weeks are used.

  • Tumor Implantation: A suspension of 1 x 10^6 cancer cells in 100 µL of saline or Matrigel is injected subcutaneously into the flank of each mouse.

  • Tumor Growth Monitoring: Tumor volume is measured 2-3 times per week using calipers, calculated using the formula: (Length x Width^2) / 2.

  • Treatment: Once tumors reach a palpable size (e.g., 100-150 mm³), mice are randomized into treatment and control groups.

    • Vehicle Control Group: Receives the vehicle used to dissolve the test compounds (e.g., DMSO, saline).

    • Test Compound Group(s): Receive the investigational drug (e.g., 4'-bromo-resveratrol, Tenovin-6) at specified doses and schedules via intraperitoneal (i.p.) or oral (p.o.) administration.

    • Positive Control Group: Receives a standard-of-care agent (e.g., Dacarbazine).

  • Endpoint: The study is terminated when tumors in the control group reach a predetermined size (e.g., 1500-2000 mm³) or after a specified duration. Tumor weights are recorded at the end of the study.

Maximum Tolerated Dose (MTD) Study
  • Animal Model: Healthy, non-tumor-bearing mice of the same strain as used in efficacy studies are utilized.

  • Dose Escalation: Animals are divided into groups and administered escalating doses of the test compound.

  • Toxicity Monitoring: Animals are monitored daily for clinical signs of toxicity, including weight loss, changes in behavior, and altered appearance.

  • Endpoint: The MTD is defined as the highest dose that does not induce more than a 20% loss in body weight or significant clinical signs of distress.

Mandatory Visualization

Signaling Pathway of Dual SIRT1/SIRT3 Inhibition

cluster_spc This compound (or 4'-BR) cluster_sirt Sirtuin Targets cluster_downstream Downstream Effects spc This compound sirt1 SIRT1 (Nuclear) spc->sirt1 Inhibition sirt3 SIRT3 (Mitochondrial) spc->sirt3 Inhibition p53 p53 Acetylation ↑ sirt1->p53 Deacetylation ↓ ros Mitochondrial ROS ↑ sirt3->ros ROS Scavenging ↓ apoptosis Apoptosis ↑ p53->apoptosis cell_cycle Cell Cycle Arrest p53->cell_cycle ros->apoptosis

Caption: Proposed signaling pathway of a dual SIRT1/SIRT3 inhibitor.

Experimental Workflow for In Vivo Validation

start Start cell_culture Cancer Cell Culture start->cell_culture implantation Tumor Cell Implantation cell_culture->implantation animal_model Immunodeficient Mice animal_model->implantation tumor_growth Tumor Growth Monitoring implantation->tumor_growth randomization Randomization tumor_growth->randomization treatment Treatment Administration randomization->treatment data_collection Efficacy & Toxicity Data Collection treatment->data_collection analysis Data Analysis data_collection->analysis end End analysis->end

Caption: General experimental workflow for in vivo validation of anti-cancer agents.

Logical Relationship of Therapeutic Window

cluster_dose Dose-Response cluster_effect Biological Effect dose Increasing Dose efficacy Therapeutic Efficacy (e.g., ED50) dose->efficacy toxicity Toxicity (e.g., MTD) dose->toxicity therapeutic_window Therapeutic Window efficacy->therapeutic_window toxicity->therapeutic_window

Caption: Conceptual diagram illustrating the therapeutic window.

Independent Validation of SPC-180002: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an independent validation of the published research on SPC-180002, a novel dual inhibitor of Sirtuin 1 (SIRT1) and Sirtuin 3 (SIRT3). The information is compiled from publicly available research to offer an objective comparison with other known SIRT1/3 inhibitors. This document summarizes key quantitative data, outlines experimental methodologies, and visualizes the compound's mechanism of action to aid in the evaluation of its therapeutic potential.

Quantitative Data Summary

The following tables summarize the available quantitative data for this compound and other relevant SIRT1/3 inhibitors. It is important to note that the data for this compound is primarily sourced from a single key publication, and direct comparative studies with other inhibitors under identical experimental conditions are limited.

Table 1: In Vitro Inhibitory Activity

CompoundTarget(s)IC50 (µM)Cell Line(s)Publication(s)
This compound SIRT1 / SIRT3 1.13 (SIRT1), 5.41 (SIRT3) Not specified in abstractCho Y, et al., 2023[1][2]
SirtinolSIRT1 / SIRT240 (SIRT1), 131 (SIRT2)Not specified in abstractGrozinger et al., 2001; Mai et al., 2005[3][4]
CambinolSIRT1 / SIRT256 (SIRT1), 59 (SIRT2)Burkitt lymphoma cellsHeltweg B, et al., 2006[5]

Table 2: In Vitro Anti-Cancer Activity

CompoundCell Line(s)Concentration Range / IC50 (µM)Duration (hours)EffectPublication(s)
This compound KBV20C, MES-SA/Dx5, MCF7/ADR 2-16 24 Inhibition of cell growth Not specified in abstract
SirtinolMCF-7, MDA-MB-231Not specifiedNot specifiedIncreased toxicity of metal complexesMorressier, 2016[6]
CambinolMCF-7, MDA-MB-231IC50: 57.87 (MCF-7), Not specified (MDA-MB-231)96Reduced cell viabilityWawruszak A, et al., 2022[7]

Table 3: In Vivo Efficacy

CompoundXenograft ModelDosageAdministrationTumor Growth InhibitionPublication(s)
This compound MCF-7 1-5 mg/kg Intraperitoneal, twice a week 48-52% reduction in tumor volume Cho Y, et al., 2023[2]
CambinolBurkitt lymphomaNot specifiedNot specifiedMarked anti-proliferative effectHeltweg B, et al., 2006[5]

Experimental Protocols

Detailed experimental protocols for the key experiments cited for this compound are not fully available in the public domain. The following outlines are based on standard methodologies in the field and information inferred from the available abstracts.

In Vitro Sirtuin Inhibition Assay (General Protocol)

Recombinant human SIRT1 and SIRT3 enzymes would be incubated with a fluorescently labeled acetylated peptide substrate and varying concentrations of the test compound (e.g., this compound). The reaction would be initiated by the addition of NAD+. After a set incubation period, a developer solution is added to stop the reaction and generate a fluorescent signal from the deacetylated substrate. The fluorescence is measured, and the IC50 value is calculated as the concentration of the inhibitor required to reduce the enzyme activity by 50%.

Cell Viability Assay (General Protocol)

Cancer cell lines (e.g., MCF-7, KBV20C) are seeded in 96-well plates and allowed to adhere overnight. The cells are then treated with various concentrations of the test compound for a specified duration (e.g., 24, 48, or 72 hours). Cell viability is assessed using assays such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures mitochondrial metabolic activity. The absorbance is read on a microplate reader, and the percentage of cell viability relative to an untreated control is calculated.

Xenograft Tumor Model (General Protocol for MCF-7)

Female immunodeficient mice (e.g., nude mice) are used.[8] MCF-7 cells are harvested and suspended in a suitable medium, often mixed with Matrigel, and injected subcutaneously or into the mammary fat pad of the mice.[9][10] Once tumors reach a palpable size, the mice are randomized into treatment and control groups. The test compound (e.g., this compound) is administered according to a specified dosage and schedule (e.g., intraperitoneally twice a week).[2] Tumor volume is measured regularly with calipers. At the end of the study, the tumors are excised and weighed.

Mandatory Visualizations

Signaling Pathway of this compound

The following diagram illustrates the proposed signaling pathway through which this compound exerts its anti-cancer effects, based on the published research.[1][11]

SPC180002_Pathway SPC This compound SIRT1 SIRT1 SPC->SIRT1 inhibits SIRT3 SIRT3 SPC->SIRT3 inhibits Mito Mitochondrial Dysfunction SPC->Mito Redox Disruption of Redox Homeostasis SPC->Redox p21 p21 SIRT1->p21 deacetylates (inhibition) SIRT3->Mito maintains function CDK CDK p21->CDK inhibits Cycle Cell Cycle Arrest CDK->Cycle promotes ROS ROS Generation ROS->p21 stabilizes Mitophagy Mitophagy Mito->Mitophagy inhibits Redox->ROS Growth Inhibition of Cancer Cell Growth Cycle->Growth

Proposed signaling pathway of this compound.
Experimental Workflow: In Vivo Xenograft Study

The diagram below outlines a typical workflow for an in vivo xenograft study to evaluate the efficacy of a compound like this compound.

Xenograft_Workflow cluster_prep Preparation cluster_treatment Treatment Phase cluster_analysis Data Collection & Analysis Cell_Culture 1. MCF-7 Cell Culture Harvest 2. Cell Harvest & Counting Cell_Culture->Harvest Inject 3. Subcutaneous Injection in Immunodeficient Mice Harvest->Inject Tumor_Growth 4. Tumor Growth to Palpable Size Inject->Tumor_Growth Random 5. Randomization into Treatment & Control Groups Tumor_Growth->Random Admin 6. This compound or Vehicle Administration Random->Admin Measure 7. Regular Tumor Volume Measurement Admin->Measure Endpoint 8. Study Endpoint & Euthanasia Measure->Endpoint Excise 9. Tumor Excision & Weight Endpoint->Excise Analysis 10. Statistical Analysis Excise->Analysis

References

Safety Operating Guide

Essential Safety and Logistical Information for Handling SPC-180002

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring safe and efficient handling of laboratory chemicals is paramount. This document provides crucial safety protocols, personal protective equipment (PPE) guidelines, and disposal plans for SPC-180002, a dual SIRT1/3 inhibitor. Adherence to these procedures is vital for maintaining a safe laboratory environment and ensuring the integrity of research outcomes.

Personal Protective Equipment (PPE)

Appropriate PPE is the first line of defense against potential exposure. The following table summarizes the recommended PPE for handling this compound, based on the Safety Data Sheet provided by the manufacturer.

Protection Type Specification Purpose
Eye Protection Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US).[1][2]To prevent eye contact with dust or splashes.
Hand Protection Chemical impermeable gloves inspected prior to use. Must satisfy EU Directive 89/686/EEC and standard EN 374.[1][2]To prevent skin contact.
Body Protection Fire/flame resistant and impervious clothing.[1][2]To protect against splashes and fire hazards.
Respiratory Protection A full-face respirator should be used if exposure limits are exceeded or if irritation or other symptoms are experienced.[1][2]To prevent inhalation of dust or aerosols.

Operational and Disposal Plans

Handling and Storage:

This compound should be handled in a well-ventilated area.[1] To minimize the risk of inhalation, the formation of dust and aerosols should be avoided.[1][2] Use non-sparking tools to prevent fire from electrostatic discharge.[1][2]

For storage, keep the container tightly closed in a dry, cool, and well-ventilated place.[1] It should be stored separately from foodstuff containers and incompatible materials.[1] For long-term storage, -20℃ or -80℃ is recommended. Stock solutions should be aliquoted and stored at these temperatures to avoid repeated freezing and thawing.

Disposal Plan:

Dispose of this compound and its container in accordance with all applicable local, state, and federal regulations.[2] The chemical should not be allowed to enter drains, and its discharge into the environment must be avoided.[1][2] Keep the chemical in suitable, closed containers for disposal.[1][2]

Emergency Procedures

In the event of accidental exposure or spillage, immediate and appropriate action is critical.

Exposure Type First-Aid Measures
Skin Contact Take off contaminated clothing immediately. Wash the affected area with soap and plenty of water. Consult a doctor.[1][2]
Eye Contact Rinse with pure water for at least 15 minutes and consult a doctor.[1][2]
Ingestion Rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately.[1][2]
Inhalation Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Consult a doctor.

Accidental Release Measures:

In case of a spill, evacuate personnel to a safe area and ensure adequate ventilation.[1][2] Remove all sources of ignition.[1][2] Personal protective equipment, including chemical impermeable gloves, should be worn during cleanup.[1][2] Prevent further leakage if it is safe to do so.[1][2] Collect the spilled material and place it in a suitable, closed container for disposal.[1][2]

Visualizing Safe Handling and Emergency Protocols

To further clarify the procedural workflows, the following diagrams illustrate the key steps for handling this compound and the appropriate response to emergency situations.

This compound Handling Workflow prep Preparation ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) prep->ppe Step 1 handling Handling in Ventilated Area (Avoid Dust/Aerosols) ppe->handling Step 2 storage Store in Tightly Closed Container (Cool, Dry, Well-Ventilated) handling->storage Post-Handling disposal_prep Prepare for Disposal (Labelled, Closed Container) handling->disposal_prep Waste Generation disposal Dispose According to Regulations disposal_prep->disposal Final Step

Caption: A workflow for the safe handling of this compound from preparation to disposal.

This compound Emergency Response start Emergency Event (Spill or Exposure) assess Assess the Situation (Evacuate if necessary) start->assess spill Spill Occurred assess->spill Type? exposure Personal Exposure assess->exposure Type? contain_spill Contain Spill (Use appropriate absorbents) spill->contain_spill first_aid Administer First Aid (Follow SDS guidelines) exposure->first_aid cleanup Clean Up and Dispose (Wear full PPE) contain_spill->cleanup medical Seek Medical Attention first_aid->medical report Report Incident cleanup->report medical->report

Caption: Decision-making workflow for responding to spills or personal exposure to this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.